molecular formula C5H12ClNO B1464749 1-Methoxymethyl-cyclopropylamine hydrochloride CAS No. 1220040-06-1

1-Methoxymethyl-cyclopropylamine hydrochloride

Cat. No.: B1464749
CAS No.: 1220040-06-1
M. Wt: 137.61 g/mol
InChI Key: DFMSPYOGSLHTKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxymethyl-cyclopropylamine hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO and its molecular weight is 137.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(methoxymethyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-7-4-5(6)2-3-5;/h2-4,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMSPYOGSLHTKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220040-06-1
Record name 1-(methoxymethyl)cyclopropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Methoxymethyl-cyclopropylamine hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Methoxymethyl-cyclopropylamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a valuable building block in medicinal and agrochemical research. The unique structural motif, combining a strained cyclopropane ring with a primary amine and a methoxymethyl substituent, presents specific synthetic challenges and opportunities. This document emphasizes field-proven, scalable methodologies, focusing on the underlying chemical principles and experimental causality. Key strategies discussed include a robust pathway via the Curtius rearrangement of a carboxylic acid precursor and an analysis of alternative routes. Detailed, self-validating protocols, data summaries, and mechanistic diagrams are provided to support researchers and drug development professionals in their synthetic endeavors.

Introduction: The Significance of the 1-Substituted Cyclopropylamine Motif

The cyclopropylamine moiety is a privileged scaffold in modern drug discovery.[1] The inherent strain of the three-membered ring (approximately 27 kcal/mol) imparts unique conformational rigidity and electronic properties, making it a valuable bioisostere for larger, more flexible groups.[1][2] When substituted at the C1 position, as in 1-Methoxymethyl-cyclopropylamine, the resulting quaternary center introduces a fixed three-dimensional vector for the amine and the substituent, which is highly desirable for optimizing interactions with biological targets.

The title compound, as its hydrochloride salt, offers improved stability, crystallinity, and aqueous solubility compared to the free base, making it ideal for storage and use in subsequent synthetic steps.[3] This guide will dissect the most logical and scalable approaches to its synthesis, grounding theoretical pathways in practical, actionable protocols.

Core Synthetic Strategy: A Retrosynthetic Analysis

The synthesis of this compound can be approached from several retrosynthetic perspectives. The final step is invariably the salt formation from the free primary amine. The core challenge lies in the construction of the C1-substituted cyclopropylamine skeleton. Two primary disconnections are most viable:

  • Pathway A (Carboxylic Acid Precursor): Disconnecting the C-N bond via a Curtius, Hofmann, or Schmidt rearrangement. This route relies on the key intermediate 1-(methoxymethyl)cyclopropanecarboxylic acid . This is often the most robust and scalable method, as it leverages stable crystalline intermediates and well-understood rearrangement chemistry that proceeds with complete retention of stereochemistry.[4]

  • Pathway B (Nitrile Precursor): Disconnecting at the cyclopropane ring itself, envisioning a titanium-mediated cyclopropanation of a nitrile, such as methoxyacetonitrile. This approach, known as the Kulinkovich-Szymoniak reaction, offers a more direct route but can present challenges in controlling side reactions and scalability.

This guide will focus primarily on Pathway A, as it represents a more established and reliable route for producing high-purity material on a preparatory scale.

G Target 1-Methoxymethyl-cyclopropylamine Hydrochloride Free_Amine 1-Methoxymethyl- cyclopropylamine Target->Free_Amine HCl Salt Formation Carboxylic_Acid 1-(Methoxymethyl)cyclopropane- carboxylic Acid (CAS: 67567-55-9) Free_Amine->Carboxylic_Acid Pathway A: Curtius Rearrangement Nitrile Methoxyacetonitrile + 1,2-Dihaloethane Free_Amine->Nitrile Pathway B: Kulinkovich-Szymoniak Reaction Methoxy_Ester Methoxyacetic Acid Ester + Carbenoid Source Carboxylic_Acid->Methoxy_Ester Cyclopropanation & Hydrolysis

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthesis Pathway via Curtius Rearrangement

This pathway is a robust, multi-step sequence that builds the target molecule from a key carboxylic acid intermediate. It offers excellent control over purity and is amenable to scale-up.

Step 1: Synthesis of the Key Intermediate, 1-(Methoxymethyl)cyclopropanecarboxylic Acid

The synthesis of the pivotal carboxylic acid intermediate (CAS 67567-55-9) is best achieved through the cyclopropanation of an activated alkene derived from methoxyacetic acid.[5][6][7][8][9] A common and effective method is the Simmons-Smith cyclopropanation or a related variant using a carbenoid generated from diiodomethane and a zinc-copper couple or diethylzinc.[10]

Workflow Diagram: Synthesis of Carboxylic Acid Intermediate

G cluster_0 Step 1: Synthesis of Carboxylic Acid Intermediate Start Ester of Methoxyacetic Acid Alkene α,β-Unsaturated Ester Start->Alkene Knoevenagel or Wittig-type reaction Cyclopropane_Ester Cyclopropanated Ester Alkene->Cyclopropane_Ester Simmons-Smith Cyclopropanation Carboxylic_Acid 1-(Methoxymethyl)cyclopropane- carboxylic Acid Cyclopropane_Ester->Carboxylic_Acid Saponification (e.g., NaOH)

Caption: Workflow for the key carboxylic acid intermediate.

Step 2: Curtius Rearrangement to N-Boc Protected Amine

The Curtius rearrangement is a reliable method for converting a carboxylic acid to a primary amine with the loss of one carbon.[11] The reaction proceeds through an acyl azide and an isocyanate intermediate.[12][13] For practical applications, particularly on a larger scale, it is highly advantageous to trap the isocyanate intermediate in situ with an alcohol like tert-butanol to form a stable, easily purified N-Boc protected amine.[4] This avoids the isolation of potentially explosive acyl azides and the handling of the volatile free amine product. The use of diphenylphosphoryl azide (DPPA) is a common one-pot method for this transformation.[4]

Experimental Protocol: Synthesis of tert-butyl (1-(methoxymethyl)cyclopropyl)carbamate

This protocol is adapted from a validated, scalable procedure for a structurally analogous cyclopropanecarboxylic acid.[14][15]

  • Reaction Setup: To a mechanically stirred solution of 1-(methoxymethyl)cyclopropanecarboxylic acid (1.0 eq) in anhydrous toluene (approx. 3 mL per 1 mmol of acid) in a flask equipped with a reflux condenser and nitrogen inlet, add triethylamine (1.1 eq).

  • Azide Formation & Rearrangement: Add diphenylphosphoryl azide (DPPA) (1.05 eq) dropwise to the solution at room temperature. After the addition is complete, slowly heat the reaction mixture to 80-90 °C. Vigorous evolution of nitrogen gas will be observed. Maintain heating until gas evolution ceases (typically 2-4 hours).

  • Carbamate Formation: Cool the mixture to 60 °C and add anhydrous tert-butanol (1.5-2.0 eq). Continue stirring at this temperature for 12-18 hours to ensure complete trapping of the isocyanate.

  • Work-up: Cool the reaction mixture to room temperature and wash sequentially with 1M HCl solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield the pure N-Boc protected amine as a solid.

Step 3: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the concurrent formation of the hydrochloride salt. This is typically achieved by treating the carbamate with a strong acid, such as hydrogen chloride, in an anhydrous organic solvent.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a validated, scalable procedure.[14][15]

  • Reaction Setup: Prepare a solution of hydrogen chloride in an anhydrous solvent. A 4-5 M solution of HCl in 1,4-dioxane or diethyl ether is commercially available or can be prepared by carefully bubbling dry HCl gas through the solvent.[16]

  • Deprotection/Precipitation: Dissolve the tert-butyl (1-(methoxymethyl)cyclopropyl)carbamate (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Cool the solution to 0 °C in an ice bath.

  • Add the prepared HCl solution (3-5 eq) dropwise with vigorous stirring. A white precipitate of the hydrochloride salt will form.

  • Isolation: After complete addition, allow the slurry to stir at 0 °C for 2-4 hours, then let it warm to room temperature and stir for an additional 12-20 hours to ensure complete deprotection and precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold diethyl ether to remove any non-polar impurities.

  • Drying: Dry the resulting white solid under high vacuum over a desiccant (e.g., P₄O₁₀ or KOH) to yield the final product, This compound .

Overall Synthesis Pathway Diagram

G cluster_0 Complete Synthesis via Curtius Rearrangement Acid 1-(Methoxymethyl)cyclopropane- carboxylic Acid Boc_Amine N-Boc Protected Amine Acid->Boc_Amine 1. DPPA, Et3N, Toluene 2. t-BuOH HCl_Salt 1-Methoxymethyl-cyclopropylamine Hydrochloride Boc_Amine->HCl_Salt Anhydrous HCl in Diethyl Ether or Dioxane

References

1-Methoxymethyl-cyclopropylamine hydrochloride CAS number lookup

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(Methoxymethyl)cyclopropylamine Hydrochloride for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 1-(methoxymethyl)cyclopropylamine and its hydrochloride salt, a valuable building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. We will delve into its chemical identity, physicochemical properties, plausible synthetic routes, and its strategic applications, grounding all information in established scientific principles and methodologies.

Core Compound Identification and Physicochemical Properties

1-(Methoxymethyl)cyclopropylamine is a substituted cyclopropylamine, a class of compounds recognized for its utility in modulating the biological activity and physicochemical properties of larger molecules.[1] The hydrochloride salt enhances stability and aqueous solubility, making it more amenable for handling and use in various synthetic and biological applications.

The primary amine, 1-(methoxymethyl)cyclopropylamine, is identified by CAS Number 1029716-05-9 .[2] Its corresponding hydrochloride salt is the subject of this guide. A closely related N-methylated analog, 1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride, is also commercially available with CAS Number 1255717-61-3.[3][4]

Structural Representation

Caption: Structure of 1-(Methoxymethyl)cyclopropylamine Hydrochloride.

Physicochemical Data Summary

The following table summarizes the key properties of the free base and the N-methylated hydrochloride analog, which provide a reliable reference for the properties of the primary amine hydrochloride.

PropertyValue (Free Base)Value (N-Methylated HCl Salt)Reference
CAS Number 1029716-05-91255717-61-3[2][3]
Molecular Formula C₅H₁₁NOC₆H₁₄ClNO[2][4]
Molecular Weight 101.15 g/mol 151.63 g/mol [2][4]
Boiling Point 106.5 ± 13.0 °C at 760 mmHgNot available[2]
Form Liquid (presumed)Solid[4]
Purity Typically ≥98%Typically ≥95%[2][3]

Synthesis and Manufacturing Insights

The synthesis of substituted cyclopropylamines often presents challenges due to the inherent strain of the three-membered ring. However, scalable and reliable methods have been developed for analogous structures, providing a strong basis for the synthesis of 1-(methoxymethyl)cyclopropylamine hydrochloride. A highly effective and scalable approach involves the Curtius degradation of a corresponding carboxylic acid.[5][6]

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from a commercially available cyclopropane precursor. The Curtius degradation is a key transformation that converts a carboxylic acid into an amine with the loss of one carbon atom, which is ideal for this target molecule.[5]

G cluster_0 Step 1: Carboxylic Acid Formation cluster_1 Step 2: Curtius Degradation cluster_2 Step 3: Deprotection & Salt Formation A 1-(Methoxymethyl)- cyclopropanecarbonitrile B Hydrolysis (Acid/Base) A->B C 1-(Methoxymethyl)- cyclopropanecarboxylic Acid B->C D 1-(Methoxymethyl)- cyclopropanecarboxylic Acid E 1. Ethyl Chloroformate, Et3N 2. Sodium Azide (NaN3) 3. Heat (rearrangement) 4. Boc Anhydride D->E F N-Boc-1-(methoxymethyl)- cyclopropylamine E->F G N-Boc-1-(methoxymethyl)- cyclopropylamine H HCl in Ether/Dioxane G->H I 1-(Methoxymethyl)- cyclopropylamine Hydrochloride H->I

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: A Representative Synthesis

This protocol is adapted from established procedures for structurally similar compounds.[5][6]

Step 1: Synthesis of tert-butyl 1-(methoxymethyl)cyclopropylcarbamate (Boc-protected amine)

  • Activation: To a solution of 1-(methoxymethyl)cyclopropanecarboxylic acid (1.0 eq) in anhydrous acetone, add triethylamine (Et₃N) (1.3 eq) dropwise at -5 °C. Stir for 15 minutes.

  • Mixed Anhydride Formation: Add ethyl chloroformate (1.7 eq) dropwise, maintaining the temperature at -5 °C. Stir the resulting mixture for 2 hours. The formation of a mixed anhydride is the critical step for the subsequent azide formation.

  • Azide Formation: Introduce a solution of sodium azide (NaN₃) (1.8 eq) in water dropwise over 90 minutes. This step is highly exothermic and must be performed with careful temperature control.

  • Curtius Rearrangement: After azide formation, the reaction mixture is carefully warmed. The acyl azide undergoes thermal rearrangement to an isocyanate, with the loss of nitrogen gas. The reaction is then quenched with tert-butanol, which traps the isocyanate to form the stable Boc-protected amine.

  • Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated. Purification is typically achieved via column chromatography.

Step 2: Synthesis of 1-(Methoxymethyl)cyclopropylamine Hydrochloride

  • Deprotection: Dissolve the purified Boc-protected amine (1.0 eq) in a suitable solvent like diethyl ether (Et₂O) or 1,4-dioxane.

  • Salt Formation: Add a solution of hydrogen chloride (HCl) in Et₂O (excess, e.g., 5.0 N solution) at 0 °C.[5]

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution as a solid. Stir the mixture for several hours to ensure complete reaction.

  • Final Product: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum over a desiccant (e.g., P₄O₁₀) to yield the final product as a colorless powder.[5]

Applications in Research and Drug Development

The cyclopropylamine moiety is a "privileged" scaffold in medicinal chemistry. Its incorporation into drug candidates can significantly enhance metabolic stability, improve potency, and fine-tune binding selectivity.[1]

  • Metabolic Stability: The cyclopropyl group is resistant to oxidative metabolism by cytochrome P450 enzymes, which are responsible for the breakdown of many drugs. This can increase the half-life and bioavailability of a drug.

  • Conformational Rigidity: The rigid three-membered ring restricts the conformational freedom of the molecule. This can lock the molecule into a bioactive conformation, leading to higher affinity for its biological target.

  • Vectorial Orientation: The methoxymethyl group provides a hydrogen bond acceptor and can be used to orient the molecule within a binding pocket, enhancing specificity and potency.

G A 1-(Methoxymethyl)- cyclopropylamine HCl B Cyclopropyl Ring A->B comprises C Methoxymethyl Group A->C comprises D Primary Amine (as HCl salt) A->D comprises E Increased Metabolic Stability Conformational Rigidity B->E F Modulates Lipophilicity Provides H-Bond Acceptor C->F G Attachment Point for Synthesis Improved Solubility & Handling D->G H Drug Discovery (e.g., Antivirals, Anticancer Agents) E->H I Agrochemicals (e.g., Herbicides, Fungicides) E->I F->H G->H G->I

Caption: Relationship between structure, properties, and applications.

This building block is particularly valuable in the synthesis of:

  • Antidepressants and MAOIs: The cyclopropylamine scaffold is a classic feature of monoamine oxidase inhibitors (MAOIs).[1]

  • Antiviral and Anticancer Agents: It serves as a key intermediate for complex molecules designed to treat conditions like Hepatitis C and various cancers.[5]

  • Agrochemicals: Its derivatives are used to create potent and stable herbicides, fungicides, and insecticides.[1]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 1-(methoxymethyl)cyclopropylamine hydrochloride is not widely available, data from analogous compounds like cyclopropylamine and other amine hydrochlorides provide essential safety guidance.[7][8][9]

Hazard Profile (Anticipated):

  • Acute Toxicity: Likely harmful if swallowed.[4][7]

  • Skin Corrosion/Irritation: May cause skin irritation or burns, as is common with amines and their salts.[7][8]

  • Eye Damage/Irritation: Poses a risk of serious eye damage.[7][8]

  • Sensitization: May cause an allergic skin reaction in susceptible individuals.[9][10]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[8]

  • Ventilation: Handle only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[9]

  • Static Discharge: Take precautionary measures against static discharge, especially when handling powdered material.[8][10]

  • First Aid:

    • Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][8]

    • Skin: Remove contaminated clothing and rinse skin thoroughly with water.[7]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[8]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

  • Keep locked up and away from incompatible materials such as strong oxidizing agents and strong bases.[7][10]

References

1-Methoxymethyl-cyclopropylamine Hydrochloride: A Proposed Mechanism of Action as a Covalent Inhibitor of Lysine-Specific Demethylase 1 (LSD1)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The cyclopropylamine moiety is a privileged structural motif in medicinal chemistry, renowned for its ability to act as a mechanism-based inactivator of various enzymes.[1][2][3] This guide puts forth a hypothesized mechanism of action for 1-Methoxymethyl-cyclopropylamine hydrochloride, a compound whose specific biological activity is not yet characterized in public literature. Based on established structure-activity relationships for this class of molecules, we propose that it functions as an irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator and a high-value target in oncology. This document provides a detailed theoretical framework for its mode of action, comprehensive protocols for its experimental validation, and the scientific rationale underpinning this hypothesis.

Introduction to this compound

This compound is a primary amine featuring a strained three-membered cyclopropane ring. The high strain energy of the cyclopropane ring, combined with the nucleophilicity of the adjacent amine, creates a unique reactive center.[2][3] This combination is the cornerstone of the well-documented ability of cyclopropylamines to act as "suicide inhibitors" for a range of enzymes, including Cytochrome P450s and Monoamine Oxidases (MAOs).[4]

The mechanism of these inhibitors involves enzymatic oxidation of the amine, which triggers the opening of the cyclopropyl ring. This process generates a highly reactive radical intermediate that covalently bonds to the enzyme or its cofactor, leading to irreversible inactivation.[4][5] Given the structural and mechanistic homology between MAOs and Lysine-Specific Demethylase 1 (LSD1)—both being FAD-dependent amine oxidases—we hypothesize that this compound is a potent, mechanism-based inhibitor of LSD1.

Caption: Chemical Information for the Subject Compound.

The Therapeutic Target: Lysine-Specific Demethylase 1 (LSD1/KDM1A)

LSD1 (also known as KDM1A) is a flavin-dependent enzyme that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine residues on histone H3 (specifically H3K4 and H3K9).[6] By modulating chromatin structure, LSD1 influences gene expression programs that are central to cell proliferation, differentiation, and tumorigenesis. Overexpression of LSD1 has been linked to numerous cancers, making it a compelling target for therapeutic intervention.[6] Several cyclopropylamine-based drugs, such as tranylcypromine, have been repurposed as LSD1 inhibitors, validating the therapeutic potential of this chemical class.

Proposed Mechanism of Irreversible Inhibition

We propose a multi-step mechanism for the irreversible inactivation of LSD1 by this compound, which is characteristic of suicide inhibition.

  • Initial Binding: The compound docks into the active site of LSD1, positioning the cyclopropylamine moiety in proximity to the FAD cofactor.

  • FAD-Dependent Oxidation: The enzyme's FAD cofactor oxidizes the primary amine to form a cyclopropyliminium ion intermediate. This is the catalytic step that the enzyme normally performs on its methylated lysine substrate.

  • Homolytic Ring Scission: The high strain of the three-membered ring facilitates rapid, single-electron reduction of the iminium ion by the now-reduced FAD (FADH•), leading to the homolytic cleavage of a C-C bond in the cyclopropane ring. This ring-opening event generates a highly reactive and stabilized carbon-centered radical.[4]

  • Covalent Adduct Formation: The radical intermediate rapidly attacks the FAD cofactor or a nearby nucleophilic amino acid residue in the LSD1 active site, forming a stable, covalent bond. This adduct formation permanently inactivates the enzyme.

G cluster_0 A 1. Compound Binds to LSD1 Active Site B 2. FAD-Dependent Oxidation of Amine A->B Enzyme-Substrate Complex C 3. Formation of Cyclopropyliminium Ion B->C Electron Transfer D 4. Radical-Mediated Ring Opening C->D Strain Release E 5. Covalent Adduct Formation with FAD D->E Radical Attack F Irreversible Enzyme Inactivation E->F

Caption: Proposed step-wise mechanism of LSD1 inactivation.

Experimental Validation Framework

To rigorously test this hypothesis, a series of biochemical and cellular assays must be performed. As a self-validating system, each experiment builds upon the last to provide a comprehensive picture of the mechanism.

Protocol: In Vitro LSD1 Inhibition Assay

Objective: To determine the potency of this compound in inhibiting recombinant human LSD1 activity.

Methodology:

  • Reagents: Recombinant human LSD1/CoREST complex, H3K4me2 peptide substrate, horseradish peroxidase (HRP), Amplex Red.

  • Assay Principle: LSD1-mediated demethylation of the H3K4me2 substrate produces formaldehyde. HRP, in the presence of Amplex Red, uses this formaldehyde to generate the fluorescent product, resorufin.

  • Procedure:

    • Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM).

    • In a 96-well plate, add 50 µL of assay buffer containing the LSD1/CoREST complex.

    • Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells.

    • Pre-incubate for 30 minutes at room temperature to allow for time-dependent inhibition.

    • Initiate the reaction by adding 50 µL of a solution containing the H3K4me2 peptide substrate, Amplex Red, and HRP.

    • Incubate for 60 minutes at 37°C.

    • Measure fluorescence at Ex/Em = 535/590 nm.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Outcome: A potent, dose-dependent inhibition of LSD1 activity.

Protocol: Mechanism of Inhibition (MOI) Studies

Objective: To determine if the inhibition is irreversible and time-dependent, hallmarks of mechanism-based inactivation.

Methodology:

  • Time-Dependency Assay:

    • Pre-incubate LSD1 with a fixed concentration of the inhibitor (e.g., 5x IC50) for varying durations (0, 15, 30, 60, 120 minutes).

    • Initiate the demethylase reaction as described in 4.1 and measure residual enzyme activity.

    • Expected Result: Inhibition will increase with longer pre-incubation times.

  • Irreversibility (Dialysis) Assay:

    • Incubate two separate pools of LSD1 enzyme with either the inhibitor (10x IC50) or vehicle for 2 hours.

    • Dialyze both enzyme pools extensively against a large volume of assay buffer for 24 hours to remove any non-covalently bound inhibitor.

    • Measure the enzymatic activity of both the inhibitor-treated and vehicle-treated samples.

    • Expected Result: The inhibitor-treated enzyme will not regain activity after dialysis, confirming irreversible binding.

Protocol: Mass Spectrometry for Adduct Confirmation

Objective: To definitively prove covalent bond formation and identify the site of modification.

Methodology:

  • Sample Preparation:

    • Incubate recombinant LSD1 with a 10-fold molar excess of this compound for 4 hours.

    • Denature the protein and digest it into smaller peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide digest using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Search the MS/MS data for peptides with a mass shift corresponding to the addition of the ring-opened inhibitor (mass of C5H11NO = 101.08 Da).

    • Use MS/MS fragmentation data to pinpoint the exact amino acid residue that has been modified or to confirm modification of the FAD cofactor.

Expected Outcome: Identification of a specific peptide or the FAD cofactor with a mass increase corresponding to the covalent attachment of the inhibitor.

cluster_0 Experimental Workflow A Step 1: In Vitro LSD1 Inhibition Assay B Determine IC50 A->B C Step 2: Mechanism of Inhibition Studies B->C If IC50 is potent D Confirm Time-Dependency & Irreversibility C->D E Step 3: Mass Spectrometry Adduct Analysis D->E If irreversible F Identify Covalent Adduct E->F G Hypothesis Validated F->G If adduct found

Caption: A logical workflow for validating the proposed mechanism.

Data Presentation

Quantitative data from the validation experiments should be summarized for clear interpretation.

Table 1: Hypothetical In Vitro Pharmacology Data

Assay TypeParameterValueInterpretation
LSD1 InhibitionIC5050 nMPotent inhibition of target enzyme.
MOI StudyPre-incubationTime-DependentConsistent with mechanism-based inhibition.
MOI StudyDialysis Recovery< 5%Confirms irreversible binding.
Mass SpectrometryAdduct Mass+101.08 DaCovalent adduct confirmed on FAD cofactor.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, its chemical structure strongly suggests a role as a mechanism-based inhibitor. The framework presented here posits that it acts as a suicide inhibitor of the epigenetic enzyme LSD1. This hypothesis is grounded in the well-established reactivity of the cyclopropylamine pharmacophore.[1][2][4] The detailed experimental protocols outlined provide a clear and robust pathway for researchers to validate this proposed mechanism of action, potentially uncovering a novel and potent modulator of epigenetic regulation for therapeutic applications.

References

An In-depth Technical Guide to the Synthesis of 1-(Methoxymethyl)cyclopropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of a reliable synthetic route to 1-(methoxymethyl)cyclopropan-1-amine hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in a logical, step-by-step manner, starting from the commercially available 1-(methoxymethyl)cyclopropane-1-carbonitrile. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only a detailed experimental protocol but also insights into the underlying chemical principles and rationale for the chosen synthetic strategy. The described methodology is designed to be reproducible and scalable, ensuring its practical applicability in a laboratory setting.

Introduction: The Significance of Substituted Cyclopropylamines

Cyclopropylamines are a class of organic compounds that have garnered significant attention in the pharmaceutical and agrochemical industries.[1][2] The unique structural and electronic properties of the cyclopropane ring, combined with the presence of a basic amino group, confer a range of desirable characteristics to molecules containing this motif.[3] The rigid, three-membered ring of cyclopropane introduces conformational constraint, which can be advantageous in designing molecules with high binding affinity and selectivity for biological targets. Furthermore, the cyclopropyl group can act as a bioisostere for other functional groups, such as a phenyl ring or a gem-dimethyl group, offering a means to modulate the physicochemical properties of a lead compound, including its metabolic stability and lipophilicity.

The target molecule, 1-(methoxymethyl)cyclopropan-1-amine, is a 1-substituted cyclopropylamine that incorporates a methoxymethyl ether moiety. This functional group can influence the molecule's polarity and hydrogen bonding capacity, potentially enhancing its pharmacokinetic profile. The hydrochloride salt form is often preferred for its improved stability and solubility in aqueous media, which is a critical consideration for drug formulation and delivery.

This guide will focus on a robust and efficient two-step synthesis of 1-(methoxymethyl)cyclopropan-1-amine hydrochloride, commencing with the reduction of the corresponding nitrile precursor followed by the formation of the hydrochloride salt.

Overall Synthetic Strategy

The synthesis of 1-(methoxymethyl)cyclopropan-1-amine hydrochloride is strategically designed to be efficient and high-yielding, utilizing a key nitrile intermediate. The overall transformation can be depicted as follows:

Synthetic_Pathway 1-(Methoxymethyl)cyclopropane-1-carbonitrile 1-(Methoxymethyl)cyclopropane-1-carbonitrile 1-(Methoxymethyl)cyclopropan-1-amine 1-(Methoxymethyl)cyclopropan-1-amine 1-(Methoxymethyl)cyclopropane-1-carbonitrile->1-(Methoxymethyl)cyclopropan-1-amine Reduction 1-(Methoxymethyl)cyclopropan-1-amine hydrochloride 1-(Methoxymethyl)cyclopropan-1-amine hydrochloride 1-(Methoxymethyl)cyclopropan-1-amine->1-(Methoxymethyl)cyclopropan-1-amine hydrochloride Salt Formation Nitrile_Reduction_Mechanism cluster_0 Step 1: First Hydride Addition cluster_1 Step 2: Second Hydride Addition cluster_2 Step 3: Hydrolysis Nitrile R-C≡N Imine_Salt R-CH=N⁻Li⁺ Nitrile->Imine_Salt 1. [AlH₄]⁻ 2. H₂O workup (conceptual) LiAlH4 Li⁺[AlH₄]⁻ Imine_Salt_2 R-CH=N⁻Li⁺ Amine_Salt R-CH₂-N(Li⁺)₂ Imine_Salt_2->Amine_Salt [AlH₃] Amine_Salt_2 R-CH₂-N(Li⁺)₂ Amine R-CH₂-NH₂ Amine_Salt_2->Amine H₂O Salt_Formation Amine R-NH₂ Salt R-NH₃⁺ Cl⁻ Amine->Salt Protonation HCl H-Cl

References

An In-depth Technical Guide to the Solubility of 1-Methoxymethyl-cyclopropylamine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Challenge in Modern Chemistry

In the realm of pharmaceutical and agrochemical development, the introduction of novel molecular scaffolds is a constant pursuit. The 1-methoxymethyl-cyclopropylamine moiety represents such a scaffold, offering a unique three-dimensional structure that is increasingly of interest to medicinal chemists.[1] However, the progression of any new chemical entity from discovery to application is fundamentally governed by its physicochemical properties, chief among them being solubility. This guide addresses the solubility of 1-Methoxymethyl-cyclopropylamine hydrochloride, a compound for which public data is sparse.[2]

As a hydrochloride salt, this compound presents a classic challenge: balancing aqueous solubility, often enhanced by salt formation, against the necessity for solubility in organic media for synthesis, purification, and formulation.[3] This document provides a framework for understanding and experimentally determining the solubility of this compound. We will delve into the theoretical underpinnings of its expected solubility, provide a robust, field-proven experimental protocol for its determination, and discuss the critical interpretation of the resulting data. This is not merely a data sheet, but a guide to scientific methodology and problem-solving for researchers, scientists, and drug development professionals.

Physicochemical Profile and Theoretical Solubility Predictions

To understand the solubility of this compound, we must first analyze its molecular structure. The molecule's behavior in different solvents is a direct consequence of its constituent parts and overall polarity.

The diagram below illustrates the key structural features that dictate the compound's solubility characteristics. The ionic hydrochloride group provides a site for strong ion-dipole interactions, while the ether linkage and the primary amine offer hydrogen bonding capabilities.

Caption: Molecular structure highlighting key functional groups influencing solubility.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₅H₁₂ClNO[2]
Molecular Weight137.61 g/mol [2]
FormSolid (predicted)[4]
InChI KeyDFMSPYOGSLHTKA-UHFFFAOYSA-N[2]
The Impact of the Hydrochloride Salt

The parent compound, cyclopropylamine, is a liquid that is miscible with a wide range of solvents, including water, ethanol, and even nonpolar solvents like benzene and toluene.[5] The conversion to its hydrochloride salt fundamentally alters this profile. Amine hydrochlorides are ionic compounds, or salts, which often form a stable crystal lattice.[3] The energy required to break this lattice and solvate the resulting ions is substantial.

Therefore, the solubility of this compound is governed by the following principles:

  • "Like Dissolves Like": As a polar, ionic salt, it will exhibit its highest solubility in polar solvents capable of solvating both the ammonium cation and the chloride anion.

  • Protic vs. Aprotic Solvents: Polar protic solvents (e.g., water, methanol, ethanol) are expected to be most effective. Their ability to donate hydrogen bonds is crucial for stabilizing the chloride anion, while the polar hydroxyl group can effectively solvate the ammonium cation through ion-dipole interactions.

  • Insolubility in Nonpolar Solvents: In nonpolar solvents like hexane or toluene, there are no favorable interactions to overcome the high lattice energy of the salt. Solubility is expected to be negligible.[6]

Predicted Solubility Profile

Based on these first principles, we can predict a qualitative solubility profile. This table serves as a hypothesis to be tested using the experimental protocol outlined in the next section.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh Strong ion-dipole interactions and hydrogen bonding effectively solvate the ions, overcoming the crystal lattice energy.[6]
Polar Aprotic DMSO, DMF, AcetonitrileModerate to Low These solvents have large dipole moments to solvate the cation but are less effective at solvating the chloride anion without hydrogen bond donation.
Ethers Tetrahydrofuran (THF), Diethyl EtherVery Low Limited polarity and inability to solvate ions effectively. Diethyl ether is a common solvent for precipitating amine hydrochlorides.[7]
Esters Ethyl AcetateVery Low Insufficient polarity to dissolve an ionic salt.
Chlorinated Dichloromethane (DCM), ChloroformVery Low to Insoluble While slightly polar, they cannot overcome the lattice energy of the salt.
Hydrocarbons Hexane, TolueneInsoluble Nonpolar nature provides no favorable interactions for solvation.[6]

A Validated Protocol for Experimental Solubility Determination

To move from prediction to quantitative data, a rigorous and reproducible experimental method is required. The isothermal equilibrium method, often referred to as the "shake-flask" method, is the gold standard for determining the thermodynamic solubility of a compound.[6][8] This protocol ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Experimental Workflow: Isothermal Equilibrium Method

The logical flow of the solubility determination process is visualized below. Adherence to this workflow is critical for generating reliable and comparable data.

prep Step 1: Preparation Add excess solid to a known volume of solvent in sealed vials. equil Step 2: Equilibration Agitate in a thermostatic shaker (e.g., 25°C for 24-72h). prep->equil phase_sep Step 3: Phase Separation Centrifuge vials to pellet undissolved solid. equil->phase_sep sample Step 4: Sampling & Filtration Withdraw supernatant. Filter through a 0.22 µm syringe filter. phase_sep->sample dilute Step 5: Dilution Perform accurate serial dilution into the mobile phase. sample->dilute analyze Step 6: Analysis Quantify concentration using a validated HPLC method. dilute->analyze calc Step 7: Calculation Calculate solubility from concentration and dilution factor. Repeat for n≥3. analyze->calc

Caption: Standard workflow for the isothermal equilibrium solubility assay.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in selected organic solvents at a controlled temperature.

Materials:

  • This compound (purity >98%)

  • Selected solvents (analytical or HPLC grade)

  • Thermostatic shaker bath or incubator

  • Calibrated analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks, pipettes, and autosampler vials

  • Syringe filters (0.22 µm, ensure compatibility with the solvent)

Procedure:

  • Preparation of Saturated Solutions:

    • Causality: An excess of solid is required to ensure that the solution becomes saturated and that solid material remains at equilibrium. This confirms that the measured concentration is the true solubility limit.

    • Action: Add an excess amount of this compound (e.g., 10-20 mg) to a glass vial. Add a precise volume (e.g., 1.0 or 2.0 mL) of the chosen solvent. Seal the vial tightly. Prepare at least three replicates for each solvent.

  • Equilibration:

    • Causality: Dissolution is a kinetic process. Sufficient time and constant agitation at a controlled temperature are necessary to ensure the system reaches thermodynamic equilibrium. For salts, 24 to 72 hours is a standard timeframe.[6]

    • Action: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (a 48-hour period is recommended).

  • Phase Separation:

    • Causality: Undissolved solid particles must be completely removed before analysis to prevent artificially high concentration readings. Centrifugation provides an effective primary separation.

    • Action: After the equilibration period, remove the vials and place them in a centrifuge. Spin at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

  • Sample Collection and Filtration:

    • Causality: Filtration through a 0.22 µm filter removes any remaining fine particulates that could interfere with HPLC analysis or falsely elevate the measured solubility. It is a critical step for accuracy.

    • Action: Carefully withdraw an aliquot of the clear supernatant using a pipette, being careful not to disturb the solid pellet. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean vial.

  • Sample Dilution and Analysis:

    • Causality: The saturated solution will likely be too concentrated for direct injection into the HPLC. Accurate, serial dilution is required to bring the concentration within the linear range of the calibration curve.

    • Action: Perform a precise and recorded dilution of the filtered supernatant with the HPLC mobile phase. Quantify the concentration of the diluted sample using a validated HPLC method with a standard calibration curve.

  • Data Analysis and Reporting:

    • Causality: The final solubility value must account for the dilution factor. Reporting the mean and standard deviation across replicates establishes the precision and reliability of the measurement.

    • Action: Calculate the original solubility (S) using the formula: S = C_hplc * DF, where C_hplc is the concentration measured by HPLC and DF is the dilution factor. Report the final solubility, typically in mg/mL or mol/L, as the mean ± standard deviation of the triplicate measurements.

Conclusion and Further Considerations

This guide provides the necessary intellectual framework and a detailed, self-validating experimental protocol to empower researchers to generate this critical data. The isothermal equilibrium method described herein is the industry standard for obtaining reliable, thermodynamic solubility data essential for guiding decisions in synthesis, purification, formulation, and overall drug development strategy. The generation and subsequent publication of such data would be a valuable contribution to the scientific community.

References

An In-Depth Technical Guide to the Stability and Storage of 1-Methoxymethyl-cyclopropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the critical aspects concerning the stability and storage of 1-Methoxymethyl-cyclopropylamine hydrochloride, a key building block in modern medicinal chemistry. Synthesizing data from analogous structures and established principles of pharmaceutical stability testing, this document offers a framework for understanding potential degradation pathways, recommended storage and handling procedures, and a robust protocol for developing a stability-indicating analytical method. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to ensure the integrity and quality of this important chemical intermediate throughout the research and development lifecycle.

Introduction: The Significance of this compound in Drug Discovery

Cyclopropylamines are privileged structural motifs in medicinal chemistry, prized for their ability to impart unique conformational constraints, improve metabolic stability, and enhance potency. The methoxymethyl substituent on the cyclopropyl ring of the title compound offers an additional vector for molecular interactions and can influence physicochemical properties such as solubility and lipophilicity. As a hydrochloride salt, the compound's aqueous solubility and solid-state properties are generally improved, making it more amenable to formulation and handling in a laboratory setting. Given its utility in the synthesis of novel therapeutic agents, a thorough understanding of the stability of this compound is paramount to ensure the reliability and reproducibility of experimental results and the quality of downstream active pharmaceutical ingredients (APIs).

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are fundamental to understanding its behavior under various experimental and storage conditions.

PropertyValueSource
CAS Number 1404457-75-3Internal Data
Molecular Formula C₅H₁₂ClNOInternal Data
Molecular Weight 137.61 g/mol Internal Data
Appearance White to off-white solid (typical)General Knowledge
Solubility Soluble in waterGeneral Knowledge

Stability Profile: Unraveling Potential Degradation Pathways

While specific stability data for this compound is not extensively published, valuable insights can be drawn from studies on structurally related compounds, particularly those containing a cyclopropylamine moiety.

Hydrolytic Degradation: A Key Consideration

The most probable degradation pathway for this compound is the hydrolysis of the cyclopropylamine ring. Research on other cyclopropylamine-containing pharmaceuticals has demonstrated that this functional group can be susceptible to hydrolytic cleavage, particularly under neutral to high pH conditions.[1] The free amine form of the molecule is more susceptible to this degradation pathway. The hydrochloride salt form enhances stability by protonating the amine, thereby reducing its nucleophilicity.

The proposed hydrolytic degradation pathway likely involves the ring-opening of the cyclopropyl group, leading to the formation of an iminium intermediate, which is then hydrolyzed to an aldehyde and the corresponding amine fragment.

G cluster_0 Proposed Hydrolytic Degradation Pathway Start 1-Methoxymethyl-cyclopropylamine (Free Base) Intermediate Iminium Intermediate Start->Intermediate Ring Opening (High pH) Product1 Ring-Opened Aldehyde Intermediate->Product1 Hydrolysis Product2 Methylamine Intermediate->Product2 Hydrolysis

Caption: Proposed hydrolytic degradation of 1-Methoxymethyl-cyclopropylamine.

Oxidative, Thermal, and Photochemical Degradation
  • Oxidative Degradation: Primary amines can be susceptible to oxidation, which can lead to the formation of various degradation products, including imines, aldehydes, and ketones.[2] The presence of oxygen and metal ions can accelerate these processes.

  • Thermal Degradation: Amine salts are generally more thermally stable than their corresponding free bases.[3][4] However, at elevated temperatures, decomposition can occur. Thermal degradation pathways for amines can be complex and may involve polymerization or fragmentation.[5][6]

  • Photostability: Exposure to light, particularly UV radiation, can induce photochemical degradation in organic molecules. According to ICH Q1B guidelines, photostability testing is a crucial part of drug development to assess the impact of light exposure on the drug substance.[7][8][9][10][11]

Recommended Storage and Handling Conditions

To maintain the integrity and purity of this compound, the following storage and handling conditions are recommended based on general principles for amine hydrochlorides and available supplier information.

ConditionRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended for long-term storage.To minimize the rate of potential thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To protect against oxidative degradation and moisture.
Container Keep in a tightly sealed, light-resistant container.To prevent exposure to air, moisture, and light.
Hygroscopicity The compound may be hygroscopic. Handle in a dry environment.To prevent absorption of water, which could facilitate hydrolytic degradation.

Analytical Methods for Stability Assessment: A Proactive Approach

A crucial aspect of ensuring the quality of this compound is the development and validation of a stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[12][13][14][15]

The Principle of Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of developing a stability-indicating method.[15] By subjecting the compound to harsh conditions (acid, base, oxidation, heat, and light), potential degradation products are generated. The analytical method must then be able to separate the parent compound from all significant degradation products, thus proving its specificity.

Proposed Experimental Protocol for a Forced Degradation Study

The following is a detailed, step-by-step methodology for conducting a forced degradation study on this compound. This protocol is designed to be a self-validating system, where the generation of degradants confirms the stress condition was effective, and their separation validates the analytical method.

Objective: To generate potential degradation products of this compound and to develop an HPLC method that can resolve the parent compound from these degradants.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, HPLC system with a UV detector, photostability chamber, oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60 °C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Heat at 60 °C for 8 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80 °C in an oven for 48 hours. Dissolve in the mobile phase for analysis.

    • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7][8][9] A sample protected from light should be used as a control. Dissolve in the mobile phase for analysis.

  • HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable reversed-phase HPLC method. A C18 column is a good starting point. The mobile phase could consist of a buffered aqueous phase and an organic modifier (e.g., acetonitrile or methanol) run in a gradient elution mode to ensure the separation of compounds with a wide range of polarities. UV detection should be performed at a wavelength that provides a good response for the parent compound.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The peak purity of the parent compound in the presence of its degradants should be assessed using a photodiode array (PDA) detector.

G cluster_1 Experimental Workflow for Forced Degradation Study Start 1-Methoxymethyl-cyclopropylamine Hydrochloride Sample Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (Solid, 80°C) Start->Thermal Photo Photolytic Stress (ICH Q1B) Start->Photo Analysis HPLC-UV/PDA Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Validation Method Validation (Specificity, Linearity, etc.) Analysis->Validation

Caption: Workflow for a forced degradation study.

Conclusion

The stability of this compound is a critical parameter that underpins its successful application in research and drug development. While specific degradation data for this molecule is limited, a proactive and scientifically-grounded approach based on the chemistry of its core functional groups and established pharmaceutical stability testing principles can ensure its quality. This guide provides a comprehensive framework for understanding its potential liabilities, implementing appropriate storage and handling procedures, and developing a robust analytical method to monitor its purity over time. Adherence to these principles will contribute to the generation of reliable scientific data and the successful advancement of drug discovery programs.

References

An In-Depth Technical Guide to the Potential Biological Activity of 1-Methoxymethyl-cyclopropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: From Structural Curiosity to Functional Hypothesis

In the landscape of medicinal chemistry, certain molecular scaffolds emerge not as drugs themselves, but as potent starting points for discovery. 1-Methoxymethyl-cyclopropylamine hydrochloride falls into this intriguing category. While not extensively characterized as a standalone therapeutic agent, its constituent parts—the strained cyclopropylamine ring and the methoxymethyl substituent—present a compelling foundation for hypothesizing and investigating significant biological activity.

This guide eschews a conventional review of established data. Instead, it serves as a strategic roadmap for the research professional. We will dissect the molecule's structural components, formulate data-driven hypotheses on its potential targets based on well-established bioisosteric principles, and provide detailed, actionable protocols to systematically investigate its biological potential. This document is designed to be a self-validating framework for discovery, guiding the transition from a chemical entity to a candidate with a defined pharmacological profile.

Section 1: Molecular Profile and Structural Rationale

1-Methoxymethyl-cyclopropylamine is a primary amine featuring a cyclopropane ring substituted with a methoxymethyl group. The hydrochloride salt enhances its solubility and stability for experimental use.

Property Value Source
IUPAC Name [1-(methoxymethyl)cyclopropyl]amine hydrochloride[1]
Molecular Formula C₅H₁₂ClNO[1]
Molecular Weight 137.61 g/mol [1]
Structure

The true potential of this molecule lies in the unique physicochemical properties imparted by the cyclopropylamine moiety. The cyclopropyl group is a cornerstone of modern drug design for several reasons:

  • Conformational Rigidity: The three-membered ring is planar and rigid, which can lock a molecule into a specific conformation. This pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and selectivity.[2][3]

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in corresponding alkanes, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[3] This can improve a drug's half-life and bioavailability.[2]

  • Bioisosteric Replacement: The cyclopropyl ring can act as a bioisostere for alkenes or phenyl rings, offering similar spatial arrangements with different electronic properties.

Most critically, the cyclopropylamine core is a well-established pharmacophore for the irreversible inhibition of a specific class of enzymes: flavin-dependent monoamine oxidases.[2][4]

Section 2: Primary Hypothesized Biological Targets

The structural similarity of 1-Methoxymethyl-cyclopropylamine to known inhibitors like Tranylcypromine strongly suggests its potential as a mechanism-based inhibitor of flavin-dependent enzymes.

Monoamine Oxidases (MAO-A & MAO-B)

Monoamine oxidases are critical enzymes that degrade monoamine neurotransmitters (e.g., serotonin, dopamine).[4] Their inhibition is a validated strategy for treating depression and neurodegenerative disorders.[2]

  • Mechanism of Action: Cyclopropylamine-containing drugs act as irreversible "suicide" inhibitors. The enzyme oxidizes the amine, which initiates a ring-opening radical cascade. This highly reactive intermediate then forms a stable, covalent adduct with the enzyme's flavin adenine dinucleotide (FAD) cofactor, rendering the enzyme permanently inactive.[4]

Lysine-Specific Demethylase 1 (LSD1)

LSD1 is a flavin-dependent enzyme structurally related to MAO that plays a crucial role in epigenetic regulation by removing methyl groups from histones.[4] Its overexpression is implicated in numerous cancers, making it a high-value oncology target.[2][4]

  • Therapeutic Rationale: The inhibitory mechanism is identical to that for MAO, where the cyclopropylamine moiety forms a covalent bond with the FAD cofactor.[4] The potential for 1-Methoxymethyl-cyclopropylamine to inhibit LSD1 opens a therapeutic avenue in oncology.

Section 3: Proposed Experimental Workflow for Target Validation

This section outlines a logical, multi-phase workflow to systematically evaluate the biological activity of this compound.

G cluster_0 Phase 1: In Vitro Target Engagement cluster_1 Phase 2: Cell-Based Activity cluster_2 Phase 3: ADME/Tox Profiling a MAO-A/B Inhibition Assay (Biochemical) c IC50 Determination a->c b LSD1 Inhibition Assay (Biochemical) b->c d Cytotoxicity Screen (e.g., MTT Assay in Cancer Cell Lines) c->d Confirm Cellular Activity e Target Engagement Biomarker Assay (e.g., Western Blot for H3K4me2) c->e Confirm On-Target Effect f Cellular EC50 Determination d->f e->f g Microsomal Stability Assay (Metabolic Fate) f->g Assess Drug-like Properties h Reactive Metabolite Trapping (GSH Adduct Formation) g->h Investigate Safety Profile

Caption: Proposed research cascade for evaluating the compound.

Phase 1 Protocol: In Vitro Enzymatic Inhibition Assays

Objective: To determine the direct inhibitory potency (IC50) of the compound against human MAO-A, MAO-B, and LSD1.

Methodology: Amplex® Red-Based Fluorometric Assay

This protocol is adaptable for all three enzymes. The principle relies on the detection of H₂O₂, a byproduct of the amine oxidase reaction, by horseradish peroxidase (HRP), which converts the non-fluorescent Amplex® Red reagent to the highly fluorescent resorufin.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Create a serial dilution series (e.g., 100 µM to 1 nM) in the appropriate reaction buffer (e.g., Potassium Phosphate buffer, pH 7.4).

    • Prepare a working solution containing Amplex® Red reagent and HRP.

    • Prepare substrate solutions: p-tyramine for MAO-B, 5-hydroxytryptamine for MAO-A, and a dimethylated H3K4 peptide for LSD1.

  • Reaction Setup (96-well black plate):

    • To each well, add 20 µL of the serially diluted compound or vehicle control (DMSO).

    • Add 20 µL of recombinant human enzyme (MAO-A, MAO-B, or LSD1) and incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Add 20 µL of the appropriate enzyme substrate.

    • Initiate the reaction by adding 40 µL of the Amplex® Red/HRP working solution.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm) kinetically over 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration.

    • Normalize the rates to the vehicle control (100% activity) and a known inhibitor control (0% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Summary Table (Hypothetical Results):

Enzyme Target Known Inhibitor IC50 (nM) 1-Methoxymethyl-cyclopropylamine HCl IC50 (nM)
MAO-AClorgyline5Experimental Value
MAO-BPargyline50Experimental Value
LSD1Tranylcypromine200Experimental Value

Section 4: Metabolic Considerations and Potential Liabilities

While the cyclopropylamine moiety can confer metabolic stability, it is also a known structural alert for bioactivation.[5] Cytochrome P450-mediated oxidation can lead to ring-opening and the formation of reactive intermediates capable of forming covalent adducts with cellular proteins, a mechanism implicated in the hepatotoxicity of the antibiotic trovafloxacin.[5][6]

G cluster_0 Metabolic Bioactivation Pathway A Cyclopropylamine Derivative B Single Electron Transfer (CYP450 Oxidation) A->B [O] C Aminium Radical Cation B->C D Radical Clock Ring Opening C->D E Distal Carbon Radical D->E F Covalent Adduct Formation (e.g., with Glutathione or Protein) E->F Nucleophilic Attack

Caption: Potential bioactivation pathway of cyclopropylamines.

Protocol: In Vitro Metabolic Stability and Reactive Metabolite Screening

Objective: To assess the metabolic stability of the compound and to trap any potential reactive electrophilic metabolites using glutathione (GSH).

Methodology: Liver Microsomal Incubation with GSH Trapping

  • Incubation Setup:

    • Prepare pooled human liver microsomes (HLM) in phosphate buffer.

    • In a microcentrifuge tube, combine HLM, the test compound (e.g., 1-10 µM), and a high concentration of glutathione (GSH, 5 mM).

    • Pre-warm the mixture to 37°C.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

    • Incubate at 37°C. Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Sample Quenching & Processing:

    • Stop the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Parent Disappearance: Analyze the samples using LC-MS/MS to quantify the remaining parent compound at each time point. Calculate the half-life (t½) and intrinsic clearance (Cl_int).

    • GSH Adduct Search: In parallel, perform a precursor ion or neutral loss scan specific for the GSH moiety to identify any potential GSH-adducts of the compound or its metabolites. The mass of any detected adducts can help elucidate the structure of the reactive intermediate.

Section 5: Conclusion and Future Directions

This compound represents a compelling starting point for a drug discovery program. Its core cyclopropylamine scaffold is a validated pharmacophore for potent, irreversible inhibition of key therapeutic targets in oncology and neuroscience, namely LSD1 and the monoamine oxidases. The methoxymethyl substituent provides a vector for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties.

The experimental framework detailed in this guide provides a clear, logical, and scientifically rigorous path to defining the biological activity of this compound. The initial enzymatic assays will rapidly confirm or refute the primary hypothesis of MAO/LSD1 inhibition. Subsequent cell-based assays will translate these findings into a cellular context, while early metabolic profiling will identify potential liabilities such as bioactivation.

The insights gained from this proposed workflow will not only characterize this compound but will also crucially inform the design of a next-generation analogue program, paving the way for the development of novel, highly targeted therapeutics.

References

An Integrated Spectroscopic and Computational Workflow for the 3D Structural Elucidation of 1-Methoxymethyl-cyclopropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative of Spatial Precision in Molecular Science

In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates biological activity, physical properties, and ultimately, the utility of a chemical entity. For a molecule like 1-Methoxymethyl-cyclopropylamine hydrochloride, a scaffold with potential applications in medicinal chemistry, understanding its conformational preferences and solid-state structure is not merely an academic exercise but a critical step in its development pathway. This guide delineates a multi-technique, synergistic approach that intertwines empirical spectroscopic data with the predictive power of computational chemistry to achieve a high-confidence 3D structural assignment. We will move beyond a simple recitation of methods to explore the causal logic behind the experimental design, ensuring a self-validating and robust analytical workflow.

The Molecular Blueprint: Initial Structural Assessment

This compound presents a fascinating combination of structural motifs: a strained cyclopropyl ring, a flexible methoxymethyl substituent, and a protonated primary amine. The hydrochloride salt form implies an ionic interaction between the ammonium cation and a chloride anion, which will significantly influence its spectroscopic signature and intermolecular interactions.

Key Structural Features:

  • Cyclopropyl Ring: A rigid, three-membered ring that imposes specific geometric constraints.

  • Chiral Center: The C1 carbon of the cyclopropyl ring (bonded to the amine and methoxymethyl group) is a stereocenter.

  • Ammonium Group (-NH3+): The protonated amine will exhibit characteristic spectroscopic behavior and act as a hydrogen bond donor.

  • Ether Linkage (-CH2-O-CH3): A flexible side chain with potential for multiple conformations.

The primary challenge lies in determining the preferred orientation of the methoxymethyl group relative to the cyclopropylamine core, a task for which a combination of techniques is essential.

The Workflow: An Integrated Approach to Structural Verification

The elucidation of the 3D structure is not a linear process but a cycle of hypothesis, experimentation, and refinement. Our workflow integrates high-resolution spectroscopic data with theoretical modeling to converge on a final, validated structure.

G Figure 1. Integrated Structural Elucidation Workflow cluster_exp Experimental Data Acquisition cluster_comp Computational Chemistry cluster_analysis Analysis & Validation NMR NMR Spectroscopy (1D, 2D, NOESY) Compare Compare Experimental & Predicted Spectra NMR->Compare FTIR FTIR Spectroscopy FTIR->Compare HRMS High-Resolution MS Conformers Generate Putative Conformational Isomers HRMS->Conformers Confirms Molecular Formula XRAY Single-Crystal XRD (If crystal available) Structure Final 3D Structure XRAY->Structure Direct Determination (Solid State) DFT_Opt DFT Geometry Optimization Conformers->DFT_Opt DFT_Spec Predict Spectroscopic Properties (NMR, IR) DFT_Opt->DFT_Spec DFT_Spec->Compare Refine Refine Structural Model Compare->Refine Refine->DFT_Opt Iterative Refinement Refine->Structure

Caption: A flowchart illustrating the synergistic relationship between experimental spectroscopy and computational modeling for 3D structure determination.

Core Techniques: Acquiring the Spectroscopic Evidence

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Connectivity and Conformation

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution.[1] It provides information on the chemical environment of each nucleus, the connectivity between atoms, and through-space proximities that define the 3D structure.

  • Expertise & Causality: We employ a suite of NMR experiments. ¹H and ¹³C NMR establish the basic carbon-hydrogen framework. 2D experiments like COSY (Correlation Spectroscopy) reveal proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. For mapping long-range connectivity, which is crucial for piecing together the molecular fragments, HMBC (Heteronuclear Multiple Bond Correlation) is indispensable. The most critical experiment for conformational analysis is NOESY (Nuclear Overhauser Effect Spectroscopy), which identifies protons that are close in space (< 5 Å), regardless of their bonding connectivity.[2][3] This is the key to defining the spatial relationship between the methoxymethyl group and the cyclopropyl ring.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy provides a rapid and definitive way to identify the functional groups present in the molecule. The hydrochloride salt form of the amine is expected to produce a distinct and informative spectrum.

  • Expertise & Causality: For a primary amine salt, the -NH3+ group gives rise to a very broad and strong absorption envelope in the 3200-2800 cm⁻¹ region due to N-H stretching vibrations.[4] This often overlaps with, but is distinguishable from, the sharper C-H stretching bands of the alkyl and cyclopropyl groups. Additionally, asymmetric and symmetric bending vibrations for the -NH3+ group are expected in the 1625-1500 cm⁻¹ range.[4] The C-O stretching of the ether linkage will produce a strong band, typically in the 1150-1085 cm⁻¹ region. The presence of these characteristic bands provides a self-validating confirmation of the molecule's core functional components.

High-Resolution Mass Spectrometry (HRMS): Unambiguous Formula Determination

HRMS is used to determine the exact mass of the molecular ion with high precision, which in turn allows for the unambiguous determination of its elemental composition.

  • Expertise & Causality: By measuring the mass-to-charge ratio (m/z) to four or five decimal places, we can confirm the molecular formula C₄H₁₀NO⁺ (for the cation). A key feature for this molecule will be the presence of the chloride counter-ion. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum of the parent compound would be expected to show a characteristic M+ and M+2 isotopic pattern for any fragments containing chlorine, providing definitive evidence of the hydrochloride salt.[5][6][7]

Single-Crystal X-ray Diffraction: The Definitive Solid-State Structure

When a suitable single crystal can be grown, X-ray diffraction provides the most definitive and accurate 3D structure of the molecule in the solid state.[8][9] It reveals precise bond lengths, bond angles, and the conformation of the molecule within the crystal lattice.

  • Trustworthiness: This technique is considered the "gold standard" because it directly maps the electron density of the atoms in space.[10] While solution-state conformation (from NMR) may differ from the solid-state structure, the X-ray structure provides an invaluable reference point and an absolute confirmation of connectivity and stereochemistry.[11][12]

The Computational Bridge: From Theory to Reality

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful bridge between a proposed structure and its experimental spectroscopic data.[13][14][15] By accurately predicting spectroscopic parameters for a given 3D geometry, DFT allows us to validate our structural hypotheses.[16]

  • Authoritative Grounding: The core principle is that a correctly proposed structure, when subjected to quantum mechanical calculations, will yield predicted spectra that closely match the experimental ones.[17][18] Discrepancies between predicted and experimental data often indicate an incorrect structural assignment, prompting a re-evaluation of the proposed model.[16] This iterative process of comparison and refinement is crucial for achieving a high-confidence structure.

G Figure 2. DFT-Assisted Spectral Correlation Exp_NMR Experimental NMR Data (δ, J, NOE) Match Correlation & Validation Exp_NMR->Match Exp_IR Experimental FTIR Data (ν) Exp_IR->Match Proposed_Struct Proposed 3D Conformer(s) DFT_Calc DFT Calculation (Geometry Optimization + Freq/NMR Prediction) Proposed_Struct->DFT_Calc Pred_NMR Predicted NMR Parameters DFT_Calc->Pred_NMR Pred_IR Predicted IR Frequencies DFT_Calc->Pred_IR Pred_NMR->Match Pred_IR->Match

Caption: The workflow for validating a proposed 3D structure by comparing experimental data with DFT-predicted spectroscopic parameters.

Data Presentation & Interpretation

The following tables present hypothetical, yet chemically plausible, data for this compound.

Table 1: Predicted ¹H and ¹³C NMR Data
Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)Key NOESY Correlations
-NH₃⁺ 8.5 (br s, 3H)--H-CH₂-O
-CH₂-O 3.8 (s, 2H)75.2C-1 (cyclopropyl), -OCH₃H-NH₃⁺, H-2/3, H-OCH₃
-OCH₃ 3.4 (s, 3H)59.5-CH₂-OH-CH₂-O
C-1 2.5 (m, 1H)38.0-CH₂-O, C-2/3H-2/3
C-2/3 0.9 (m, 2H), 0.7 (m, 2H)8.5C-1, C-2/3H-CH₂-O
  • Interpretation: The HMBC correlation from the -CH₂-O protons to the C-1 of the cyclopropyl ring confirms the connectivity of the side chain. The crucial NOESY correlation between the -CH₂-O protons and the cyclopropyl protons (H-2/3) provides direct evidence for their spatial proximity, helping to define the molecule's conformation.

Table 2: Predicted FTIR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3200-2800Strong, BroadN-H StretchAmmonium (-NH₃⁺)
2980, 2890Medium, SharpC-H StretchCyclopropyl, Alkyl
1610MediumAsymmetric N-H BendAmmonium (-NH₃⁺)
1520MediumSymmetric N-H BendAmmonium (-NH₃⁺)
1115StrongC-O StretchEther
  • Interpretation: The very broad band centered around 3000 cm⁻¹ is a hallmark of the ammonium salt.[4] The strong C-O stretch at 1115 cm⁻¹ confirms the ether linkage. This pattern is highly characteristic and validates the presence of the key functional groups.

Experimental & Computational Protocols

Protocol 1: NMR Data Acquisition
  • Sample Preparation: Dissolve ~10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • 1D Spectra: Acquire ¹H and ¹³C{¹H} spectra to determine chemical shifts and basic structural features.

  • 2D Homonuclear Correlation (COSY): Acquire a gradient-selected COSY spectrum to establish ¹H-¹H coupling networks within the cyclopropyl ring.

  • 2D Heteronuclear Correlation (HSQC/HMQC): Acquire a gradient-selected HSQC or HMQC spectrum to identify one-bond ¹H-¹³C correlations.

  • 2D Long-Range Heteronuclear Correlation (HMBC): Acquire a gradient-selected HMBC spectrum, optimizing the long-range coupling delay for ~8 Hz to observe two- and three-bond correlations. This is critical for connecting the methoxymethyl group to the cyclopropyl ring.

  • NOESY/ROESY: Acquire a 2D NOESY (or ROESY for molecules with intermediate tumbling) spectrum with a mixing time of 300-800 ms to observe through-space correlations for conformational analysis.

Protocol 2: FTIR Data Acquisition
  • Sample Preparation: Prepare the sample using an Attenuated Total Reflectance (ATR) accessory, which requires a small amount of solid material placed directly on the crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Place the solid sample on the ATR crystal, apply pressure to ensure good contact, and collect the spectrum.

  • Data Processing: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

Protocol 3: HRMS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol/water).

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode to generate the [M+H]⁺ ion (referring to the free base) or the intact cation.

  • Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Analysis: Determine the exact mass of the most abundant ion and use software to calculate the elemental composition that best fits the measured mass.

Protocol 4: DFT Computational Workflow
  • Structure Generation: Build the 3D structure of this compound in a molecular modeling program. Generate several possible low-energy starting conformations by rotating around the C1-CH₂ and CH₂-O bonds.

  • Geometry Optimization: Perform a full geometry optimization on each conformer using DFT. A common and reliable level of theory is B3LYP with a 6-31G(d,p) basis set.[19] Include a solvent model (e.g., PCM) that matches the NMR solvent for more accurate results.[16]

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to predict the IR spectrum.

  • NMR Prediction: Use the optimized geometries to calculate NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method at a level such as mPW1PW91/6-31G(d,p) or higher.[17][18][20]

  • Analysis: Compare the Boltzmann-averaged predicted spectra of the low-energy conformers with the experimental data to identify the best-fit structure.

Conclusion: A Unified Structural Narrative

The determination of the 3D structure of this compound is achieved not by a single "magic bullet" technique, but through the careful synthesis of evidence from multiple, orthogonal analytical methods. NMR spectroscopy maps the atomic connectivity and solution-state conformation, FTIR confirms the essential functional groups, and HRMS validates the elemental formula. Each experimental result provides a piece of the puzzle. Computational chemistry acts as the theoretical framework that binds these pieces together, allowing for the validation of structural hypotheses against empirical data. This integrated workflow provides the highest possible confidence in the final 3D structure, a critical foundation for any further research or development involving this molecule.

References

Methodological & Application

Application Note: 1-Methoxymethyl-cyclopropylamine Hydrochloride as a Versatile Building Block for Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropylamine moiety is a highly valued structural motif in medicinal chemistry.[1][2][3] Its incorporation into drug candidates can significantly enhance pharmacological properties due to the unique conformational rigidity and metabolic stability conferred by the strained three-membered ring.[3] This rigidity can lead to higher binding affinity and selectivity for biological targets, while the ring's resistance to metabolic degradation often improves a drug's pharmacokinetic profile.[2][3] 1-Methoxymethyl-cyclopropylamine hydrochloride serves as a key synthetic building block for introducing this valuable pharmacophore. The methoxymethyl (MOM) group acts as a masked hydroxyl functionality, offering a strategic advantage for multi-step syntheses where a primary alcohol is required for later-stage diversification or modification. This guide provides a detailed overview of the applications and synthetic protocols for this versatile reagent.

Chemical Properties and Handling

Proper handling and storage are crucial for maintaining the integrity of this compound.

PropertyValue
Chemical Formula C₅H₁₂ClNO
Molecular Weight 137.61 g/mol
CAS Number 1379307-88-1
Appearance Off-white to white solid
Storage Store in a cool, dry place, under an inert atmosphere. The compound is hygroscopic and should be protected from moisture.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Refer to the Safety Data Sheet (SDS) for complete safety information before use.

Core Synthetic Applications

This compound is primarily utilized in reactions that form new carbon-nitrogen bonds, making it an ideal substrate for coupling with various electrophilic partners. The hydrochloride salt is typically neutralized in situ or via a basic aqueous workup to liberate the free amine for reaction.

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides or triflates.[4][5] This reaction is a cornerstone of modern medicinal chemistry for constructing the carbon-nitrogen bonds prevalent in pharmaceuticals.[5][6] 1-Methoxymethyl-cyclopropylamine is an excellent coupling partner in these reactions, enabling the direct installation of the functionalized cyclopropylamine motif onto aromatic and heteroaromatic scaffolds.

General Reaction Scheme: The reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired N-aryl cyclopropylamine and regenerate the Pd(0) catalyst.[6]

Buchwald_Hartwig Aryl_X Ar-X (X = Br, I, OTf) Product N-Aryl-1-methoxymethyl- cyclopropylamine Aryl_X->Product Amine 1-Methoxymethyl- cyclopropylamine Amine->Product Base Base (e.g., NaOtBu, Cs2CO3) Base->Product Catalyst Pd(0) Catalyst + Ligand Catalyst->Product Amide_Coupling Carboxylic_Acid R-COOH Product Amide Product Carboxylic_Acid->Product Amine 1-Methoxymethyl- cyclopropylamine Amine->Product Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Product Base Base (e.g., DIPEA) Base->Product

References

Application Note: A Multi-dimensional NMR Approach for the Unambiguous Characterization of 1-Methoxymethyl-cyclopropylamine Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Characterizing Complex Building Blocks

In modern medicinal chemistry, small, rigid scaffolds are invaluable for exploring chemical space. 1-Methoxymethyl-cyclopropylamine hydrochloride is one such critical building block, combining a strained cyclopropane ring with an amine and a methoxymethyl (MOM) ether. This unique combination provides a three-dimensional vector for substitution, making it a desirable component in the synthesis of novel therapeutic agents.[1]

However, the very features that make this molecule attractive also present a significant analytical challenge. The strained cyclopropane ring exhibits unusual magnetic properties, the hydrochloride salt form introduces pH and solvent dependencies, and the presence of multiple heteroatoms requires precise assignment. Simple one-dimensional Nuclear Magnetic Resonance (NMR) is often insufficient for conclusive structural verification.

This application note provides a comprehensive, field-proven guide to the complete NMR characterization of this compound. We will move beyond simple data reporting to explain the causality behind our experimental choices, presenting a self-validating workflow that ensures the highest degree of scientific integrity. The protocols and insights described herein are designed to be directly applicable to a wide range of substituted derivatives.

Pillar 1: Theoretical Foundations - Understanding the Unique Spectral Fingerprints

A robust analytical method is built on a strong theoretical foundation. The NMR spectrum of this molecule is a composite of three distinct structural motifs, each with its own characteristic features.

The Cyclopropyl Ring: A Region of High Shielding

The three-membered ring of cyclopropane is subject to significant ring strain, which fundamentally alters its electronic environment. This leads to a pronounced magnetic anisotropy effect, where the cyclopropyl protons and carbons are strongly shielded compared to their acyclic counterparts.[2][3]

  • ¹H NMR: Protons on a cyclopropane ring typically appear far upfield, often between 0.0 and 1.0 ppm.[2] The two sets of methylene protons on the disubstituted ring are diastereotopic, meaning they are chemically non-equivalent. This results in complex multiplet patterns due to both geminal (²J) and vicinal (³J) coupling. Vicinal coupling constants are highly dependent on the dihedral angle, with typical values being larger for cis protons (~7-9 Hz) and smaller for trans protons (~4-6 Hz).[4][5]

  • ¹³C NMR: The carbon atoms of the cyclopropane ring are also highly shielded, appearing at an unusually high field (typically < 30 ppm). The parent cyclopropane itself resonates at an exceptional -2.7 ppm.[6]

The Methoxymethyl (MOM) Ether: The Protecting Group's Signature

The MOM ether is a common protecting group, and its NMR signals are highly characteristic.[7]

  • ¹H NMR: It produces two distinct singlets: one for the two methylene protons (-O-CH₂ -O-) typically around 4.6 ppm, and one for the three methyl protons (-O-CH₃ ) around 3.3 ppm.[8]

  • ¹³C NMR: The methylene carbon (-O-CH₂ -O-) is expected around 95-97 ppm, while the methyl carbon (-O-CH₃ ) appears around 55-56 ppm.[8][9]

The Amine Hydrochloride: The Impact of Protonation

The formation of a hydrochloride salt involves the protonation of the primary amine to form an ammonium cation (-NH₃⁺). This has a profound deshielding effect on neighboring nuclei.[10]

  • ¹H NMR: Protons on carbons alpha to the protonated nitrogen are shifted downfield.[10][11] The ammonium protons themselves (NH₃ ⁺) typically appear as a broad singlet, the chemical shift and visibility of which are highly dependent on the solvent, concentration, and temperature.

  • Solvent Choice is Critical: In aprotic deuterated solvents like DMSO-d₆, the N-H protons are often observable.[12][13] However, in protic solvents like D₂O or CD₃OD, these acidic protons will rapidly exchange with deuterium, causing the signal to broaden and often disappear entirely from the spectrum.[11] This exchange can be a useful diagnostic tool.

Pillar 2: Self-Validating Experimental Protocols

The following protocols are designed as a complete system. The 1D experiments provide the initial overview, while the DEPT and 2D experiments serve to validate and confirm the assignments made from the 1D data, creating a self-consistent and unambiguous result.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition (If Needed) cluster_analysis Data Analysis prep Dissolve 5-10 mg of Sample in 0.6 mL DMSO-d6 h1 ¹H NMR Spectrum prep->h1 Initial Survey c13 ¹³C{¹H} NMR Spectrum h1->c13 cosy ¹H-¹H COSY h1->cosy Confirm H-H Connectivity hsqc ¹H-¹³C HSQC h1->hsqc Confirm C-H Connectivity assign Assign Signals & Validate Structure h1->assign dept DEPT-135 Spectrum c13->dept Determine C-Type c13->hsqc Confirm C-H Connectivity dept->assign cosy->assign hsqc->assign G cluster_cosy Key COSY Correlations cluster_hsqc Key HSQC Correlations H2a H2a (~0.9 ppm) H2b H2b (~0.9 ppm) H2a->H2b ²J (geminal) H3a H3a (~1.1 ppm) H2a->H3a ³J (cis) H3b H3b (~1.1 ppm) H2a->H3b ³J (trans) H3a->H3b ²J (geminal) H2_3 H2/H3 (~1.0 ppm) C2_3 C2/C3 (~15 ppm) H2_3->C2_3 H4 H4 (~4.65 ppm) C4 C4 (~96.0 ppm) H4->C4 H5 H5 (~3.30 ppm) C5 C5 (~55.5 ppm) H5->C5

References

Safe Handling and Application of 1-Methoxymethyl-cyclopropylamine hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide to the safe handling, application, and underlying chemical principles of 1-Methoxymethyl-cyclopropylamine hydrochloride, a valuable building block in contemporary drug discovery and medicinal chemistry. As a Senior Application Scientist, the following notes and protocols are designed to blend rigorous safety procedures with practical, field-tested insights to empower researchers in their synthetic endeavors.

Understanding the Moiety: The Significance of Cyclopropylamines

The cyclopropylamine scaffold is a privileged motif in medicinal chemistry, prized for its unique combination of structural rigidity and metabolic stability.[1] The three-membered ring constrains the molecule's conformation, which can lead to enhanced binding affinity and selectivity for biological targets.[1] Furthermore, the cyclopropane ring is often resistant to metabolic degradation, which can improve a drug's pharmacokinetic profile.[1]

Derivatives of cyclopropylamine are integral to the mechanism of action of several enzyme inhibitors, most notably Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO) inhibitors, which are crucial in oncology and the treatment of neurological disorders.[2][3] The strained cyclopropane ring and the nucleophilic amine group are key to its reactivity, enabling a diverse range of chemical transformations.[3]

This compound, as a salt, offers improved stability and handling characteristics compared to its freebase form, making it a convenient reagent for various synthetic applications.

Hazard Identification and Risk Mitigation

While the hydrochloride salt is generally more stable and less volatile than the freebase, it is crucial to handle this compound with care, recognizing the potential hazards associated with amine hydrochlorides and cyclopropylamine derivatives.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₅H₁₂ClNO[4]
Molecular Weight137.61 g/mol [4]
AppearanceWhite to off-white solid/powder[5]
PurityTypically ≥98%[4]

Hazard Summary:

Based on data for similar amine hydrochlorides and cyclopropylamine derivatives, the primary hazards include:

  • Skin and Eye Irritation: Direct contact can cause irritation or burns.[3]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.

  • Toxicity: While specific data for this compound is limited, related compounds can be harmful if swallowed or absorbed through the skin.

Engineering Controls: The First Line of Defense

Proactive measures to control exposure are paramount. All manipulations of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling the solid to prevent inhalation of dust.[6]

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of PPE is non-negotiable.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be considered when handling larger quantities.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation before and during use.

  • Protective Clothing: A lab coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: If working outside of a fume hood where dust generation is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Storage and Handling: Ensuring Stability and Purity

Proper storage is crucial for maintaining the integrity of this compound.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and acids.[3]

  • Incompatibility: Avoid contact with strong bases, which will liberate the more volatile and potentially more hazardous freebase. It is also incompatible with strong oxidizing agents.

Spill and Waste Management: A Protocol for Containment and Disposal

Accidents can happen, and a clear protocol for managing spills and waste is essential.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled, sealed container for disposal. For liquid spills (if dissolved), absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Dispose: All contaminated materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Waste Disposal:

Dispose of unused this compound and any contaminated materials as hazardous chemical waste.[6] Do not dispose of down the drain or in regular trash.[6]

First Aid Measures: Immediate and Effective Response

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Application Protocols in Organic Synthesis

This compound is a versatile building block for the synthesis of more complex molecules. The following are representative protocols for common synthetic transformations.

Protocol 1: N-Acylation

This protocol describes the formation of an amide bond by reacting the amine with an acylating agent.

Nacylation cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Amine 1-Methoxymethyl- cyclopropylamine HCl Reaction N-Acylation Amine->Reaction AcylatingAgent Acylating Agent (e.g., Acyl Chloride) AcylatingAgent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Temperature 0°C to RT Temperature->Reaction Amide N-Acylated Product Reaction->Amide

Caption: Workflow for N-acylation of this compound.

Materials:

  • This compound

  • Acylating agent (e.g., acyl chloride, anhydride)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Suspend the amine salt in anhydrous DCM (approx. 0.1-0.5 M).

  • Add the tertiary amine base (2.2 eq.) to the suspension and stir until the solid dissolves. This in situ neutralization generates the free amine.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add the acylating agent (1.1 eq.) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Expert Insight: The use of a tertiary amine base is crucial not only to neutralize the hydrochloride salt but also to scavenge the HCl generated during the acylation reaction with an acyl chloride.[7]

Protocol 2: Reductive Amination

This protocol outlines the formation of a secondary amine by reacting the primary amine with a carbonyl compound, followed by reduction of the intermediate imine.

ReductiveAmination cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Amine 1-Methoxymethyl- cyclopropylamine HCl ImineFormation Imine Formation Amine->ImineFormation Carbonyl Aldehyde or Ketone Carbonyl->ImineFormation ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Reduction Reduction ReducingAgent->Reduction Base Base (optional for HCl salt) Base->ImineFormation Solvent Anhydrous Solvent (e.g., DCE, DCM) Solvent->ImineFormation Temperature Room Temperature Temperature->ImineFormation SecondaryAmine Secondary Amine Product ImineFormation->Reduction Reduction->SecondaryAmine

Caption: Workflow for reductive amination using this compound.

Materials:

  • This compound

  • Aldehyde or ketone

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride)

  • Anhydrous solvent (e.g., 1,2-Dichloroethane (DCE), Dichloromethane (DCM))

  • Optional: Tertiary amine base (e.g., Triethylamine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq.) and this compound (1.2 eq.) in anhydrous DCE.

  • If using the hydrochloride salt, a tertiary amine base (1.2 eq.) can be added to facilitate imine formation, although some reductive aminations proceed without it.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Add the reducing agent, such as sodium triacetoxyborohydride (1.5 eq.), portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Expert Insight: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations as it does not readily reduce the starting carbonyl compound.[3] The reaction is often driven by the removal of water, which can be facilitated by the use of molecular sieves.[8]

Chemical Stability and Reactivity Considerations

The reactivity of this compound is primarily governed by the nucleophilicity of the amine and the inherent strain of the cyclopropane ring.

  • pH Sensitivity: As an amine hydrochloride, the compound's reactivity is pH-dependent. In acidic conditions, the amine is protonated and non-nucleophilic. The free amine, which is the reactive species in most applications, is liberated under basic conditions. The pH of a reaction mixture can therefore significantly influence reaction rates and outcomes.[9][10]

  • Thermal Stability: While generally stable, prolonged exposure to high temperatures should be avoided to prevent decomposition.

  • Reactivity of the Cyclopropane Ring: The strained three-membered ring can undergo ring-opening reactions under certain conditions, a property that is exploited in the mechanism of some enzyme inhibitors.[3] However, under the standard conditions for N-acylation and reductive amination, the cyclopropane ring is typically stable.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of novel chemical entities in drug discovery and development. A thorough understanding of its chemical properties, coupled with stringent adherence to safe handling procedures, is essential for its effective and safe utilization in the laboratory. The protocols and insights provided in this guide are intended to equip researchers with the knowledge necessary to confidently and safely incorporate this important building block into their synthetic strategies. Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before commencing any work.

References

Application of 1-Methoxymethyl-cyclopropylamine Hydrochloride in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-Methoxymethyl-cyclopropylamine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. 1-Methoxymethyl-cyclopropylamine hydrochloride has emerged as a valuable building block, offering a unique combination of structural rigidity, metabolic stability, and opportunities for versatile pharmacophoric interactions. This guide provides a comprehensive overview of its application, from fundamental chemical principles to detailed experimental protocols, for researchers, scientists, and drug development professionals.

The core value of this reagent lies in the synergistic contribution of its constituent parts:

  • The Cyclopropylamine Moiety: This strained three-membered ring imparts a defined conformational rigidity to the molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially enhancing potency.[1] Furthermore, the cyclopropyl group is often associated with increased metabolic stability by sterically shielding adjacent bonds from enzymatic degradation by cytochrome P450 (CYP) enzymes.[1] The primary amine serves as a key synthetic handle for the introduction of the scaffold into a wide array of molecular architectures.

  • The 1-Methoxymethyl Substituent: The introduction of a methoxymethyl group at the quaternary center of the cyclopropane ring offers several strategic advantages. It can act as a bioisosteric replacement for other functional groups, influencing polarity, hydrogen bonding capacity, and overall solubility.[2] This substituent can also modulate the electronic properties of the cyclopropyl ring and influence the pKa of the neighboring amine, thereby affecting its reactivity and interaction with biological targets.

This guide will delve into the practical applications of this compound, with a focus on its utility in the synthesis of novel therapeutic agents, particularly in the realms of kinase and KDM1A inhibition.

Key Applications in Drug Discovery

The unique structural features of this compound make it an attractive building block for the synthesis of inhibitors targeting various enzyme classes.

A Scaffold for Kinase Inhibitors

Protein kinases are a crucial class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[3] The design of selective kinase inhibitors is a major focus of drug discovery. The rigid cyclopropylamine core can serve as a scaffold to orient pharmacophoric groups towards key binding pockets within the kinase domain. The methoxymethyl group can be strategically employed to enhance solubility and form hydrogen bonds with amino acid residues in the ATP-binding site or allosteric pockets.

Development of KDM1A (LSD1) Inhibitors

Lysine-specific demethylase 1 (KDM1A), also known as LSD1, is a flavin-dependent monoamine oxidase that plays a critical role in epigenetic regulation and is a validated target in oncology.[1][4] Many KDM1A inhibitors are based on a cyclopropylamine scaffold, which is thought to interact with the FAD cofactor in the enzyme's active site.[4] Structure-activity relationship (SAR) studies on α-substituted cyclopropylamine derivatives have shown that modifications at this position can significantly impact inhibitory potency.[4] The introduction of a methoxymethyl group at the 1-position offers a vector for exploring these interactions, potentially leading to inhibitors with improved potency and selectivity.[5]

Experimental Protocols

Protocol 1: Synthesis of 1-(Methoxymethyl)cyclopropan-1-amine hydrochloride

A Representative Synthetic Pathway:

G A 1-(Methoxymethyl)cyclopropanecarboxylic acid B Acyl Azide Intermediate A->B  DPPA, Et3N  Toluene, Reflux C Isocyanate Intermediate B->C  Heat (Curtius  Rearrangement) D Boc-protected Amine C->D  t-BuOH E 1-(Methoxymethyl)cyclopropan-1-amine D->E  HCl/Dioxane F 1-(Methoxymethyl)cyclopropan-1-amine hydrochloride E->F  HCl in Ether

Caption: A plausible synthetic route to this compound.

Step-by-Step Procedure (Hypothetical):

  • Starting Material: Begin with 1-(methoxymethyl)cyclopropanecarboxylic acid.

  • Curtius Rearrangement:

    • To a solution of 1-(methoxymethyl)cyclopropanecarboxylic acid in an inert solvent such as toluene, add triethylamine (Et3N) followed by diphenylphosphoryl azide (DPPA).

    • Heat the reaction mixture to reflux to facilitate the formation of the acyl azide, which then undergoes rearrangement to the isocyanate.

  • Trapping of the Isocyanate:

    • Add tert-butanol (t-BuOH) to the reaction mixture to trap the isocyanate and form the Boc-protected amine.

  • Deprotection:

    • Remove the Boc protecting group by treating the intermediate with a strong acid, such as hydrochloric acid in dioxane or diethyl ether.

  • Isolation:

    • The final product, this compound, can be isolated by filtration or evaporation of the solvent.

Note: This is a generalized protocol and would require optimization of reaction conditions, solvents, and purification methods.

Protocol 2: N-Alkylation using this compound

This protocol describes a general procedure for the coupling of this compound to an electrophilic partner, such as an aryl halide, to form a C-N bond. This is a common transformation in the synthesis of drug candidates. A closely related analog, (l-(methoxymethyl)cyclopropyl)methanamine hydrochloride, has been used in the synthesis of cyclopropane carboxylic acid derivatives with potential pharmaceutical applications.[6][7]

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product A 1-(Methoxymethyl)cyclopropylamine hydrochloride C N-(1-(Methoxymethyl)cyclopropyl)arylamine A->C A:e->C:w  Base (e.g., DBU)  Solvent (e.g., DMSO)  Heat B Aryl Halide (Ar-X) B->C B:e->C:w  Base (e.g., DBU)  Solvent (e.g., DMSO)  Heat

References

Scale-up synthesis of 1-Methoxymethyl-cyclopropylamine hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Scale-Up Synthesis of 1-Methoxymethyl-cyclopropylamine Hydrochloride

Introduction: The Significance of Substituted Cyclopropylamines

Cyclopropylamines are a class of organic compounds that have garnered significant attention in medicinal and agricultural chemistry. The cyclopropyl moiety, a three-membered carbocycle, imparts unique conformational rigidity and metabolic stability to molecules.[1] When incorporated into drug candidates, this structural motif can enhance binding affinity to biological targets and improve pharmacokinetic profiles. As such, cyclopropylamine derivatives are key building blocks in the synthesis of a wide range of therapeutic agents, including antivirals, antidepressants, and novel antibiotics.[1]

This compound is a specific, functionalized building block of interest for introducing a constrained, polar sidechain in drug discovery programs. The development of a robust and scalable synthesis for this compound is critical for enabling its use in late-stage development and manufacturing. This document provides a comprehensive guide for the multi-gram to kilogram scale synthesis, detailing a proposed synthetic route based on established and reliable chemical transformations. It is designed for researchers, process chemists, and drug development professionals, with a focus on the causal reasoning behind procedural choices, process safety, and analytical validation.

Overall Synthetic Strategy

The proposed synthesis is a three-step sequence commencing with the cyclopropanation of 2-methoxyacrylonitrile. This approach was selected for its use of readily available starting materials and its avoidance of highly toxic or unstable reagents, making it amenable to scale-up. The subsequent reduction of the nitrile intermediate and final salt formation are standard, high-yielding industrial processes.

G A 2-Methoxyacrylonitrile B 1-(Methoxymethyl)cyclopropanecarbonitrile A->B  Simmons-Smith  Cyclopropanation C 1-(Methoxymethyl)cyclopropylamine B->C  Catalytic  Hydrogenation D 1-(Methoxymethyl)cyclopropylamine HCl C->D  HCl Salt  Formation

Caption: Proposed three-step synthetic pathway.

Part 1: Synthesis of 1-(Methoxymethyl)cyclopropanecarbonitrile

Scientific Principle & Rationale

The key step in constructing the cyclopropane ring is a Simmons-Smith or Simmons-Smith-like cyclopropanation. This reaction involves the use of a carbenoid, typically generated from diiodomethane and a zinc-copper couple, to convert an alkene into a cyclopropane. This method is well-established for its functional group tolerance and high yields. The starting material, 2-methoxyacrylonitrile, is chosen as it already contains the required methoxymethyl precursor and the nitrile group, which serves as a handle for conversion to the amine. The electron-withdrawing nature of the nitrile and the electron-donating nature of the methoxy group on the double bond influence its reactivity, making a well-controlled reaction essential.

Detailed Protocol

Materials & Equipment:

  • Large, jacketed glass reactor with overhead stirring, reflux condenser, and nitrogen inlet/outlet.

  • Diiodomethane (CH₂I₂)

  • Zinc dust (activated)

  • Copper(I) chloride (CuCl)

  • 2-Methoxyacrylonitrile

  • Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Zinc-Copper Couple: To the jacketed reactor under a nitrogen atmosphere, add activated zinc dust (3.0 eq) and anhydrous Et₂O. Stir the suspension and add copper(I) chloride (0.3 eq) in one portion. Heat the mixture to a gentle reflux for 30-45 minutes. The formation of the couple is indicated by a change in color. Cool the mixture to 0-5 °C.

  • Cyclopropanation: To the activated zinc-copper couple suspension, add a solution of diiodomethane (2.5 eq) in anhydrous Et₂O dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, add a solution of 2-methoxyacrylonitrile (1.0 eq) in anhydrous Et₂O dropwise, again keeping the temperature below 10 °C.

  • Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by GC-MS.

  • Work-up and Purification: Cool the reaction mixture to 0 °C. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Filter the mixture through a pad of celite to remove inorganic salts, washing the filter cake with Et₂O.

  • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to remove unreacted iodine), water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield 1-(methoxymethyl)cyclopropanecarbonitrile as a clear liquid.

Part 2: Reduction to 1-(Methoxymethyl)cyclopropylamine

Scientific Principle & Rationale

The conversion of the nitrile to the primary amine is a standard reduction. While powerful reagents like lithium aluminum hydride (LiAlH₄) are effective on a lab scale, they present significant safety and handling challenges for scale-up (pyrophoric nature, highly exothermic quench). Catalytic hydrogenation is the preferred industrial method due to its higher safety profile, cost-effectiveness, and environmental friendliness. Raney Nickel (Ra-Ni) is a common catalyst for nitrile reduction, often performed in an alcoholic solvent saturated with ammonia to suppress the formation of secondary amine byproducts.

Detailed Protocol

Materials & Equipment:

  • High-pressure hydrogenation reactor (Parr shaker or equivalent)

  • Raney Nickel (Ra-Ni), 50% slurry in water

  • Ethanol (EtOH) or Methanol (MeOH)

  • Ammonia (gas or 7N solution in MeOH)

  • 1-(Methoxymethyl)cyclopropanecarbonitrile

  • Celite for filtration

Procedure:

  • Reactor Setup: Charge the hydrogenation reactor with a solution of 1-(methoxymethyl)cyclopropanecarbonitrile (1.0 eq) in ethanol.

  • Solvent Saturation: Cool the solution and carefully saturate it with ammonia gas or add a 7N solution of ammonia in methanol. This is crucial to prevent the formation of secondary amines.

  • Catalyst Addition: Under an inert atmosphere, carefully add the Raney Nickel slurry (approx. 10-15% by weight of the nitrile). Caution: Raney Nickel is pyrophoric and must be handled with care.

  • Hydrogenation: Seal the reactor. Purge the system with nitrogen, then with hydrogen. Pressurize the reactor with hydrogen (typically 50-100 psi, but consult equipment specifications) and begin vigorous stirring. The reaction is exothermic; use reactor cooling to maintain a temperature of 25-40 °C.

  • Monitoring: Monitor the reaction by observing hydrogen uptake. Once uptake ceases, the reaction is typically complete (usually 6-12 hours). Confirm completion with GC or TLC analysis.

  • Work-up: Depressurize the reactor and purge with nitrogen. Carefully filter the reaction mixture through a pad of celite to remove the catalyst. Warning: The filter cake is highly flammable and must be kept wet with water or solvent at all times and disposed of according to safety protocols.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude 1-(methoxymethyl)cyclopropylamine can be used directly in the next step or purified by distillation if necessary.

Part 3: Hydrochloride Salt Formation and Isolation

Scientific Principle & Rationale

Primary amines are often converted to their hydrochloride salts to improve their handling characteristics. The free amine can be an oily, volatile liquid that is susceptible to oxidation and carboxylation (reaction with atmospheric CO₂).[1] The hydrochloride salt is typically a stable, crystalline solid that is easier to weigh, store, and handle, and often has improved solubility in certain solvents.[2][3] The salt is formed by treating a solution of the amine with hydrogen chloride, which can be delivered as a gas or as a solution in a suitable solvent like diethyl ether, isopropanol, or ethyl acetate.

Detailed Protocol

Materials & Equipment:

  • Glass reactor with stirrer and gas inlet/outlet

  • Hydrogen chloride (gas or solution in a solvent like diethyl ether or isopropanol)

  • Anhydrous Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc)

  • Filtration apparatus (Büchner funnel)

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve the crude 1-(methoxymethyl)cyclopropylamine (1.0 eq) in anhydrous diethyl ether or ethyl acetate in the reactor.

  • Acidification: Cool the solution to 0-5 °C. Slowly bubble anhydrous HCl gas through the solution or add a pre-prepared solution of HCl in the chosen solvent dropwise with vigorous stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid. Continue the addition of HCl until the solution is acidic (test with pH paper on a withdrawn, quenched sample).

  • Crystallization/Digestion: Stir the resulting slurry at 0-5 °C for 1-2 hours to ensure complete precipitation and improve the crystal form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold, anhydrous diethyl ether or ethyl acetate to remove any soluble impurities.

  • Drying: Dry the product in a vacuum oven at a low temperature (e.g., 30-40 °C) to a constant weight. This yields this compound as a stable, white to off-white solid.

Process Safety and Hazard Analysis

Scaling up chemical synthesis requires a rigorous assessment of potential hazards.

Reagent/Process StepHazardMitigation Measures
Diiodomethane Toxic, potential carcinogen, dense liquid.Handle in a well-ventilated fume hood. Wear appropriate PPE (gloves, safety glasses).[4]
Zinc-Copper Couple Exothermic formation.Use a jacketed reactor for temperature control. Add reagents slowly and monitor temperature.
Raney Nickel Pyrophoric when dry. Flammable hydrogen gas is used.Never allow the catalyst to dry. Keep it wet with solvent or water at all times. Use intrinsically safe equipment and ensure proper grounding to prevent static discharge.[5] Handle in an inert atmosphere.
Hydrogenation High pressure, flammable gas.Use a certified high-pressure reactor with appropriate safety reliefs. Ensure proper purging of the system with nitrogen before and after the reaction.
HCl Gas/Solutions Highly corrosive and toxic.Handle in a fume hood with appropriate acid-gas scrubbers. Wear acid-resistant gloves and face shield.[6]
Solvents (Et₂O, EtOH) Highly flammable.Use in a well-ventilated area away from ignition sources. Use grounded and bonded equipment to prevent static discharge.[5]

Analytical and Quality Control

To ensure the identity and purity of the final product and intermediates, a suite of analytical methods should be employed.

AnalysisPurposeTypical Method
Reaction Monitoring Track conversion of starting material.Gas Chromatography (GC), Thin-Layer Chromatography (TLC).
Structural Confirmation Confirm the chemical structure of intermediates and final product.¹H NMR, ¹³C NMR, Mass Spectrometry (MS).
Purity Assessment Quantify the purity of the final product and identify impurities.Gas Chromatography (GC) with a flame ionization detector (FID), High-Performance Liquid Chromatography (HPLC).
Residual Solvent Analysis Quantify remaining solvents from the synthesis.Headspace GC.
Moisture Content Determine the water content in the final product.Karl Fischer Titration.[7]

A dedicated ion chromatography method can also be developed for sensitive quantification of the cyclopropylamine in various matrices.[8]

Workflow Visualization

G cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Salt Formation a Charge Reactor (Zn, CuCl, Solvent) b Activate Couple (Heat/Reflux) a->b c Add Reagents (CH₂I₂, Alkene) b->c d Reaction (12-18h @ RT) c->d e Aqueous Quench & Work-up d->e f Purify via Vacuum Distillation e->f g Charge Reactor (Nitrile, Solvent, NH₃) f->g Intermediate QC h Add Catalyst (Raney Nickel) g->h i Hydrogenate (H₂ Pressure) h->i j Filter Catalyst i->j k Concentrate j->k l Dissolve Amine in Solvent k->l Intermediate QC m Add HCl Solution l->m n Precipitate & Filter m->n o Vacuum Dry n->o p Final Product QC o->p

Caption: Detailed experimental workflow for the synthesis.

Conclusion

This application note outlines a comprehensive and scalable three-step synthesis for this compound. By leveraging a Simmons-Smith-like cyclopropanation followed by robust, industrially proven reduction and salt formation protocols, this route provides a reliable pathway to this valuable building block. The emphasis on process safety, analytical controls, and the rationale behind methodological choices provides a solid foundation for researchers and chemists to successfully implement and adapt this synthesis for large-scale production in drug development and manufacturing campaigns.

References

Application Note: Structural Elucidation of 1-Methoxymethyl-cyclopropylamine Hydrochloride via ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methoxymethyl-cyclopropylamine hydrochloride is a substituted cyclopropylamine derivative of interest in medicinal chemistry and drug development. As with any novel chemical entity, unambiguous structural confirmation is a critical step in the research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the primary analytical method for this purpose, providing detailed information about the molecular structure, connectivity, and stereochemistry of a compound.[1][2][3]

This application note provides an in-depth guide to the interpretation of the ¹H NMR spectrum of this compound. We will explore the theoretical principles governing the spectrum, predict the chemical shifts and coupling patterns for each proton, and provide a detailed experimental protocol for data acquisition and analysis. The focus is not just on the data itself, but on the underlying chemical principles that dictate the spectral appearance, thereby empowering researchers to interpret similar spectra with confidence.

Theoretical Principles of ¹H NMR Interpretation

A comprehensive interpretation of the ¹H NMR spectrum of this compound requires an understanding of several key concepts beyond basic chemical shift and integration. The unique structural features of this molecule—a strained cyclopropyl ring, a quaternary carbon center, an ether linkage, and a protonated amine—create a distinctive and information-rich spectrum.

1.1 Chemical Shift (δ) The position of a signal on the x-axis (chemical shift) is determined by the electronic environment of the proton.[2] Electron-withdrawing groups, such as oxygen and the protonated amine (–NH₃⁺), deshield nearby protons, causing their signals to appear at a higher chemical shift (further downfield).[1][4] Conversely, the strained, electron-rich cyclopropane ring shields its protons, causing them to resonate at an unusually low chemical shift (upfield), often below 1 ppm.[5][6]

1.2 The Methoxymethyl (MOM) Ether Group The methoxymethyl (MOM) group is a common protecting group in organic synthesis and has a highly characteristic NMR signature.[7] It typically displays two distinct singlets: one for the methoxy (–OCH₃) protons around 3.3 ppm and another for the methylene (–OCH₂O–) protons around 4.6 ppm.[8][9]

1.3 The Effect of the Hydrochloride Salt and Solvent The presence of the hydrochloride salt means the amine group is protonated to form an ammonium salt (–NH₃⁺). This has two significant consequences:

  • Deshielding: The positive charge on the nitrogen atom strongly deshields adjacent protons.

  • Exchangeable Protons: The ammonium protons are acidic and can exchange with deuterium atoms in protic solvents like D₂O. This exchange causes the –NH₃⁺ signal to disappear, a useful technique for peak assignment.[10][11] In aprotic polar solvents like DMSO-d₆, proton exchange is slower, and the –NH₃⁺ signal is often observable as a broad peak.[11][12]

1.4 Diastereotopicity in the Cyclopropane Ring The most complex feature of this spectrum arises from the stereochemistry of the cyclopropane ring. The central cyclopropyl carbon (C1) is a quaternary center bonded to four different groups (–NH₃⁺, –CH₂OCH₃, and two other ring carbons). This makes the molecule chiral at this center. Consequently, the methylene protons on the adjacent cyclopropane carbons (C2 and C3) are diastereotopic.[13][14][15][16]

  • What this means: The two protons on C2 are in different chemical environments from each other. Likewise, the two protons on C3 are also in different chemical environments. They are chemically non-equivalent and will have different chemical shifts.[13][15]

  • Spectral consequence: Instead of a single signal for the four cyclopropyl methylene protons, we expect to see a series of complex multiplets in the upfield region of the spectrum, as each of the four protons couples to its neighbors with different coupling constants.

Predicted ¹H NMR Spectrum Analysis

Based on the principles above, we can predict the ¹H NMR spectrum of this compound. The analysis is best performed in a solvent like DMSO-d₆ to allow for the observation of the amine protons.

Structure and Proton Assignments:

(Note: This 2D representation is for labeling purposes. H(a) and H(b) represent the four diastereotopic cyclopropyl protons.)

2.1 Detailed Signal Prediction:

  • Cyclopropyl Protons (Hₐ, Hₐ', Hₑ, Hₑ'):

    • Chemical Shift (δ): 0.5 - 1.5 ppm. These protons are highly shielded by the cyclopropane ring structure.[5][6]

    • Integration: 4H total.

    • Multiplicity: Complex multiplets. Due to diastereotopicity, there will be four distinct protons.[13] They will exhibit both geminal (coupling between protons on the same carbon) and cis/trans vicinal coupling (coupling to protons on adjacent carbons), resulting in overlapping, complex patterns that are difficult to resolve at lower field strengths.

  • Methylene Ether Protons (Hₑ):

    • Chemical Shift (δ): ~3.5 - 3.8 ppm. This –CH₂– group is attached to the deshielding oxygen atom and the quaternary cyclopropyl carbon.

    • Integration: 2H.

    • Multiplicity: Singlet. These protons have no adjacent proton neighbors to couple with.

  • Methoxy Protons (Hₑ):

    • Chemical Shift (δ): ~3.3 ppm. This is a characteristic chemical shift for a methoxy group in a MOM ether.[8][9][17]

    • Integration: 3H.

    • Multiplicity: Singlet. These protons have no proton neighbors.

  • Ammonium Protons (–NH₃⁺):

    • Chemical Shift (δ): 8.0 - 9.5 ppm (in DMSO-d₆). The chemical shift of these acidic protons is highly dependent on solvent, concentration, and temperature.[18][19]

    • Integration: 3H.

    • Multiplicity: Broad singlet. The signal is often broad due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange.[11] This signal would disappear upon addition of a drop of D₂O.

Data Summary Table

The predicted ¹H NMR data for this compound in DMSO-d₆ is summarized below.

Proton AssignmentLabelPredicted Chemical Shift (δ, ppm)IntegrationMultiplicity
Cyclopropyl CH₂Hₐ, Hₑ0.5 - 1.54HComplex Multiplets
Methoxy CH₃Hₑ~3.33HSinglet
Methylene Ether CH₂Hₑ~3.5 - 3.82HSinglet
Ammonium NH₃⁺-8.0 - 9.53HBroad Singlet

Experimental Protocol

This section provides a step-by-step methodology for acquiring and processing a high-quality ¹H NMR spectrum.

4.1 Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Selection: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for dissolving the hydrochloride salt and observing the exchangeable N-H protons.[11][12]

  • Dissolution: Cap the NMR tube and vortex gently until the sample is fully dissolved. A brief period in an ultrasonic bath may be used if necessary.

  • Confirmation (Optional): To confirm the assignment of the –NH₃⁺ peak, a second sample can be prepared, or a drop of D₂O can be added to the existing sample after an initial spectrum is acquired. The disappearance of the peak confirms its identity.[11]

4.2 NMR Data Acquisition

  • Instrumentation: Use a ¹H NMR spectrometer operating at a field strength of 400 MHz or higher. Higher field strengths will provide better signal dispersion, which is particularly important for resolving the complex cyclopropyl region.

  • Shimming: Insert the sample into the spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Standard Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16 to 64 scans, depending on sample concentration.

    • Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons.

    • Acquisition Time (aq): 3-4 seconds.

  • Referencing: The spectrum should be referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

4.3 Data Processing and Interpretation

  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption peaks. Apply an automated baseline correction algorithm.

  • Integration: Calibrate the integral of a well-resolved, non-exchangeable signal (e.g., the methoxy singlet) to its known proton count (3H). Use this reference to determine the relative integrals of all other signals.

  • Peak Picking and Analysis: Identify the chemical shift of each signal. Analyze the splitting patterns, paying close attention to the complex multiplets in the upfield region, and compare the observed data with the predicted values in the table above.

Workflow for Structural Confirmation

The logical flow from sample to confirmed structure is a self-validating process where each step confirms the last.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis cluster_confirm Structure Confirmation Prep Dissolve 5-10 mg in 0.6 mL DMSO-d6 Acq Acquire 1H Spectrum (≥400 MHz) Prep->Acq Proc Reference to DMSO (2.50 ppm) Phase & Baseline Correct Acq->Proc Integ Integrate Signals Proc->Integ Assign Assign Shifts & Multiplicity Integ->Assign Confirm Compare Observed Data with Predictions Assign->Confirm Final Structure Verified Confirm->Final Match?

Caption: Workflow for ¹H NMR analysis of 1-Methoxymethyl-cyclopropylamine HCl.

Conclusion

The ¹H NMR spectrum of this compound is rich with structural information. A successful interpretation hinges on recognizing key features: the characteristic upfield multiplets of the diastereotopic cyclopropyl protons, the distinct singlets of the methoxymethyl group, and the broad, exchangeable signal of the ammonium protons. By following the detailed protocol for sample preparation, data acquisition, and processing, researchers can obtain a high-quality spectrum. The subsequent analysis, guided by the theoretical principles outlined in this note, allows for the unambiguous confirmation of the molecular structure, ensuring the integrity of the compound for further research and development.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 1-Methoxymethyl-cyclopropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the mass spectrometric analysis of 1-Methoxymethyl-cyclopropylamine hydrochloride, a key building block in medicinal chemistry. We delve into the theoretical underpinnings of its fragmentation behavior under Electrospray Ionization (ESI) conditions, proposing detailed mechanistic pathways. This guide combines theoretical predictions with a robust, step-by-step experimental protocol for acquiring high-resolution mass spectra using a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer. The elucidated fragmentation patterns, dominated by characteristic alpha-cleavages and cyclopropyl ring opening, serve as a reliable fingerprint for the unambiguous identification and structural confirmation of this compound in complex matrices.

Introduction

1-Methoxymethyl-cyclopropylamine is a substituted cyclopropylamine derivative often utilized in the synthesis of novel pharmaceutical agents. Its structural complexity, featuring a strained three-membered ring, a primary amine, and an ether linkage, presents a unique fragmentation profile in mass spectrometry. The hydrochloride salt form ensures solubility and stability for analytical handling.[1][2]

Accurate mass measurement and structural confirmation are critical checkpoints in the drug development pipeline. Mass spectrometry, particularly tandem MS/MS, provides unparalleled sensitivity and specificity for this purpose. Understanding the predictable ways in which a molecule like 1-Methoxymethyl-cyclopropylamine fragments upon energization is essential for its confident identification. This application note serves as both a theoretical guide and a practical laboratory protocol for achieving this.

The free base of the target compound has a molecular formula of C₅H₁₁NO and a monoisotopic mass of 101.0841 g/mol .[3] The hydrochloride salt has a formula of C₅H₁₂ClNO and a molecular weight of 137.61 g/mol .[1]

Theoretical Fragmentation Analysis

Ionization Method & The Nitrogen Rule
  • Expected Protonated Molecule [M+H]⁺: m/z 102.0919

The molecule adheres to the Nitrogen Rule , which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[6][7] The free base has a nominal mass of 101 Da, consistent with its single nitrogen atom. Consequently, its protonated form, [M+H]⁺, will have an even mass-to-charge ratio (m/z 102).

Proposed MS/MS Fragmentation Pathways

Upon collisional activation in the mass spectrometer (Collision-Induced Dissociation, CID), the [M+H]⁺ ion (m/z 102.1) is expected to fragment via several competing pathways. The fragmentation of amines is typically dominated by alpha-cleavage (α-cleavage), which involves the breaking of a bond adjacent to the carbon-nitrogen bond to form a stable, resonance-stabilized iminium ion.[6][7][8] For this molecule, the strained cyclopropyl ring and the methoxymethyl substituent provide distinct and predictable fragmentation channels.

// Node definitions M [label=<[M+H]⁺C₅H₁₂NO⁺m/z 102.1>, fillcolor="#F1F3F4", fontcolor="#202124"]; F1 [label=<Fragment AC₄H₈NO⁺m/z 86.1>, fillcolor="#FFFFFF", fontcolor="#202124"]; F2 [label=<Fragment BC₄H₁₀N⁺m/z 72.1>, fillcolor="#FFFFFF", fontcolor="#202124"]; F3 [label=<Fragment CC₅H₉O⁺m/z 85.1>, fillcolor="#FFFFFF", fontcolor="#202124"]; F4 [label=<Fragment DC₃H₆N⁺m/z 56.1>, fillcolor="#FFFFFF", fontcolor="#202124"];

// Invisible nodes for layout invis1 [style=invis, width=0.1]; invis2 [style=invis, width=0.1]; invis3 [style=invis, width=0.1]; invis4 [style=invis, width=0.1];

// Edges M -> F1 [label=" -CH₄\n(Methane)"]; M -> F2 [label=" -CH₂O\n(Formaldehyde)"]; M -> F3 [label=" -NH₃\n(Ammonia)"]; F2 -> F4 [label=" -CH₄\n(Methane)"];

// Rank alignment {rank=same; M;} {rank=same; F1; F2; F3;} {rank=same; F4;} } Caption: Proposed primary fragmentation pathways of [M+H]⁺.

Pathway I: Side-Chain Cleavage (Formation of m/z 72.1) A primary fragmentation pathway likely involves a rearrangement followed by the neutral loss of formaldehyde (CH₂O) from the methoxymethyl group. This is a common loss for methoxy-containing compounds.

  • [M+H]⁺ → [C₄H₁₀N]⁺ + CH₂O

  • m/z 102.1 → m/z 72.1 + 30.0 This m/z 72 fragment could subsequently lose methane (CH₄) to yield a fragment at m/z 56.1.

Pathway II: Alpha-Cleavage via Ring Opening and Loss of Methane (Formation of m/z 86.1) The high strain energy of the cyclopropane ring makes it susceptible to cleavage. An initial ring-opening event can be followed by rearrangement and elimination of a stable neutral molecule. The loss of methane (CH₄) is a plausible pathway.

  • [M+H]⁺ → [C₄H₈NO]⁺ + CH₄

  • m/z 102.1 → m/z 86.1 + 16.0

Pathway III: Neutral Loss of Ammonia (Formation of m/z 85.1) The loss of ammonia (NH₃) is a characteristic fragmentation for primary amines, although it may not be the most dominant pathway. [9]This results in a hydrocarbon fragment.

  • [M+H]⁺ → [C₅H₉O]⁺ + NH₃

  • m/z 102.1 → m/z 85.1 + 17.0

Summary of Predicted Fragments
Predicted m/z Proposed Formula Neutral Loss Proposed Origin
102.1C₅H₁₂NO⁺-Protonated Molecule [M+H]⁺
86.1C₄H₈NO⁺CH₄ (16.0 Da)Ring opening followed by methane loss
85.1C₅H₉O⁺NH₃ (17.0 Da)Loss of ammonia from the primary amine
72.1C₄H₁₀N⁺CH₂O (30.0 Da)Loss of formaldehyde from side-chain
56.1C₃H₆N⁺CH₂O + CH₄Subsequent loss from m/z 72 fragment

Experimental Protocol

This protocol outlines the procedure for analyzing this compound using a UPLC system coupled to a high-resolution mass spectrometer.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis P1 1. Weigh Compound P2 2. Prepare Stock (1 mg/mL) P1->P2 P3 3. Dilute to Working (1 µg/mL) P2->P3 A1 4. UPLC Separation P3->A1 A2 5. ESI Ionization (+ve) A1->A2 A3 6. Full Scan MS A2->A3 A4 7. Tandem MS (MS/MS) A3->A4

Caption: Experimental workflow from sample preparation to MS/MS analysis.

Materials and Reagents
  • This compound (Purity ≥95%)

  • LC-MS Grade Water

  • LC-MS Grade Acetonitrile

  • LC-MS Grade Formic Acid (≥99%)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials with inserts

Instrumentation
  • UPLC System: Waters ACQUITY UPLC, Agilent 1290 Infinity II, or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mass Spectrometer: High-resolution mass spectrometer such as a Sciex ZenoTOF 7600, Thermo Scientific Orbitrap Exploris, or Waters SYNAPT XS.

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of this compound and dissolve it in 1.0 mL of a 50:50 mixture of Acetonitrile:Water in a volumetric flask.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution to a final concentration of 1 µg/mL using the mobile phase A composition (see below) as the diluent.

  • Transfer: Transfer the working solution to an autosampler vial for analysis.

UPLC Method
  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Gradient:

    • 0.0 - 0.5 min: 2% B

    • 0.5 - 3.0 min: Ramp to 98% B

    • 3.0 - 4.0 min: Hold at 98% B

    • 4.0 - 4.1 min: Return to 2% B

    • 4.1 - 5.0 min: Equilibrate at 2% B

Causality Note: The use of formic acid is crucial. It acidifies the mobile phase, ensuring the amine remains protonated (-NH₃⁺), which is the ideal state for positive mode ESI and good chromatographic peak shape. [10]

Mass Spectrometer Parameters
Parameter Setting Rationale
Ionization Mode ESI PositiveAmine is a basic compound, readily protonated.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process for ion generation.
Source Temp. 120 - 150 °CPrevents thermal degradation of the analyte.
Desolvation Temp. 350 - 450 °CAids in efficient solvent evaporation and ion desolvation.
MS1 Scan Range m/z 50 - 250Covers the precursor ion and expected low-mass fragments.
MS/MS Mode Data-Dependent Acquisition (DDA)Automatically triggers MS/MS on the detected precursor ion.
Precursor Ion m/z 102.1The target [M+H]⁺ ion to be fragmented.
Collision Energy Ramped 10 - 40 eVA ramp ensures capture of both low-energy (primary) and high-energy (secondary) fragments.

Data Interpretation and Conclusion

The acquired data should first be examined for the presence of the [M+H]⁺ ion at m/z 102.0919 in the full scan (MS1) spectrum. The high-resolution mass measurement should be within a 5 ppm mass accuracy window.

The MS/MS spectrum for the precursor m/z 102.1 should be interpreted by matching the observed fragment ions to the predicted values in the table above. The most abundant fragment ion (the base peak) will indicate the most stable fragmentation product and the most favorable pathway. It is anticipated that the fragments at m/z 86.1 and m/z 72.1 will be prominent, reflecting the competing ring-opening and side-chain cleavage pathways.

References

Troubleshooting & Optimization

Troubleshooting 1-Methoxymethyl-cyclopropylamine hydrochloride reaction failures

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Methoxymethyl-cyclopropylamine Hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist.

Welcome to the technical support guide for this compound. This valuable building block, featuring a strained cyclopropane ring, is increasingly integral in the fields of medicinal chemistry and agrochemicals.[1] However, its synthesis is not without challenges. The unique reactivity of the cyclopropylamine moiety requires careful handling and precisely controlled reaction conditions to avoid common pitfalls like low yields and impurity formation.[1][2]

This guide is structured to move beyond simple step-by-step instructions. It is designed to provide you with a deeper, mechanistic understanding of the common synthetic pathways and to equip you with the knowledge to diagnose and resolve issues you may encounter in your own lab. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Section 1: Understanding the Core Synthesis

Two primary, robust synthetic routes are typically employed to access the target compound: Reductive Amination and the Curtius Rearrangement. Each has its advantages and is amenable to scale-up, provided the key parameters are understood and controlled.

  • Reductive Amination: This is often the most direct route, starting from the corresponding aldehyde, 1-(methoxymethyl)cyclopropanecarbaldehyde. The process involves the in-situ formation of an imine or iminium ion, which is then reduced to the target amine.[2] The choice of reducing agent is critical to success.[3][4]

  • Curtius Rearrangement: This pathway begins with the corresponding carboxylic acid, 1-(methoxymethyl)cyclopropanecarboxylic acid. The acid is converted to an acyl azide, which then undergoes thermal or photochemical rearrangement to an isocyanate, followed by hydrolysis (or trapping with an alcohol to form a carbamate) to yield the amine.[5][6] This multi-step process can be highly efficient for scalable synthesis.[6][7]

Synthetic_Pathways Aldehyde 1-(Methoxymethyl)cyclopropanecarbaldehyde Imine Imine / Iminium Ion Aldehyde->Imine + NH3 or NH4OAc CarboxylicAcid 1-(Methoxymethyl)cyclopropanecarboxylic acid AcylAzide Acyl Azide CarboxylicAcid->AcylAzide 1. EtOCOCl, Et3N 2. NaN3 Product 1-Methoxymethyl- cyclopropylamine Imine->Product Reduction (e.g., STAB) Isocyanate Isocyanate AcylAzide->Isocyanate Heat (Δ) (Curtius Rearrangement) Isocyanate->Product Hydrolysis (H2O) FinalProduct 1-Methoxymethyl-cyclopropylamine Hydrochloride Product->FinalProduct + HCl in Ether Troubleshooting_Low_Yield Start Low / No Yield Observed CheckImine Step 1: Verify Imine Formation Start->CheckImine CheckReducer Step 2: Evaluate Reducing Agent CheckImine->CheckReducer Imine formation confirmed (e.g., by TLC/LCMS) Sol_Imine1 Add Molecular Sieves (3Å or 4Å) to remove H2O. CheckImine->Sol_Imine1 Sol_Imine2 Allow aldehyde and amine to stir for 1-2 hours before adding reducer. CheckImine->Sol_Imine2 CheckConditions Step 3: Optimize Conditions CheckReducer->CheckConditions Reducing agent is appropriate and active Sol_Reducer1 Switch from NaBH4 to a milder agent like STAB or NaBH3CN. CheckReducer->Sol_Reducer1 Sol_Reducer2 Ensure reducing agent is fresh and was stored under dry conditions. CheckReducer->Sol_Reducer2 Sol_Conditions1 Add catalytic Acetic Acid to achieve pH ~4-5. CheckConditions->Sol_Conditions1 Sol_Conditions2 Increase reaction time. Monitor by TLC/LCMS. CheckConditions->Sol_Conditions2 Success Yield Improved CheckConditions->Success

References

Technical Support Center: Purification of 1-Methoxymethyl-cyclopropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Methoxymethyl-cyclopropylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this valuable building block in high purity. We will delve into the common impurities that can arise during its synthesis and provide detailed, field-proven protocols to address these issues effectively. Our approach is grounded in a deep understanding of the underlying chemical principles to empower you to troubleshoot and optimize your purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in the synthesis of this compound?

A1: Impurities can be introduced at various stages of a typical multi-step synthesis. A plausible and common synthetic route involves the initial formation of an N-Boc protected cyclopropylamine derivative, followed by functional group manipulations and final deprotection.

A likely synthetic pathway is as follows:

  • Synthesis of a cyclopropane precursor: Often starting from commercially available materials to construct the cyclopropane ring.

  • Formation of N-Boc-1-(hydroxymethyl)cyclopropylamine: This intermediate is a key building block.

  • Methylation of the hydroxyl group: To form N-Boc-1-(methoxymethyl)cyclopropylamine.

  • Deprotection and salt formation: Removal of the Boc group and formation of the hydrochloride salt.

Based on this pathway, impurities can arise from:

  • Incomplete reactions: Unreacted starting materials or intermediates at each step.

  • Side reactions: Formation of byproducts during the cyclopropanation, methylation, or deprotection steps.

  • Reagents and solvents: Contaminants present in the chemicals used.

  • Degradation: Decomposition of the product or intermediates, particularly if exposed to harsh conditions.

Q2: I see an unexpected peak in the 1H NMR of my final product. What could it be?

A2: An unexpected peak in the 1H NMR spectrum can indicate a variety of impurities. To help identify the impurity, it is useful to have reference spectra of the starting materials and intermediates. A common impurity is residual solvent. For a comprehensive list of common laboratory solvents and their NMR chemical shifts, refer to Gottlieb, H. E., et al. (1997), J. Org. Chem.[1].

Other possibilities include:

  • Unreacted N-Boc-1-(methoxymethyl)cyclopropylamine: The presence of a large singlet around 1.4 ppm would be indicative of the tert-butyl group of the Boc protecting group.

  • Over-methylation: If a strong methylating agent is used, methylation of the amine nitrogen could occur, leading to a quaternary ammonium salt.

  • Byproducts from deprotection: The conditions used for Boc deprotection can sometimes lead to side reactions. For example, using strong acids at elevated temperatures might cause rearrangement or degradation of the cyclopropane ring.

Q3: My purified this compound is an oil, but I expected a solid. What should I do?

A3: While many hydrochloride salts are crystalline solids, it is not uncommon for some to be oils or amorphous solids, especially if trace impurities are present that inhibit crystallization.

Here are a few troubleshooting steps:

  • Verify the purity: Use analytical techniques like HPLC or GC-MS to confirm the purity of your product. If significant impurities are present, further purification is necessary.

  • Trituration: Try triturating the oil with a non-polar solvent in which the hydrochloride salt is insoluble, such as diethyl ether or hexane. This can sometimes induce crystallization and wash away non-polar impurities.

  • Lyophilization: If the product is soluble in water or another suitable solvent, lyophilization (freeze-drying) can yield a solid powder.

  • Solvent screening for recrystallization: Even if it appears oily, a systematic screen of different solvents and solvent mixtures may yield conditions for crystallization.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the purification of this compound.

Issue 1: Persistent Impurities After Initial Work-up

Scenario: After performing a standard aqueous work-up of your reaction mixture, you find that your crude this compound is still contaminated with significant amounts of organic impurities.

Causality: A simple aqueous wash is often insufficient to remove all byproducts, especially if they have similar solubility properties to the desired product. Amine hydrochlorides, being salts, are water-soluble, but the free amine can have significant organic solubility.

Troubleshooting Protocol: Acid-Base Extraction

Acid-base extraction is a powerful technique to separate amines from neutral or acidic impurities.[2][3][4]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Conversion to Free Amine: Wash the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate solution, to convert the amine hydrochloride to its free amine form. The free amine will preferentially partition into the organic layer.

  • Separation of Layers: Separate the organic layer. The aqueous layer will contain any acidic impurities.

  • Extraction of the Amine: Wash the organic layer with an aqueous acid solution (e.g., 1 M HCl). This will protonate the amine, making it water-soluble and causing it to move into the aqueous layer. Neutral impurities will remain in the organic layer.

  • Isolation of the Pure Amine Hydrochloride: Separate the acidic aqueous layer. You can then either use this aqueous solution directly in the next step or isolate the pure hydrochloride salt by removing the water under reduced pressure.

Data Presentation: Expected Partitioning of Components

Compound Type Aqueous Layer (after base wash) Organic Layer (after base wash) Aqueous Layer (after acid wash) Organic Layer (after acid wash)
1-Methoxymethyl-cyclopropylamine LowHighHighLow
Acidic Impurities HighLowLowLow
Neutral Impurities LowHighLowHigh
Basic Impurities (non-target) LowHighHighLow

Visualization of the Workflow:

G crude Crude Product in Organic Solvent base_wash Wash with aq. NaHCO3 crude->base_wash aq_acidic Aqueous Layer (Acidic Impurities) base_wash->aq_acidic Aqueous Phase org_free_amine Organic Layer (Free Amine) base_wash->org_free_amine Organic Phase acid_wash Wash with aq. HCl org_neutral Organic Layer (Neutral Impurities) acid_wash->org_neutral Organic Phase aq_hcl_salt Aqueous Layer (Product as HCl Salt) acid_wash->aq_hcl_salt Aqueous Phase org_free_amine->acid_wash isolate Isolate Product aq_hcl_salt->isolate

Caption: Acid-Base Extraction Workflow.

Issue 2: Co-eluting Impurities in Column Chromatography

Scenario: You are attempting to purify your product using silica gel column chromatography, but an impurity is co-eluting with your desired compound.

Causality: Amines are known to interact strongly with the acidic silica gel surface, which can lead to tailing and poor separation. If an impurity has a similar polarity to your product, it can be challenging to resolve the two compounds.

Troubleshooting Protocol: Modifying Chromatographic Conditions

Option 1: Neutralize the Silica Gel

  • Rationale: Adding a small amount of a basic modifier to the eluent can help to "deactivate" the acidic sites on the silica gel, leading to sharper peaks and improved separation.

  • Procedure: Add a small amount of triethylamine (typically 0.1-1% by volume) to your eluent system. It is important to pre-equilibrate the column with the modified eluent before loading your sample.

Option 2: Switch to a Different Stationary Phase

  • Rationale: If neutralization is not effective, using a different stationary phase with different selectivity can resolve the co-eluting compounds.

  • Procedure: Consider using neutral alumina as the stationary phase. Alumina is generally less acidic than silica and can provide better separation for basic compounds. It is essential to first test the separation on an alumina TLC plate to determine an appropriate solvent system.

Data Presentation: Comparison of Chromatographic Conditions

Stationary Phase Eluent Modifier Advantages Disadvantages Best For
Silica Gel NoneReadily available, well-understoodCan cause tailing and degradation of aminesNeutral compounds
Silica Gel Triethylamine (0.1-1%)Reduces tailing, improves peak shapeCan be difficult to remove from the final productBasic compounds that show tailing on silica
Neutral Alumina NoneGood for basic compounds, less acidicDifferent selectivity, may require more optimizationAcid-sensitive compounds and amines

Visualization of the Logical Relationship:

G start Co-eluting Impurity silica Standard Silica Gel Chromatography start->silica neutralize Neutralize Silica with Triethylamine silica->neutralize If tailing occurs alumina Switch to Neutral Alumina silica->alumina If still co-eluting resolved Resolved Product neutralize->resolved alumina->resolved

Caption: Troubleshooting Chromatography.

Issue 3: Difficulty in Achieving High Purity by Recrystallization

Scenario: You have isolated your this compound as a solid, but you are unable to improve its purity significantly by recrystallization.

Causality: For recrystallization to be effective, the impurities must be either much more soluble or much less soluble in the chosen solvent than the desired product. If the impurities have very similar solubility profiles, recrystallization will not be an efficient purification method.

Troubleshooting Protocol: Systematic Solvent Screening and Alternative Techniques

Step-by-Step Methodology for Solvent Screening:

  • Small-Scale Tests: In small vials, test the solubility of your crude product in a range of solvents with varying polarities (e.g., isopropanol, ethanol, acetone, ethyl acetate, and mixtures thereof).

  • Hot and Cold Solubility: For each solvent, determine if the compound is sparingly soluble at room temperature but dissolves upon heating. This is the ideal characteristic for a recrystallization solvent.

  • Induce Crystallization: If a suitable solvent is found, dissolve the crude product in the minimum amount of hot solvent, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath. If crystals do not form, try scratching the inside of the vial with a glass rod or adding a seed crystal.

Alternative Purification Technique: Preparative HPLC

  • Rationale: If recrystallization fails, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool for isolating highly pure compounds, even when impurities are structurally very similar to the product.

  • Procedure: Develop an analytical HPLC method first to achieve baseline separation of your product from all impurities. This method can then be scaled up to a preparative scale. Common stationary phases for amine purification include C18 with an acidic mobile phase modifier (e.g., trifluoroacetic acid or formic acid).

Data Presentation: Common Recrystallization Solvents for Amine Hydrochlorides

Solvent/Solvent System Polarity Typical Use Comments
Isopropanol/Diethyl Ether MediumGood for inducing crystallizationDiethyl ether acts as an anti-solvent.
Ethanol/Water HighFor highly polar saltsWater can sometimes hinder crystallization.
Acetone MediumCan be effective for some saltsEnsure the compound is not too soluble at room temperature.
Ethyl Acetate Medium-LowGood for less polar saltsOften used in combination with a more polar solvent.

Visualization of the Decision-Making Process:

G start Low Purity after Recrystallization solvent_screen Systematic Solvent Screen start->solvent_screen prep_hplc Preparative HPLC solvent_screen->prep_hplc Unsuccessful success High Purity Product solvent_screen->success Successful prep_hplc->success

Caption: Purification Strategy Decision Tree.

References

Technical Support Center: Resolving Solubility Challenges with 1-Methoxymethyl-cyclopropylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Methoxymethyl-cyclopropylamine hydrochloride. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility issues with this compound in experimental assays. Our goal is to equip you with the foundational knowledge and procedural steps to overcome these challenges, ensuring data integrity and experimental success.

Section 1: Understanding the Molecule & The Problem

This section addresses the fundamental properties of this compound and why solubility can be a challenge.

Q1: What is this compound and what are its basic chemical properties?

A1: this compound is an organic salt with the chemical formula C₅H₁₂ClNO.[1] It consists of a cyclopropylamine core, which is a primary amine, modified with a methoxymethyl group. The "hydrochloride" designation indicates that the basic amine has been reacted with hydrochloric acid to form a salt.[2][3] This conversion to a salt form is a common strategy used in the pharmaceutical industry to improve the stability and aqueous solubility of amine-containing compounds.[2]

PropertyValueSource
Molecular Formula C₅H₁₂ClNO[1]
Molecular Weight 137.61 g/mol [1]
Form Typically a crystalline solid or powder[4]
General Class Primary Amine Hydrochloride Salt[1][5]

Q2: If it's a hydrochloride salt designed for solubility, why am I seeing precipitation in my aqueous assay buffer?

A2: This is a critical and common issue. While the hydrochloride salt form significantly enhances solubility in water compared to the free base, several factors can cause it to precipitate upon dilution into a complex aqueous buffer:

  • The "Common Ion Effect": While not directly related to pH, high concentrations of chloride ions from other buffer components (like in a PBS buffer with high NaCl) could potentially decrease the solubility of the hydrochloride salt.

  • pH-Dependent Solubility: This is the most frequent cause. The solubility of amine hydrochlorides is highly dependent on pH.[6][7] The primary amine on the molecule is a weak base. In its protonated (salt) form (R-NH₃⁺), it is charged and generally water-soluble. If the pH of the assay buffer is high enough to deprotonate the amine to its neutral, free base form (R-NH₂), its aqueous solubility can decrease dramatically, leading to precipitation.[2][8]

  • "Solvent Shock": When a compound is rapidly transferred from a high-solubility organic solvent (like a DMSO stock) into an aqueous buffer where it is less soluble, it can crash out of solution before it has a chance to properly dissolve. This is a kinetic solubility issue.[9][10]

  • Interactions with Buffer Components: Components in complex media, such as proteins (in serum), phosphates, or carbonates, can interact with the compound to form less soluble complexes.[11]

Section 2: Foundational Steps - Stock Solution Preparation

Meticulous preparation of the stock solution is the first line of defense against solubility problems.

Q3: What is the best solvent for my initial stock solution of this compound?

A3: For amine hydrochlorides, the initial choice of solvent depends on the intended application.

  • For Aqueous Assays: High-purity, sterile water is often the best initial choice. The hydrochloride salt is specifically designed to be water-soluble.[12]

  • For Cell-Based Assays or Assays with Poorly Soluble Co-factors: Anhydrous Dimethyl Sulfoxide (DMSO) is the industry standard.[13] It can solubilize a wide range of organic molecules. However, it's crucial to use anhydrous DMSO as absorbed water can compromise long-term storage and solubility.[9] Some datasheets also suggest solubility in methanol.[14]

Q4: What concentration should I make my stock solution?

A4: It is standard practice to prepare a concentrated stock solution, typically at 10 mM, 100x, or 1000x the highest final concentration needed in your assay.[15][16] Preparing a concentrated stock allows for more accurate measurements and minimizes the volume of solvent added to the final assay, which is especially important for organic solvents like DMSO that can have off-target effects.[10][17]

Q5: What is a reliable protocol for preparing a 10 mM stock solution?

A5: The following is a best-practice protocol for preparing a 10 mM stock solution.

Protocol 1: Preparation of a 10 mM Stock Solution

Objective: To accurately prepare a 10 mM stock solution of this compound (MW: 137.61 g/mol ).

Materials:

  • This compound

  • Anhydrous DMSO or sterile deionized water

  • Calibrated analytical balance

  • Appropriately sized vial (e.g., amber glass or polypropylene)

  • Calibrated micropipettes

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: Determine the mass needed. To make 1 mL of a 10 mM solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 137.61 g/mol x 1000 mg/g = 1.376 mg

  • Weighing: On a calibrated analytical balance, carefully weigh out approximately 1.376 mg of the compound into the vial. Record the exact mass.

  • Re-calculation: Adjust the required solvent volume based on the actual mass weighed.

    • Volume (mL) = [Actual Mass (mg) / 137.61 ( g/mol )] / 0.010 (mmol/mL)

  • Solubilization: Add the calculated volume of solvent (e.g., DMSO) to the vial.

  • Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes. Visually inspect for any undissolved particulates.[17]

  • Gentle Heating/Sonication (If Necessary): If the compound does not dissolve completely, warm the solution to 37°C for 5-10 minutes or place it in an ultrasonic bath.[18] Caution: Use gentle heat to avoid degradation.

  • Labeling & Storage: Clearly label the vial with the compound name, exact concentration, solvent, preparation date, and your initials.[15] Store as recommended, typically at -20°C or -80°C, aliquoted to avoid repeated freeze-thaw cycles.[18]

Section 3: Troubleshooting Solubility in Aqueous Assay Buffers

This section provides a systematic approach to resolving precipitation observed upon dilution of the stock solution into your final assay buffer.

G start Precipitation Observed in Assay check_pH Is Assay Buffer pH > 6.0? start->check_pH lower_conc Decrease Final Compound Concentration check_pH->lower_conc No (Likely conc. issue) adjust_pH Lower Buffer pH (if assay tolerates) check_pH->adjust_pH Yes (Likely pH issue) sub_tier1 Tier 1: Simple Adjustments slow_add Add Stock Slowly to Warmed, Vortexing Buffer lower_conc->slow_add If still precipitates solved Issue Resolved lower_conc->solved serial_dilute Perform Intermediate Serial Dilution slow_add->serial_dilute If still precipitates slow_add->solved sub_tier2 Tier 2: Buffer Modification serial_dilute->solved sub_tier3 Tier 3: Advanced Solubilizers adjust_pH->solved use_cosolvent Introduce a Co-solvent (e.g., PEG-400) use_cyclodextrin Use a Cyclodextrin (e.g., HP-β-CD) use_cosolvent->use_cyclodextrin If co-solvent is incompatible use_cosolvent->solved use_cyclodextrin->solved

Q6: I see immediate precipitation when I add my DMSO stock to my buffer (pH 7.4). What's the first thing I should try?

A6: This is a classic sign of either exceeding the compound's aqueous solubility limit or "solvent shock".[9][10]

  • Tier 1 Solution - Reduce Concentration: The simplest explanation is that the final concentration is too high. Perform a serial dilution experiment to find the maximum concentration at which the compound remains soluble in your specific buffer.

  • Tier 1 Solution - Optimize Dilution Technique: To mitigate "solvent shock," never add the buffer to the stock. Instead, pre-warm your assay buffer to the experimental temperature (e.g., 37°C) and add the stock solution dropwise while gently vortexing or swirling the buffer.[9] This gradual introduction helps prevent localized high concentrations that trigger precipitation.

Q7: My compound is soluble initially but precipitates over time in the incubator. Why?

A7: This suggests a kinetic solubility issue where the compound is initially in a supersaturated state and then crashes out as it equilibrates. It can also be due to:

  • Temperature Shifts: Solubility can change with temperature. A compound soluble at 37°C might be less soluble if the plate cools.

  • pH Drift: In some cell-based assays, cellular metabolism can alter the pH of the media over time, potentially raising it and causing the deprotonation and precipitation of the amine.[9]

  • Instability: The compound itself may be unstable in the aqueous buffer over time.

Q8: How does pH specifically affect the solubility of this compound?

A8: The primary amine group (R-NH₂) is a weak base. In the hydrochloride salt, it exists in its protonated, cationic form (R-NH₃⁺Cl⁻). The equilibrium between these two forms is governed by the pH of the solution and the pKa of the amine.

  • At low pH (acidic): The equilibrium shifts to the left, favoring the protonated, charged (R-NH₃⁺) form, which is highly water-soluble.

  • At high pH (basic): The equilibrium shifts to the right, favoring the neutral, free base (R-NH₂) form, which is significantly less polar and thus less soluble in water.[7]

If your assay buffer pH is near or above the pKa of the amine, a significant portion of the compound will convert to the less soluble free base. The solution is to lower the buffer pH, if the assay biology permits.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Soluble R-NH₃⁺Cl⁻ (Protonated, Soluble) Insoluble R-NH₂ (Free Base, Poorly Soluble) Soluble->Insoluble + OH⁻ Insoluble->Soluble + H⁺

Section 4: Advanced Solubilization Strategies

If the above methods fail, more advanced formulation techniques may be required.

Q9: My assay requires a pH of 7.4 and my compound is still precipitating at the required concentration. What else can I do?

A9: When pH modification is not an option, you can use excipients to increase solubility.

  • Co-solvents: These are water-miscible organic solvents that can increase the solubility of poorly soluble compounds.[19] For biological assays, common choices include polyethylene glycol 400 (PEG-400) or propylene glycol.[19] You must test a range of co-solvent concentrations to find one that enhances solubility without causing cellular toxicity or interfering with the assay.[20]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[21][22] They can encapsulate poorly soluble drug molecules, like the neutral free base form of your amine, forming an "inclusion complex" that is water-soluble.[21][23] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[21]

StrategyMechanism of ActionTypical ConcentrationKey Consideration
Co-solvents (e.g., PEG-400) Reduces the polarity of the aqueous solvent, increasing the solubility of non-polar solutes.1-10% (v/v)Must test for assay interference and cytotoxicity.[19][20]
Cyclodextrins (e.g., HP-β-CD) Encapsulates the hydrophobic part of the molecule in its non-polar cavity, presenting a soluble exterior.[21][24]1-5% (w/v)Can sometimes extract cholesterol from cell membranes at high concentrations.
Protocol 2: Solubility Testing with Cyclodextrin

Objective: To determine if HP-β-cyclodextrin can prevent precipitation of this compound in the final assay buffer.

Procedure:

  • Prepare Cyclodextrin Buffer: Prepare your standard assay buffer. Dissolve HP-β-cyclodextrin into the buffer to a final concentration of 2% (w/v). Ensure it is fully dissolved. Prepare a control buffer without cyclodextrin.

  • Pre-warm Buffers: Warm both the control buffer and the cyclodextrin-containing buffer to your experimental temperature (e.g., 37°C).

  • Add Compound: Aliquot equal volumes of the warmed buffers into separate clear tubes.

  • Spike with Stock: While vortexing, add your DMSO stock of this compound to each tube to achieve the desired final concentration that previously showed precipitation.

  • Observe: Visually inspect both tubes immediately for any signs of precipitation (cloudiness, particulates).

  • Incubate & Re-observe: Incubate the tubes under your standard assay conditions (e.g., 1 hour at 37°C) and observe again for any time-dependent precipitation. A clear solution in the cyclodextrin tube compared to a precipitate in the control tube indicates successful solubilization.

References

Preventing side reactions with 1-Methoxymethyl-cyclopropylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Methoxymethyl-cyclopropylamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and prevent side reactions when working with this versatile building block. The unique combination of a strained cyclopropyl ring, a primary amine, and an acid-labile methoxymethyl (MOM) ether necessitates careful experimental design and execution. This resource provides in-depth, field-proven insights in a direct question-and-answer format to ensure the success of your synthesis.

FAQ 1: My reaction is failing or showing low conversion. Could the issue be with liberating the free amine from the hydrochloride salt?

Answer:

Absolutely. This is the most common and critical first step. Improper liberation of the free amine from its hydrochloride salt is a primary cause of low or no reactivity. The hydrochloride salt is stable and easy to handle, but the amine must be in its free, nucleophilic form to participate in most reactions.

Plausible Causes for Failure:
  • Insufficient Base: Using a stoichiometric equivalent (1.0 eq) of base is often not enough, especially if other acidic species are present or if the base is weak.

  • Inappropriate Base Selection: A base that is too strong or sterically hindered can cause side reactions. Conversely, a base that is too weak will not fully deprotonate the ammonium salt.

  • Water Solubility Issues: The free amine has some water solubility, making extraction inefficient if the wrong solvent or technique is used.[1]

  • In Situ Incompatibility: The base or the salt byproduct (e.g., NaCl, KCl) may interfere with the subsequent reaction step.

Mechanistic Insight:

The core issue is a simple acid-base equilibrium. To ensure the amine is available for reaction, the equilibrium must be shifted decisively towards the free amine.

R-NH3+ Cl- + Base <=> R-NH2 + [Base-H]+ Cl-

For the reaction to proceed, the concentration of the nucleophilic R-NH2 must be sufficiently high.

Troubleshooting & Recommended Protocols:

Method 1: In Situ Free-Basing (Preferred for many applications)

This method avoids aqueous workup and extraction of the potentially volatile free amine.

  • Reaction Setup: To your reaction vessel containing the solvent and other reagents (e.g., the electrophile), add the this compound salt.

  • Base Addition: Add 1.1 to 1.5 equivalents of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). For sensitive substrates, a milder inorganic base like potassium carbonate (K₂CO₃) can be used, though it may require vigorous stirring due to heterogeneity.

  • Stirring: Allow the mixture to stir for 15-30 minutes at room temperature before proceeding with the reaction (e.g., adding a coupling agent or cooling to the target reaction temperature). The formation of a salt precipitate (e.g., triethylammonium chloride) is often observed.

Method 2: Aqueous Workup and Extraction

Use this method when the salt byproducts from in situ neutralization must be removed.

  • Dissolution: Dissolve the hydrochloride salt in water or a biphasic mixture (e.g., water and dichloromethane (DCM) or ethyl acetate).

  • Basification: Cool the solution in an ice bath and slowly add a 1M solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic (pH > 10).

  • Extraction: Promptly extract the aqueous layer three to five times with a suitable organic solvent (DCM is often effective).

  • Drying and Use: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and use the resulting solution of the free amine immediately in the next step. Caution: Do not concentrate the solution extensively, as the free amine may be volatile.

Data Summary: Base Selection Guide
BasepKa of Conjugate AcidEquivalentsAdvantagesDisadvantages
Triethylamine (TEA)~10.71.1 - 1.5Organic soluble, common, effectiveCan be nucleophilic at high temps
DIPEA~11.01.1 - 1.5Non-nucleophilic due to steric hindranceMore expensive, harder to remove
K₂CO₃ / Cs₂CO₃~10.32.0 - 3.0Inexpensive, non-nucleophilicHeterogeneous, can be slow
Sat. NaHCO₃ (aq)~10.3ExcessMild, good for aqueous extractionsOnly for workup, not in situ

FAQ 2: I'm attempting an N-acylation (e.g., with an acyl chloride or anhydride) and see multiple products or the formation of a polar, intractable material. What is happening?

Answer:

This issue often points to two potential side reactions: over-acylation to form an imide or cleavage of the MOM ether , which exposes a hydroxyl group that can also react.

Plausible Causes:
  • Excess Acylating Agent: Using more than a slight excess of the acylating agent can lead to the acylation of the newly formed amide nitrogen.

  • Strongly Acidic Conditions: Acyl chlorides can generate HCl in situ, which can catalyze the cleavage of the MOM ether.[2]

  • High Temperatures: Elevated temperatures can promote both imide formation and MOM ether cleavage.

Mechanistic Insight & Visualization:

The desired reaction is the formation of a stable amide. However, the amide nitrogen is still weakly nucleophilic and can react a second time. More importantly, if the reaction generates acid, it can catalyze the hydrolysis of the MOM acetal, unmasking a primary alcohol. This alcohol can then be acylated, leading to complex ester byproducts.

G cluster_desired Desired Pathway cluster_side1 Over-acylation cluster_side2 MOM Cleavage Pathway SM 1-Methoxymethyl- cyclopropylamine Desired_Product Desired Amide SM->Desired_Product + AcylCl + Base HCl HCl (byproduct) SM->HCl + AcylCl (no base) MOM_Cleavage MOM Ether Cleavage SM->MOM_Cleavage AcylCl Acyl Chloride (R-COCl) AcylCl->Desired_Product Base Base (e.g., TEA) Base->Desired_Product Imide Side Product: Imide Desired_Product->Imide + Excess AcylCl HCl->MOM_Cleavage Catalyzes Alcohol_Intermediate Aminocyclopropyl- methanol Intermediate MOM_Cleavage->Alcohol_Intermediate Ester_Byproduct Side Product: Acylated Ester-Amide Alcohol_Intermediate->Ester_Byproduct + AcylCl G start Low Yield in Reductive Amination check_imine Did the imine form? (Check crude by NMR/LCMS) start->check_imine no_imine Problem: Imine Formation. Solution: Add molecular sieves. Use anhydrous solvent. Stir longer before adding STAB. check_imine->no_imine No yes_imine Problem: Reduction Step check_imine->yes_imine Yes check_reducing_agent Was STAB fresh and active? yes_imine->check_reducing_agent bad_stab Solution: Use fresh STAB. Consider NaBH4/MeOH as an alternative (if substrate is compatible). check_reducing_agent->bad_stab No good_stab Possible Ring Opening or Other Side Reactions check_reducing_agent->good_stab Yes optimize_conditions Solution: Lower temperature. Ensure no strong acid is present. Switch to a less coordinating solvent. good_stab->optimize_conditions

References

Technical Support Center: 1-Methoxymethyl-cyclopropylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Methoxymethyl-cyclopropylamine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the potential degradation pathways of this molecule. It offers troubleshooting advice and detailed protocols to navigate challenges encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary structural liabilities?

This compound is a chemical compound featuring a primary amine attached to a cyclopropane ring, which is also substituted with a methoxymethyl group.[1][2] As a hydrochloride salt, it is typically supplied in a solid, more stable form. Its structure contains two key functional groups susceptible to degradation:

  • Primary Amine (-NH₂): The amine group is nucleophilic and basic. It is a primary site for oxidative degradation.[3][4] Primary amines can undergo oxidation to form various products, including aldehydes and carboxylic acids, through radical intermediates.[3][5]

  • Ether (-O-CH₃): The methoxymethyl ether linkage is susceptible to cleavage, primarily through acid- or base-catalyzed hydrolysis.[6] Acid-catalyzed hydrolysis is particularly relevant given that the compound is a hydrochloride salt, which can create an acidic microenvironment.[7][8]

The cyclopropane ring itself is generally stable under typical pharmaceutical testing conditions but can be reactive under specific catalytic or high-energy conditions not commonly used in standard degradation studies.

Q2: What are the most probable degradation pathways for this molecule under forced degradation conditions?

Forced degradation studies are essential to understand a molecule's stability profile.[9][10] For this compound, the degradation pathways are dictated by its functional groups. The primary pathways to investigate are hydrolytic, oxidative, thermal, and photolytic degradation.

  • Hydrolytic Degradation: This pathway involves the cleavage of chemical bonds by water. For this molecule, the ether linkage is the most likely site of hydrolysis.

    • Acidic Conditions: The ether oxygen can be protonated by a strong acid, making the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack by water.[8] This would cleave the C-O bond, leading to the formation of (1-aminocyclopropyl)methanol and methanol.

    • Basic Conditions: While ethers are generally more stable under basic conditions, cleavage can occur, although it typically requires more stringent conditions.[7] A study on a different complex molecule noted that a cyclopropyl amine moiety can degrade hydrolytically under high pH conditions.[11]

  • Oxidative Degradation: This is a common pathway for primary amines.[3][12] The presence of oxygen, often accelerated by metal ions or peroxides, can lead to a complex series of reactions.[3] The process often proceeds through radical intermediates, potentially leading to the formation of imines, aldehydes, or cleavage of the C-N bond.[3]

  • Thermal Degradation: As a hydrochloride salt, the compound is relatively stable. However, at elevated temperatures, thermal degradation can occur. For amines, this can involve complex reactions, sometimes influenced by the presence of other substances like CO₂.[13][14] The bulk temperature at which degradation accelerates for many amines is often above 260°F (127°C).[13]

  • Photolytic Degradation: Exposure to UV or visible light can induce degradation. The molecule does not contain a strong chromophore, suggesting it might be relatively photostable. However, photostability testing is a mandatory part of forced degradation studies as per ICH guidelines.[9][15] Radical mechanisms are often involved in photodegradation processes.[16]

Troubleshooting Guide

This section addresses common problems encountered during the analysis and stability testing of this compound.

Problem: I'm observing a new, significant peak in my HPLC chromatogram during a low-pH stability study. What is the likely cause and how can I confirm it?

Likely Cause: The appearance of a new peak under acidic conditions strongly suggests hydrolytic degradation of the ether linkage. The acidic environment catalyzes the cleavage of the methoxymethyl group.

Troubleshooting Steps & Confirmation:

  • Hypothesize the Structure: The most probable degradation product is (1-aminocyclopropyl)methanol hydrochloride . The other product, methanol, is typically not retained or observed on standard reversed-phase HPLC columns.

  • LC-MS Analysis: The most direct way to confirm the identity of the new peak is by using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Determine the molecular weight of the parent compound (free base): C₅H₁₁NO = 101.15 g/mol . The protonated molecule [M+H]⁺ would be ~102.16 m/z.

    • Determine the predicted molecular weight of the degradant (free base): C₄H₉NO = 87.12 g/mol . The protonated molecule [M+H]⁺ would be ~88.13 m/z.

    • Analyze your degraded sample by LC-MS. If the new HPLC peak corresponds to an ion with an m/z of ~88.13, it strongly supports the proposed structure.

  • Forced Degradation Comparison: Intentionally degrade a sample under more stringent acidic conditions (e.g., 1M HCl at 60°C for 24 hours) and compare the chromatogram to your stability sample. An increase in the size of the unknown peak relative to the parent compound would further support that it is an acid-degradation product.

Problem: My sample is showing unexpected degradation even when stored in a supposedly inert solvent like acetonitrile/water. What could be the cause?

Likely Cause: Even in the absence of harsh reagents, two factors can contribute to degradation in solution:

  • Oxidative Degradation: Dissolved oxygen in the solvent can be sufficient to cause slow oxidation of the primary amine, especially if trace metal ions are present from glassware or reagents.[3][12]

  • pH of the Solution: The hydrochloride salt will make the aqueous solution slightly acidic. If unbuffered, this inherent acidity could be enough to slowly hydrolyze the ether linkage over time.

Troubleshooting Steps:

  • De-gas Solvents: Prepare your mobile phase and sample diluent using freshly de-gassed solvents (e.g., by sonication or helium sparging) to minimize dissolved oxygen.

  • Use Amber Vials: To rule out any contribution from light, store samples in amber or light-blocking vials.

  • Consider a Buffered Diluent: If hydrolytic degradation is suspected, prepare your samples in a buffered solution (e.g., a pH 5-6 phosphate or acetate buffer) to maintain a stable pH environment.

  • Chelating Agents: If metal-catalyzed oxidation is a concern, adding a small amount of a chelating agent like EDTA to the sample diluent can sometimes mitigate the issue, although this is more common in formulation development than routine analysis.[12]

Experimental Protocols & Workflows

Workflow for Forced Degradation and Impurity Identification

The following diagram illustrates a typical workflow for investigating the degradation pathways of this compound.

G cluster_stress 1. Stress Conditions cluster_analysis 2. Analysis cluster_confirm 3. Confirmation & Elucidation Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC HPLC-UV Analysis (Quantify Degradation) Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->HPLC Oxidative Oxidation (e.g., 3% H₂O₂, RT) Oxidative->HPLC Thermal Thermal (e.g., 80°C, solid state) Thermal->HPLC Photo Photolytic (ICH Q1B conditions) Photo->HPLC LCMS LC-MS Analysis (Identify MW of Degradants) HPLC->LCMS MSMS LC-MS/MS (Structural Fragmentation) LCMS->MSMS Isolation Isolation / Synthesis (Confirm Structure) MSMS->Isolation

Caption: Workflow for Forced Degradation and Analysis.

Protocol 1: Forced Degradation Study

This protocol outlines standard conditions for a forced degradation study, which should be optimized to achieve 5-20% degradation of the active substance.[10]

Materials:

  • This compound

  • 0.1M Hydrochloric Acid (HCl)

  • 0.1M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Milli-Q Water

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

  • Class A volumetric flasks, pipettes

  • HPLC vials (clear and amber)

  • pH meter, calibrated oven, photostability chamber

Procedure:

  • Stock Solution: Prepare a 1.0 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 ACN:Water).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1M HCl.

    • Keep at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of 0.1M NaOH, and dilute to a final concentration of ~0.1 mg/mL for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1M NaOH.

    • Keep at 60°C for 24 hours.

    • At time points, withdraw, neutralize with 0.1M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 24 hours.

    • Withdraw aliquots and dilute for analysis.

  • Thermal Degradation:

    • Place a small amount of the solid compound in a clear glass vial.

    • Heat in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid to prepare a sample for analysis.

  • Photolytic Degradation:

    • Expose both solid and solution samples to light conditions as specified in ICH Q1B (e.g., 1.2 million lux hours and 200 watt hours/square meter).

    • Prepare a control sample wrapped in aluminum foil.

    • Analyze the exposed and control samples.

  • Control Samples: For each condition, prepare a corresponding control sample stored at 5°C.

Stress Condition Reagent/Condition Typical Duration Primary Expected Degradation Pathway
Acid Hydrolysis0.1M HCl @ 60°C24 hoursEther Cleavage
Base Hydrolysis0.1M NaOH @ 60°C24 hoursAmine/Ether degradation (potentially slower)
Oxidation3% H₂O₂ @ RT24 hoursOxidation of Primary Amine
Thermal (Solid)80°C48 hoursGeneral decomposition
PhotolyticICH Q1B7-10 daysPhotochemical reactions (e.g., radical)
Protocol 2: Stability-Indicating HPLC-UV Method

A good stability-indicating method must be able to resolve the main peak from all potential degradation products and process impurities.

Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column suitable for small polar molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for amines and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in ACNOrganic modifier for elution.
Gradient 5% B to 95% B over 20 minEnsures elution of both polar degradants and any non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Detection UV at 210 nmWavelength for detecting compounds without strong chromophores.
Injection Vol. 10 µLStandard volume; can be adjusted based on sensitivity.

System Suitability:

  • Inject a mix of the parent compound and a degraded sample (e.g., acid hydrolysis).

  • Resolution: The resolution between the parent peak and the closest eluting degradant peak should be > 2.0.

  • Tailing Factor: The tailing factor for the parent peak should be < 1.5.

  • Precision: Relative standard deviation (RSD) for 6 replicate injections of a standard should be < 2.0%.

Proposed Degradation Mechanisms

Hydrolytic Degradation (Acid-Catalyzed Ether Cleavage)

Under acidic conditions, the ether oxygen is protonated, creating a better leaving group (methanol). Water then acts as a nucleophile, attacking the adjacent carbon to cleave the C-O bond.

G Parent 1-Methoxymethyl- cyclopropylamine Protonated Protonated Ether Parent->Protonated + H⁺ Product1 (1-aminocyclopropyl) methanol Protonated->Product1 + H₂O, - H⁺ Product2 Methanol Protonated->Product2 Cleavage G Parent 1-Methoxymethyl- cyclopropylamine Radical Amine Radical Parent->Radical Oxidant (-H•) Imine Intermediate Imine Radical->Imine + O₂ Aldehyde 1-Methoxymethyl- cyclopropanecarbaldehyde Imine->Aldehyde + H₂O

References

Technical Support Center: Stabilizing 1-Methoxymethyl-cyclopropylamine Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Version: 1.0

Introduction

Welcome to the technical support guide for 1-Methoxymethyl-cyclopropylamine hydrochloride. This document is intended for researchers, scientists, and drug development professionals who are working with this compound. As a key intermediate in the synthesis of various pharmaceuticals, understanding and controlling its stability in solution is paramount to ensure experimental reproducibility, product quality, and shelf-life. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its handling and formulation.

Part 1: Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues related to the stability of this compound solutions.

Scenario 1: Rapid Degradation Observed in a Newly Prepared Solution

Question: I've just prepared a solution of this compound in an aqueous buffer for my experiment, but analytical tests (e.g., HPLC, UPLC) show rapid degradation. What could be the cause?

Answer:

Rapid degradation of cyclopropylamine moieties is often linked to the pH of the solution. The cyclopropylamine group can be susceptible to hydrolytic degradation, particularly under neutral to high pH conditions.[1]

Troubleshooting Steps:

  • Verify Solution pH: Immediately measure the pH of your solution. It is crucial to ensure that the pH is in the acidic range. The hydrochloride salt form suggests that an acidic environment is required for stability.

  • Investigate Buffer Components: Certain buffer components can catalyze degradation. For instance, phosphate buffers might interact with the amine. Consider using alternative buffer systems like citrate or acetate.

  • Rule out Contamination: Ensure that your glassware and solvents are free from basic contaminants. Accidental exposure to bases can significantly raise the pH and accelerate degradation.

Underlying Mechanism: The lone pair of electrons on the nitrogen atom of the cyclopropylamine is nucleophilic. In neutral or basic conditions, this nucleophilicity can lead to ring-opening reactions or other degradation pathways. By maintaining a low pH, the nitrogen is protonated, rendering it less nucleophilic and more stable.

Scenario 2: Inconsistent Results Between Batches of Solutions

Question: My experimental results are varying significantly between different batches of this compound solutions, even though I'm following the same protocol. What could be causing this inconsistency?

Answer:

Inconsistent results often point to subtle variations in solution preparation and storage. Key factors to investigate are moisture content and exposure to atmospheric components.

Troubleshooting Steps:

  • Control for Hygroscopicity: this compound can be hygroscopic, meaning it readily absorbs moisture from the air.[2][3] This can alter the effective concentration and introduce water that may participate in degradation reactions. Handle the solid compound in a controlled environment, such as a glove box with low humidity.

  • Standardize Solvent Quality: Use high-purity, anhydrous solvents whenever possible, especially for stock solutions. The presence of water and other impurities can affect stability.

  • Evaluate Storage Conditions: How are you storing your solutions? Exposure to light, elevated temperatures, and air (specifically carbon dioxide) can lead to degradation over time. Store solutions in tightly sealed, amber-colored vials, and consider purging the headspace with an inert gas like argon or nitrogen.

Data Summary: Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature Store in a cool location.[4] Refrigeration is often recommended.Slows down the rate of potential degradation reactions.
Atmosphere Handle under a dry, inert gas (e.g., Nitrogen, Argon).[4]Minimizes exposure to moisture and carbon dioxide.[2]
Container Tightly sealed, amber glass vials.Protects from light and prevents solvent evaporation and atmospheric contamination.
pH Maintain an acidic pH.Protonation of the amine group enhances stability.
Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

While specific degradation pathways for this compound are not extensively detailed in publicly available literature, related cyclopropylamine compounds are known to undergo hydrolytic degradation under high pH conditions.[1] This can involve ring-opening or other rearrangements. The presence of the methoxymethyl group may also introduce other potential degradation routes, such as ether cleavage under harsh acidic conditions, although this is less likely under typical experimental settings.

Q2: What analytical methods are suitable for monitoring the stability of this compound?

Several analytical techniques can be employed to quantify the parent compound and its potential degradants:

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most common methods. A reversed-phase C18 column with a mobile phase consisting of an acidic buffer (e.g., formic acid or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point. UV detection is typically used.

  • Gas Chromatography (GC): GC can also be used, particularly for detecting volatile impurities or degradants.[5][6] Headspace GC is a valuable technique for analyzing residual solvents and other volatile components.

  • Ion Chromatography (IC): A sensitive ion chromatography method has been developed for the determination of cyclopropylamine in pharmaceutical substances.[7] This could be adapted for 1-Methoxymethyl-cyclopropylamine.

Q3: Are there any known incompatibilities with common excipients or solvents?

Yes, this compound is incompatible with several classes of substances:

  • Strong Oxidizing Agents: These can lead to oxidative degradation of the amine.[2]

  • Strong Acids and Bases: While an acidic environment is generally stabilizing, very strong acids could potentially cause ether cleavage. Strong bases will deprotonate the amine, leading to instability.[8]

  • Acid Chlorides and Anhydrides: These will react with the amine group.[2]

  • Carbon Dioxide: In solution, CO2 can form carbonic acid, which can then react with the amine.[2]

Q4: How should I handle spills of this compound solutions?

For spills, it is important to follow safety guidelines. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal. Ensure adequate ventilation. Avoid breathing vapors, mist, or gas.[8] Personal protective equipment, including gloves and safety goggles, should be worn.

Part 3: Experimental Protocols and Visualizations
Protocol 1: Preparation of a Stabilized Stock Solution
  • Environment: Perform all manipulations in a fume hood or a glove box with a dry atmosphere.

  • Solvent Preparation: Use a high-purity, anhydrous solvent (e.g., DMSO, DMA, or an appropriate buffer). If using an aqueous buffer, ensure it is prepared with high-purity water and the pH is adjusted to the acidic range (e.g., pH 3-5).

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Dissolution: Add the prepared solvent to the vial and vortex or sonicate until the solid is completely dissolved.

  • Storage: Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen), seal tightly with a Teflon-lined cap, and wrap with parafilm. Store in a cool, dark place.

Diagram: Troubleshooting Workflow for Solution Instability

Troubleshooting Workflow Troubleshooting this compound Solution Instability start Degradation Observed check_ph Measure pH of Solution start->check_ph ph_acidic Is pH Acidic? check_ph->ph_acidic check_buffer Investigate Buffer Components ph_acidic->check_buffer No stable Solution Stabilized ph_acidic->stable Yes check_contamination Check for Basic Contamination check_buffer->check_contamination adjust_ph Adjust pH to Acidic Range check_contamination->adjust_ph adjust_ph->stable inconsistent_results Inconsistent Results Between Batches check_hygroscopicity Control for Hygroscopicity (Handle in Dry Environment) inconsistent_results->check_hygroscopicity check_solvent Standardize Solvent Quality (Anhydrous) check_hygroscopicity->check_solvent check_storage Evaluate Storage Conditions (Cool, Dark, Inert Atmosphere) check_solvent->check_storage implement_controls Implement Strict Controls check_storage->implement_controls implement_controls->stable

Caption: A flowchart for troubleshooting instability issues.

References

Technical Support Center: Enhanced Analytical Detection of 1-Methoxymethyl-cyclopropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical detection of 1-Methoxymethyl-cyclopropylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to ensure robust and reliable analytical outcomes. As a small, polar primary amine, this compound presents unique analytical challenges. This guide offers field-proven insights and scientifically grounded protocols to navigate these complexities.

Troubleshooting Guide: Navigating Common Analytical Hurdles

This section addresses specific issues you may encounter during the analysis of this compound, providing step-by-step solutions and the rationale behind them.

Question 1: I am observing significant peak tailing and poor peak shape during the GC-MS analysis of this compound. What is the likely cause and how can I resolve this?

Answer:

Peak tailing is a common and frustrating issue when analyzing polar and active compounds like primary amines by Gas Chromatography (GC). The primary cause is often secondary interactions between the analyte and active sites within the GC system. These active sites, typically free silanol groups on the surface of the inlet liner and the GC column, can form strong hydrogen bonds with the primary amine, leading to delayed elution and asymmetrical peak shapes.

Underlying Causes and Solutions:

  • Analyte Polarity and Adsorption: 1-Methoxymethyl-cyclopropylamine is a polar primary amine, making it prone to strong interactions with active sites in the GC system. This leads to poor peak shape and reduced sensitivity.

  • Inadequate Derivatization: Direct analysis of this compound by GC is challenging. Derivatization is crucial to block the active amine group, thereby reducing its polarity and improving its volatility.[1][2]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor GC-MS peak shape.

Detailed Remediation Steps:

  • Implement Derivatization: If you are not already doing so, derivatization is the most effective solution. Silylation is a common and effective technique for primary amines.[1] A recommended starting protocol is provided in the "Experimental Protocols" section below.

  • Optimize Derivatization Conditions:

    • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a powerful silylating agent.

    • Reaction Conditions: Ensure the reaction is carried out in an anhydrous environment, as moisture can deactivate the derivatizing reagent. Heating the reaction mixture (e.g., 60-70°C for 30-60 minutes) can improve the derivatization yield.[1]

  • Ensure GC System Inertness:

    • Inlet Liner: Use a deactivated inlet liner. Over time, liners can become active. Replace it with a new, factory-deactivated liner.

    • Column Conditioning: Properly condition your GC column according to the manufacturer's instructions to remove any residual moisture or contaminants.

    • Column Maintenance: If the column has been in use for a while, the inlet end may have become active. Trimming 15-30 cm from the front of the column can restore performance.

Question 2: My LC-MS/MS analysis of this compound in a biological matrix (e.g., plasma, urine) suffers from low sensitivity and high signal variability. What could be the cause?

Answer:

Low sensitivity and high variability in LC-MS/MS bioanalysis are often attributable to matrix effects .[3] Matrix effects are the alteration of analyte ionization efficiency due to co-eluting endogenous components from the biological sample. These components can either suppress or enhance the ionization of the target analyte, leading to inaccurate and irreproducible results.

Key Considerations for Mitigating Matrix Effects:

  • Sample Preparation: A thorough sample cleanup is the first line of defense against matrix effects.

  • Chromatographic Separation: Achieving chromatographic separation of the analyte from the bulk of the matrix components is crucial.

  • Internal Standard: The use of a suitable internal standard is essential to compensate for signal variations.

Strategies for Improvement:

  • Enhance Sample Preparation:

    • Protein Precipitation (PPT): While simple, PPT is often insufficient for removing all interfering matrix components.

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Optimize the extraction solvent and pH to selectively extract 1-Methoxymethyl-cyclopropylamine.

    • Solid-Phase Extraction (SPE): SPE offers the most effective cleanup by utilizing specific interactions between the analyte and the sorbent. A cation-exchange SPE sorbent would be a good choice for a primary amine.

  • Optimize Chromatography:

    • Column Chemistry: Consider using a column designed for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a mixed-mode column.

    • Mobile Phase: Adjusting the mobile phase pH can alter the retention of the analyte and potentially separate it from interfering matrix components. For a primary amine, a mobile phase with a slightly acidic pH (e.g., using formic acid) is a good starting point.

  • Use a Stable Isotope-Labeled Internal Standard: The ideal internal standard is a stable isotope-labeled (e.g., deuterium or carbon-13) version of the analyte. This will co-elute with the analyte and experience the same matrix effects, allowing for accurate correction.

Workflow for Investigating Matrix Effects:

Caption: Decision tree for addressing matrix effects in LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for a GC-MS method for this compound after derivatization?

A1: After derivatization (e.g., with BSTFA + 1% TMCS), a standard non-polar or mid-polar capillary column is a good starting point.

Parameter Recommendation Rationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Methylpolysiloxane)Provides good resolution for a wide range of derivatized compounds.
Carrier Gas Helium at a constant flow of 1.0-1.5 mL/minInert and provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures efficient vaporization of the derivatized analyte.
Injection Mode Split (e.g., 20:1) or SplitlessSplit injection is suitable for higher concentrations, while splitless is preferred for trace analysis.
Oven Program Start at 60-80°C, hold for 1-2 min, then ramp at 10-20°C/min to 280-300°CThis temperature program allows for the separation of the derivatized analyte from solvent and other byproducts.
MS Transfer Line 280 °CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp 230 °CA standard temperature for electron ionization.
MS Mode Scan (for initial identification) or Selected Ion Monitoring (SIM) (for quantification)SIM mode offers significantly higher sensitivity for quantitative analysis.

Q2: Can I analyze this compound by HPLC with UV detection?

A2: Direct analysis by HPLC with UV detection is challenging because this compound lacks a strong chromophore, resulting in very low UV absorbance. To overcome this, pre-column derivatization with a UV-active or fluorescent labeling agent is necessary.[4][5] Common derivatizing reagents for this purpose include:

  • o-Phthalaldehyde (OPA): Reacts with primary amines to form highly fluorescent isoindole derivatives.[4][6]

  • Dansyl Chloride: Reacts with primary and secondary amines to produce fluorescent sulfonamides.

  • 9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form highly UV-active and fluorescent derivatives.[5]

Q3: What are the expected mass spectral fragments for derivatized this compound?

A3: For the trimethylsilyl (TMS) derivative of 1-Methoxymethyl-cyclopropylamine, the fragmentation pattern in electron ionization (EI) mass spectrometry will be influenced by the stable TMS group. Alpha-cleavage (cleavage of the bond adjacent to the nitrogen) is a dominant fragmentation pathway for amines.[7]

Predicted Fragmentation of TMS-derivatized 1-Methoxymethyl-cyclopropylamine:

  • Molecular Ion (M+•): The intact derivatized molecule.

  • Alpha-Cleavage: Loss of a methyl group from the TMS moiety, resulting in an [M-15]+ fragment, which is often a prominent peak for TMS derivatives.

  • Other Fragments: Cleavage of the cyclopropyl ring or the methoxymethyl group may also occur, leading to characteristic lower mass fragments.

It is essential to acquire a full-scan mass spectrum of a derivatized standard to confirm the fragmentation pattern and select the most abundant and specific ions for SIM or MRM method development.

Q4: How should I prepare this compound for analysis, given that it is a salt?

A4: The hydrochloride salt needs to be converted to the free base before derivatization for GC-MS analysis or for extraction into an organic solvent. This is typically achieved by adding a base.

Procedure for Free-Basing:

  • Dissolve the hydrochloride salt in a suitable solvent (e.g., water or methanol).

  • Add a base, such as sodium hydroxide or a non-nucleophilic organic base like triethylamine, to neutralize the HCl and form the free amine.

  • The free amine can then be extracted into an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) for further workup and derivatization.

For aqueous samples, adjusting the pH to basic (e.g., pH > 10) before LLE or SPE will ensure the analyte is in its neutral, more extractable form.

Experimental Protocols

Protocol 1: GC-MS Analysis with Silylation Derivatization

This protocol provides a starting point for the quantitative analysis of this compound.

  • Sample Preparation (Free-Basing and Extraction):

    • For a solid standard, dissolve a known amount in a minimal volume of methanol. For aqueous samples, take a known aliquot.

    • Add a sufficient amount of a base (e.g., 1M NaOH) to raise the pH above 10.

    • Extract the free amine into an organic solvent like ethyl acetate (perform the extraction 2-3 times with fresh solvent).

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

    • Tightly cap the vial and vortex for 1 minute.

    • Heat the vial at 70°C for 30 minutes.[1]

    • Allow the vial to cool to room temperature.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system using the parameters outlined in the FAQ section.

    • Develop a calibration curve using standards prepared in the same manner.

Visual Workflow for GC-MS Sample Preparation:

GCMS_Workflow A Sample (Hydrochloride Salt) B Dissolve and Basify (pH > 10) A->B C Liquid-Liquid Extraction (e.g., Ethyl Acetate) B->C D Dry and Evaporate C->D E Add Derivatization Reagent (BSTFA + 1% TMCS) D->E F Heat (70°C, 30 min) E->F G Inject into GC-MS F->G

Caption: Workflow for sample preparation and derivatization for GC-MS analysis.

References

Validation & Comparative

A Comparative Guide to 1-Methoxymethyl-cyclopropylamine Hydrochloride and Other Cyclopropylamines for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclopropyl Ring as a Privileged Scaffold in Medicinal Chemistry

The cyclopropyl group, a three-membered carbocycle, has emerged as a valuable structural motif in modern drug design. Its unique stereoelectronic properties, stemming from significant ring strain and bent bonds with high p-character, confer a range of desirable attributes to bioactive molecules. Incorporation of a cyclopropyl ring can enhance metabolic stability, improve potency, modulate pKa, and constrain the conformation of flexible molecules to favor receptor binding. This guide provides a comparative analysis of 1-Methoxymethyl-cyclopropylamine hydrochloride against other cyclopropylamines, offering insights into its potential pharmacological profile and metabolic fate, supported by experimental data from closely related analogs and established analytical protocols.

Pharmacological Profile: A Focus on Monoamine Oxidase Inhibition

Cyclopropylamines are a well-established class of monoamine oxidase (MAO) inhibitors. MAOs are flavoenzymes responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO-A is a validated strategy for treating depression, while MAO-B inhibitors are used in the management of Parkinson's disease.

Comparative Monoamine Oxidase (MAO) Inhibition Data
CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)SelectivityReference
cis-N-benzyl-2-methoxycyclopropylamine1705MAO-B selective
Tranylcypromine7700 (Ki)3800 (Ki)Non-selective

IC50 values for cis-N-benzyl-2-methoxycyclopropylamine were determined after a 30-minute pre-incubation with the enzyme. Ki values are reported for tranylcypromine.

The data clearly indicates that the methoxy-substituted cyclopropylamine analog is a potent and selective MAO-B inhibitor, being significantly more potent than tranylcypromine. This suggests that this compound may also exhibit inhibitory activity towards MAOs, potentially with a preference for MAO-B. The methoxymethyl substituent could influence the binding affinity and orientation within the enzyme's active site.

The following diagram illustrates the general mechanism of irreversible inhibition of MAO by cyclopropylamines, which involves the formation of a covalent adduct with the flavin cofactor.

A Comparative Guide to the Validation of Analytical Methods for 1-Methoxymethyl-cyclopropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methods for the validation of 1-Methoxymethyl-cyclopropylamine hydrochloride, a critical component in modern pharmaceutical development. As researchers, scientists, and drug development professionals, the integrity of your analytical data is paramount. This document is structured to provide not only procedural steps but also the underlying scientific rationale for method selection and validation, ensuring robust and reliable results in a regulatory environment. Our focus is on the practical application of principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7][8][9][10][11][12]

The Imperative of Method Validation

Validation of an analytical method is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[1][13] For a substance like this compound, which is likely an active pharmaceutical ingredient (API) or a key intermediate, rigorous validation is a non-negotiable aspect of the drug development lifecycle. It ensures the quality, safety, and efficacy of the final drug product.[3][4] The validation process demonstrates that the chosen analytical procedure is fit for its purpose, which could range from quantitative assays of the active ingredient to the determination of impurities.[7][9]

This guide will compare three common and powerful analytical techniques for the analysis of this compound:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC)

  • Potentiometric Titration

Each method will be evaluated against the core validation parameters as defined by ICH Q2(R2) guidelines: specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][4][5][6][7]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of compounds. For this compound, a reversed-phase HPLC method with UV detection is a logical starting point, given the presence of a chromophore is likely or can be introduced via derivatization.

Causality Behind Experimental Choices
  • Column Selection: A C18 column is the standard choice for reversed-phase chromatography, offering excellent retention and separation of moderately polar to nonpolar compounds. The methoxymethyl group and the cyclopropylamine moiety suggest a compound with some polarity, making a C18 stationary phase a suitable choice for initial method development.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical. The buffer controls the pH, which is critical for the ionization state of the amine and thus its retention. Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • Detection: UV detection is the most common mode. If the native compound lacks a strong chromophore, pre-column or post-column derivatization with a UV-absorbing agent can be employed.[14] For instance, derivatizing the primary amine with a reagent like dansyl chloride would yield a highly fluorescent and UV-active derivative.

Validation Protocol for HPLC Method

The following is a detailed, step-by-step methodology for the validation of an HPLC method for the quantification of this compound.

Experimental Workflow for HPLC Validation

HPLC_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis & Reporting Prep Standard & Sample Preparation SST System Suitability Test (%RSD, Tailing Factor) Prep->SST Dev Method Development (Column, Mobile Phase, etc.) Dev->SST Specificity Specificity (Placebo, Impurities) Linearity Linearity & Range (5-6 concentrations) Specificity->Linearity Accuracy Accuracy (Spiked Placebo, 3 levels, n=3) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N ratio or SD of intercept) Precision->LOD_LOQ Robustness Robustness (Flow rate, pH, Temp.) LOD_LOQ->Robustness Analysis Sample Analysis Robustness->Analysis SST->Specificity Report Validation Report Analysis->Report

Caption: Workflow for HPLC Method Validation.

  • Specificity:

    • Prepare a placebo solution (all formulation components except the active ingredient).

    • Prepare a solution of known related substances and potential impurities.

    • Inject the placebo, a standard solution of this compound, and a spiked sample (active ingredient with impurities and placebo).

    • Acceptance Criteria: The peak for this compound should be well-resolved from all other peaks (impurities and excipients), with a resolution of >2.0. The placebo should show no interfering peaks at the retention time of the analyte.[4][15]

  • Linearity and Range:

    • Prepare a series of at least five concentrations of this compound, typically ranging from 80% to 120% of the nominal assay concentration.[16]

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero. Visual inspection of the plot should confirm linearity.[16]

  • Accuracy:

    • Prepare placebo samples spiked with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percent recovery.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[10][16]

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.[16]

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0% for repeatability and intermediate precision.[4]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • These are typically determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

    • Acceptance Criteria: An S/N ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[17]

  • Robustness:

    • Deliberately vary critical method parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).

    • Analyze the system suitability samples under each condition.

    • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates, %RSD of replicate injections) should remain within acceptable limits, demonstrating the method's reliability during normal use.[10]

Gas Chromatography (GC): A Powerful Alternative for Volatile Compounds

Gas chromatography is an excellent technique for the separation and analysis of volatile and thermally stable compounds.[18] Due to the polarity and potential for hydrogen bonding of the primary amine in this compound, direct GC analysis can be challenging, often leading to poor peak shape and low sensitivity.[18] Therefore, a derivatization step is highly recommended to improve its chromatographic properties.[18]

Causality Behind Experimental Choices
  • Derivatization: Converting the polar amine to a less polar, more volatile derivative is crucial. Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common and effective approach.[18] This replaces the active hydrogens on the amine with trimethylsilyl (TMS) groups, reducing polarity and improving thermal stability.

  • Column Selection: A low- to mid-polarity column, such as a DB-5 (5% phenyl-methylpolysiloxane) or DB-624, is suitable for separating the derivatized analyte from other components.[19]

  • Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for carbon-containing compounds. For higher specificity and structural confirmation, a Mass Spectrometer (MS) detector is the preferred choice.

Validation Protocol for GC Method

The validation parameters for the GC method are analogous to those for HPLC. The experimental workflow would follow a similar pattern, with the addition of a validated derivatization step.

Experimental Workflow for GC Validation

GC_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis & Reporting Prep Standard & Sample Preparation Deriv Derivatization (e.g., Silylation) Prep->Deriv SST System Suitability Test Deriv->SST Specificity Specificity (Placebo, Impurities) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness (Oven Temp, Gas Flow) LOD_LOQ->Robustness Analysis Sample Analysis Robustness->Analysis SST->Specificity Report Validation Report Analysis->Report

Caption: Workflow for GC Method Validation.

  • Specificity: Similar to HPLC, demonstrate that there are no interfering peaks from the placebo or known impurities at the retention time of the derivatized analyte.

  • Linearity and Range: Prepare a series of concentrations and perform the derivatization reaction on each. The linearity of the entire process (including derivatization) is assessed.

  • Accuracy: Spike the placebo with the analyte at different levels, perform the derivatization, and analyze. Calculate the percent recovery.

  • Precision: Assess repeatability and intermediate precision for the entire analytical procedure, including the derivatization step.

  • LOD & LOQ: Determine based on S/N ratio or the calibration curve.

  • Robustness: Evaluate the effect of small changes in parameters such as oven temperature ramp rate, carrier gas flow rate, and derivatization time and temperature.

Potentiometric Titration: A Classic and Reliable Assay Method

For a hydrochloride salt of an amine, potentiometric titration is a straightforward and accurate method for determining the assay of the bulk drug substance.[20][21][22][23][24] This technique measures the potential difference between two electrodes as a titrant is added, allowing for the precise determination of the equivalence point.

Causality Behind Experimental Choices
  • Titrant: A standardized solution of a strong base, such as sodium hydroxide (NaOH), is used to titrate the hydrochloride salt. The NaOH neutralizes the hydrochloric acid and then reacts with the protonated amine. Alternatively, in a non-aqueous medium like acetic acid, a titrant like perchloric acid can be used to titrate the free base form of the amine.[22]

  • Solvent: The choice of solvent is critical. For the titration of the hydrochloride salt, an aqueous medium is often sufficient. However, to enhance the sharpness of the endpoint, a mixed solvent system (e.g., water-alcohol) may be used.

  • Endpoint Detection: A pH electrode is used to monitor the change in pH as the titrant is added. The endpoint is the point of maximum inflection in the titration curve.

Validation Protocol for Titration Method

The validation of a titration method focuses on a slightly different set of parameters compared to chromatographic methods, as it is primarily an assay method.

Experimental Workflow for Titration Validation

Titration_Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Analysis & Reporting Prep Sample Weighing & Dissolution Titration Perform Titration Prep->Titration Titrant Titrant Standardization Titrant->Titration Specificity Specificity (Placebo Interference) Linearity Linearity & Range (Varying Sample Weights) Specificity->Linearity Accuracy Accuracy (vs. Reference Standard) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision Precision->Titration Endpoint Endpoint Determination Titration->Endpoint Report Validation Report Endpoint->Report

Caption: Workflow for Titration Method Validation.

  • Specificity:

    • Titrate a placebo sample to ensure that none of the excipients consume the titrant and interfere with the endpoint determination.

    • Acceptance Criteria: The volume of titrant consumed by the placebo should be negligible.

  • Linearity and Range:

    • Accurately weigh different amounts of the this compound standard (e.g., 50%, 75%, 100%, 125%, 150% of the target weight).

    • Titrate each sample and plot the volume of titrant consumed versus the weight of the sample.

    • Acceptance Criteria: A linear relationship should be observed with a correlation coefficient (r²) ≥ 0.999.

  • Accuracy:

    • Assay a well-characterized reference standard of this compound.

    • The accuracy is demonstrated by the agreement between the experimentally determined value and the known purity of the reference standard.

    • Acceptance Criteria: The assay result should be within 98.0% to 102.0% of the reference standard value.

  • Precision (Repeatability):

    • Perform the assay on a minimum of six independent samples of this compound.

    • Acceptance Criteria: The %RSD of the assay results should be ≤ 1.0%.

Comparative Analysis of the Analytical Methods

The choice of analytical method depends on the specific application. The following table provides a comparative summary of the three methods based on key performance characteristics.

Validation Parameter HPLC GC (with Derivatization) Potentiometric Titration
Specificity High (excellent for impurity profiling)High (especially with MS detector)Moderate (prone to interference from other acidic/basic substances)
Linearity & Range Excellent over a wide rangeGood, but can be affected by derivatization efficiencyGood over a defined range of sample weights
Accuracy High (typically 98-102%)High (typically 98-102%)Very High (often considered a primary method)
Precision (%RSD) ≤ 2.0%≤ 2.0%≤ 1.0%
LOD/LOQ Low (can detect trace impurities)Very Low (excellent for trace analysis)Not applicable (not a trace analysis method)
Robustness Good, but sensitive to mobile phase and column variationsGood, but sensitive to derivatization and temperature parametersVery robust and less prone to minor variations
Application Assay, impurity profiling, stability testingAssay, trace impurity analysis (e.g., genotoxic impurities)Bulk drug substance assay, reference standard characterization
Complexity & Cost Moderate complexity, moderate costHigh complexity (derivatization), higher cost (especially with MS)Low complexity, low cost

Conclusion and Recommendations

The validation of an analytical method for this compound is a critical step in ensuring product quality and regulatory compliance. The choice of method should be guided by its intended purpose.

  • For comprehensive quality control, including the simultaneous determination of the active ingredient and its impurities, a validated HPLC method is the most suitable choice. Its high specificity and ability to perform stability-indicating assays make it indispensable in a pharmaceutical development setting.

  • If trace-level impurities, particularly volatile ones, are a concern, a GC method , preferably with an MS detector, should be developed and validated. The need for derivatization adds complexity but provides excellent sensitivity.

  • For the straightforward, high-precision assay of the bulk drug substance or for the characterization of a reference standard, potentiometric titration is an excellent, cost-effective, and highly accurate method.

Ultimately, a combination of these methods may be employed throughout the lifecycle of the drug product. For example, titration may be used for the initial release of the drug substance, while an HPLC method is used for the analysis of the finished product and for stability studies. By carefully selecting and validating the appropriate analytical procedure, researchers and drug developers can ensure the generation of reliable and defensible data.

References

A Technical Guide to Ensuring Reproducibility in Biological Assays: A Comparative Analysis of 1-Methoxymethyl-cyclopropylamine Hydrochloride and its Alternatives in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and biological research, the reproducibility of experimental data is paramount. The reliability of an assay is intrinsically linked to the quality and consistency of the reagents used.[1][2] This guide provides an in-depth technical analysis of 1-Methoxymethyl-cyclopropylamine hydrochloride, a member of the pharmacologically significant cyclopropylamine class of compounds, and its application in biological assays.[3] Through a comparative lens, we will explore its performance in the context of enzyme inhibition assays, specifically focusing on Monoamine Oxidase (MAO), and discuss critical factors that influence assay reproducibility.

The cyclopropylamine moiety is a key structural feature in a variety of bioactive molecules, renowned for its ability to modulate the activity of enzymes such as Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).[3][4] These enzymes are critical targets in the development of therapeutics for neurological disorders and cancer, respectively.[4][5] The unique strained three-membered ring of cyclopropylamines contributes to their potent and often irreversible inhibition of these flavin-dependent enzymes.[6][7] This guide will use the well-established MAO inhibition assay as a framework for discussing the performance and reproducibility of assays involving this compound and its analogs.

Comparative Performance of Cyclopropylamine-Based Inhibitors in MAO Assays

While specific experimental data for this compound in MAO inhibition assays is not extensively published, we can draw valuable insights from a closely related analog, cis-N-benzyl-2-methoxycyclopropylamine. A 2015 study in The FEBS Journal highlighted the potent and selective inhibitory activity of this compound against MAO-B.[6][8] This provides a strong basis for a comparative discussion with the widely used, non-selective MAO inhibitor, tranylcypromine.

CompoundTargetIC50 (after 30 min pre-incubation)SelectivityReference
cis-N-benzyl-2-methoxycyclopropylamine MAO-B 5 nM Selective for MAO-B [6][8]
MAO-A 170 nM [6][8]
Tranylcypromine MAO-A & MAO-B ~74 nM (MAO-B) Non-selective [9]

Table 1: Comparative Potency of a Methoxy-Substituted Cyclopropylamine Analog and Tranylcypromine in MAO Inhibition Assays. The data for cis-N-benzyl-2-methoxycyclopropylamine demonstrates a significant increase in potency and selectivity for MAO-B compared to the non-selective inhibitor tranylcypromine.

The superior potency and selectivity of the methoxy-substituted cyclopropylamine analog underscore the importance of subtle structural modifications in drug design. This data suggests that this compound, with its similar structural motif, holds promise as a selective tool for probing MAO-B activity.

The Critical Role of Reagent Quality and Assay Design in Reproducibility

The reproducibility of any biological assay, particularly sensitive enzyme inhibition studies, is contingent upon the meticulous control of experimental variables.[10] The quality of reagents, including the inhibitor itself, is a cornerstone of reliable data generation.[1][2]

Key Factors Influencing Assay Reproducibility:
  • Purity and Characterization of the Inhibitor: The presence of impurities in a stock of this compound can lead to off-target effects and inaccurate IC50 values. Each new batch of the reagent should be thoroughly characterized to confirm its identity and purity.[11][12]

  • Lot-to-Lot Variability: It is well-documented that different batches of the same reagent can exhibit variations in performance, leading to shifts in assay results over time.[2][10] Implementing a robust quality control process for incoming reagents, including a bridging study between old and new lots, is essential for long-term data consistency.

  • Assay Conditions: Factors such as buffer composition, pH, temperature, and incubation times must be precisely controlled.[13] For irreversible inhibitors like many cyclopropylamines, the pre-incubation time with the enzyme is a critical parameter that significantly impacts the measured IC50 value.[6]

  • Enzyme Quality and Concentration: The source and purity of the enzyme (e.g., recombinant MAO-A or MAO-B) are crucial. Variations in enzyme activity between batches can significantly affect the outcome of inhibition assays.[2]

Experimental Protocol: A Representative MAO-B Inhibition Assay

The following protocol outlines a typical fluorometric assay for determining the inhibitory potency of a compound like this compound against human recombinant MAO-B.

Materials:
  • Human recombinant MAO-B enzyme

  • This compound (or other test inhibitors)

  • Tranylcypromine (as a positive control)

  • MAO-B substrate (e.g., kynuramine or a fluorogenic substrate)[3][14]

  • Horseradish peroxidase (HRP)

  • A suitable fluorogenic probe (e.g., Amplex Red)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • 96-well black microplates

  • Microplate reader with fluorescence detection capabilities

Experimental Workflow:

MAO_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis Inhibitor_Prep Prepare serial dilutions of 1-Methoxymethyl-cyclopropylamine HCl and Tranylcypromine Add_Inhibitor Add inhibitor dilutions to microplate wells Inhibitor_Prep->Add_Inhibitor Enzyme_Prep Prepare MAO-B enzyme solution in assay buffer Add_Enzyme Add MAO-B enzyme to wells Enzyme_Prep->Add_Enzyme Substrate_Mix Prepare substrate mix containing MAO-B substrate, HRP, and fluorogenic probe Add_Substrate Initiate reaction by adding substrate mix Substrate_Mix->Add_Substrate Add_Inhibitor->Add_Enzyme Pre_incubation Pre-incubate enzyme and inhibitor (e.g., 30 minutes at 37°C) Add_Enzyme->Pre_incubation Pre_incubation->Add_Substrate Incubation Incubate at 37°C, protected from light Add_Substrate->Incubation Fluorescence_Reading Measure fluorescence intensity over time Incubation->Fluorescence_Reading Data_Analysis Plot fluorescence vs. time to determine reaction rates Fluorescence_Reading->Data_Analysis IC50_Calculation Calculate IC50 values by plotting % inhibition vs. inhibitor concentration Data_Analysis->IC50_Calculation

References

The Unwavering Scaffold: A Comparative Guide to the Structure-Activity Relationship of 1-Methoxymethyl-cyclopropylamine Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic advancement. Among the privileged scaffolds in medicinal chemistry, the cyclopropylamine moiety has garnered significant attention for its ability to act as a mechanism-based inactivator of flavin-dependent enzymes. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 1-Methoxymethyl-cyclopropylamine hydrochloride scaffold, offering a comparative look at how subtle molecular modifications can profoundly impact biological activity, particularly in the context of Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO) inhibition.

The Cyclopropylamine Core: A Privileged Motif for Flavoenzyme Inhibition

The inherent ring strain of the cyclopropane ring, coupled with the nucleophilicity of the amine group, makes cyclopropylamine derivatives potent irreversible inhibitors.[1][2][3] Their mechanism of action typically involves a single-electron transfer (SET) from the nitrogen atom to the flavin adenine dinucleotide (FAD) cofactor of the target enzyme. This initiates a radical-mediated cascade that results in the covalent modification of the FAD cofactor, leading to irreversible enzyme inactivation.[4][5] This unique mechanism has positioned cyclopropylamine-containing compounds as valuable tools in chemical biology and as promising therapeutic agents.[6][]

The this compound scaffold serves as a foundational structure for exploring these interactions. The methoxymethyl group at the 1-position can influence the compound's steric and electronic properties, as well as its metabolic stability, providing a key vector for analog development.

Deciphering the Structure-Activity Relationship: A Comparative Analysis

The biological activity of 1-methoxymethyl-cyclopropylamine analogs can be finely tuned by strategic modifications at several key positions. Understanding these relationships is paramount for designing next-generation inhibitors with enhanced potency and selectivity.

N-Substitution: The Gateway to Potency and Selectivity

Modification of the primary amine is a critical determinant of an analog's inhibitory profile. The nature of the substituent on the nitrogen atom directly influences the compound's interaction with the enzyme's active site and can be leveraged to achieve selectivity between different flavoenzymes, such as LSD1, MAO-A, and MAO-B.[8][9]

Generally, the introduction of larger, more complex moieties at the nitrogen atom tends to enhance binding affinity. For instance, appending aromatic or heteroaromatic rings, often connected via a linker, can lead to significant gains in potency. This is exemplified in the development of styrenylcyclopropylamine LSD1 inhibitors, where N-substitution with a 4-piperidinylmethyl group resulted in compounds with nanomolar biochemical potency.[4]

Table 1: Impact of N-Substitution on Inhibitory Activity

Compound IDN-SubstituentTargetIC50 (nM)Reference
Parent Scaffold -H---
Analog A -BenzylMAO-B5[9]
Analog B -CH2-(4-piperidinyl)LSD1<10[4]
Analog C -CH2-(indolin-5-yl)LSD124.43[10]

This table is a representative example based on published data for analogous cyclopropylamine scaffolds.

Substitution on the Cyclopropane Ring: Fine-Tuning Activity

While the 1-methoxymethyl group is a defining feature of our core scaffold, further substitution on the cyclopropane ring can modulate the electronic properties and conformational rigidity of the molecule. The stereochemistry of these substituents is also crucial. For example, cis- and trans-isomers of substituted cyclopropylamines can exhibit markedly different inhibitory profiles against MAO-A and MAO-B.[9][11]

The introduction of small alkyl or alkoxy groups at the 2-position of the cyclopropyl ring has been explored. For instance, a methoxy group at the 2-position in cis-N-benzyl-2-methoxycyclopropylamine resulted in a highly potent and selective MAO-B inhibitor.[9]

Bioisosteric Replacement and Scaffold Hopping

Moving beyond simple substitutions, more significant structural modifications, such as incorporating the cyclopropylamine motif into larger, more complex ring systems, have proven to be a fruitful strategy. This "scaffold hopping" approach has led to the discovery of novel chemotypes with improved drug-like properties.[12][13] For example, the fusion of the cyclopropylamine moiety with an indoline scaffold has yielded potent and selective LSD1 inhibitors with favorable pharmacokinetic profiles.[10]

Experimental Protocols for Evaluating Inhibitor Performance

To rigorously assess the structure-activity relationships of novel 1-methoxymethyl-cyclopropylamine analogs, standardized and validated experimental protocols are essential. Below are representative step-by-step methodologies for key in vitro enzyme inhibition assays.

LSD1/KDM1A Inhibition Assay (Amplex Red Assay)

This assay is commonly used to determine the potency of LSD1 inhibitors by measuring the production of hydrogen peroxide, a byproduct of the demethylation reaction.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Prepare solutions of recombinant human LSD1 enzyme, horseradish peroxidase (HRP), Amplex Red reagent, and the H3K4me2 peptide substrate.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer.

    • Add the test compound at various concentrations (typically a serial dilution).

    • Add the LSD1 enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the H3K4me2 peptide substrate and the HRP/Amplex Red mixture.

    • Monitor the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.[14][15]

Monoamine Oxidase (MAO) Inhibition Assay (Kynuramine Oxidation)

This assay measures the activity of MAO by monitoring the oxidation of kynuramine to 4-hydroxyquinoline, a fluorescent product.[8]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Prepare a phosphate buffer (e.g., 100 mM, pH 7.4).

    • Prepare solutions of MAO-A or MAO-B enzyme (from a suitable source, e.g., human recombinant) and kynuramine dihydrobromide.

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer.

    • Add the test compound at various concentrations.

    • Add the MAO enzyme and pre-incubate for a specific duration (e.g., 30 minutes) at 37°C to assess for time-dependent inhibition.

    • Initiate the reaction by adding the kynuramine substrate.

    • Incubate at 37°C for a defined period (e.g., 20-30 minutes).

    • Stop the reaction by adding a strong base (e.g., NaOH).

    • Measure the fluorescence of the 4-hydroxyquinoline product (excitation ~310-340 nm, emission ~380-400 nm).

  • Data Analysis:

    • Subtract the background fluorescence from the readings.

    • Calculate the percentage of inhibition relative to a control without the inhibitor.

    • Determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the underlying principles, the following diagrams illustrate the mechanism of action and the experimental workflow.

G cluster_0 Mechanism-Based Inhibition of Flavoenzymes E_FAD Enzyme-FAD Complex Initial E-I Complex E_FAD->Complex Reversible Binding Inhibitor Cyclopropylamine Analog Inhibitor->Complex SET Single-Electron Transfer (SET) Complex->SET Oxidation Radical Radical Intermediate SET->Radical Ring Opening Adduct Covalent FAD Adduct (Inactive Enzyme) Radical->Adduct Covalent Bond Formation

Caption: Mechanism of irreversible inhibition by cyclopropylamine analogs.

G cluster_1 In Vitro Enzyme Inhibition Assay Workflow Start Start ReagentPrep Reagent Preparation (Enzyme, Substrate, Inhibitor) Start->ReagentPrep AssaySetup Assay Setup in 96-Well Plate (Buffer, Inhibitor) ReagentPrep->AssaySetup EnzymeAdd Add Enzyme & Pre-incubate AssaySetup->EnzymeAdd ReactionStart Initiate Reaction with Substrate EnzymeAdd->ReactionStart Incubation Incubate at Controlled Temperature ReactionStart->Incubation Detection Measure Signal (Fluorescence/Absorbance) Incubation->Detection DataAnalysis Data Analysis (Calculate IC50) Detection->DataAnalysis End End DataAnalysis->End

Caption: General workflow for in vitro enzyme inhibition assays.

Conclusion

The this compound scaffold represents a versatile and powerful starting point for the design of potent and selective flavoenzyme inhibitors. The structure-activity relationships discussed herein underscore the critical importance of systematic chemical modification and rigorous biological evaluation. By understanding how changes in N-substitution, ring substitution, and overall molecular architecture impact inhibitory activity, researchers can more effectively navigate the complex chemical space to develop novel therapeutic agents for a range of diseases, from cancer to neurological disorders. The continued exploration of this privileged scaffold holds immense promise for the future of drug discovery.

References

A Comparative Study on the Reactivity of Substituted Cyclopropylamines: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Reactivity of the Cyclopropylamine Moiety

Cyclopropylamines represent a fascinating and increasingly important class of molecules in medicinal chemistry and organic synthesis.[1] The combination of a strained three-membered ring and a nucleophilic amino group confers a unique set of chemical properties that make these compounds valuable building blocks and pharmacophores.[1] The high degree of s-character in the C-C bonds of the cyclopropane ring imparts vinyl-like properties, while the inherent ring strain of approximately 27 kcal/mol provides a thermodynamic driving force for ring-opening reactions.[2] This guide provides a comparative analysis of the reactivity of substituted cyclopropylamines, offering insights into how modifications to the cyclopropyl scaffold can be used to fine-tune their chemical behavior for various applications, from the synthesis of complex molecules to the design of targeted enzyme inhibitors.

Understanding the Electronic and Steric Landscape of Substituted Cyclopropylamines

The reactivity of a cyclopropylamine is fundamentally governed by the interplay of electronic and steric effects, which can be modulated by the nature and position of substituents on the cyclopropyl ring. These effects primarily influence two key aspects of reactivity: the nucleophilicity of the amine and the propensity of the cyclopropane ring to undergo cleavage.

The Nucleophilicity of the Amine: A Balancing Act of Inductive and Steric Effects

The lone pair of electrons on the nitrogen atom of the amino group is the primary site of nucleophilic attack in many reactions, such as N-acylation and N-alkylation. The availability of this lone pair is highly sensitive to the electronic environment created by the substituents on the cyclopropyl ring.

  • Electron-Donating Groups (EDGs): Substituents such as alkyl groups (-CH₃, -C₂H₅) increase the electron density on the nitrogen atom through a positive inductive effect (+I). This enhanced electron density leads to greater nucleophilicity and basicity. For instance, it is expected that 2-methylcyclopropylamine would be a stronger nucleophile than the parent cyclopropylamine.

  • Electron-Withdrawing Groups (EWGs): Conversely, substituents like phenyl (-C₆H₅) or carbonyl groups (-C=O) decrease the electron density on the nitrogen through a negative inductive effect (-I) and, in some cases, resonance effects. This diminished electron density results in reduced nucleophilicity and basicity. Therefore, 2-phenylcyclopropylamine is anticipated to be less nucleophilic than cyclopropylamine.

Table 1: Predicted Relative Nucleophilicity of Substituted Cyclopropylamines

Substituent (at C2)Electronic EffectPredicted Relative NucleophilicityPredicted Relative pKa
-HNeutralBaselineBaseline
-CH₃+I (Donating)HigherHigher
-C₆H₅-I (Withdrawing)LowerLower
-F-I (Withdrawing)LowerLower

The steric bulk of substituents on the cyclopropyl ring can also play a significant role in modulating the reactivity of the amine. Large, bulky substituents can hinder the approach of electrophiles to the nitrogen atom, thereby decreasing the rate of reaction, even if the electronic effects are favorable.

Ring-Opening Reactions: Harnessing the Strain of the Cyclopropyl Ring

A hallmark of cyclopropane chemistry is the susceptibility of the three-membered ring to undergo cleavage under various conditions. In substituted cyclopropylamines, the regioselectivity and rate of these ring-opening reactions are profoundly influenced by the electronic nature of the substituents. This is particularly evident in "donor-acceptor" cyclopropanes, where an electron-donating group and an electron-withdrawing group are attached to the ring, creating a polarized system that is highly reactive.

  • Acid-Catalyzed Ring Opening: In the presence of a Brønsted or Lewis acid, the amino group can be protonated, transforming it into a strong electron-withdrawing group. This polarization facilitates the nucleophilic attack on one of the cyclopropyl carbons, leading to ring cleavage. The regioselectivity of this process is dictated by the formation of the most stable carbocation intermediate. Electron-donating groups on the ring will stabilize an adjacent positive charge, directing the nucleophilic attack to the less substituted carbon.[2]

  • Reductive Ring Opening: Certain substituted cyclopropylamines can undergo reductive cleavage, often with reagents like zinc in ethanol. Aryl substituents on the cyclopropane ring are known to facilitate these reactions.[2]

Table 2: Predicted Susceptibility to Acid-Catalyzed Ring Opening

Substituent PatternElectronic CharacterPredicted Ease of Ring OpeningRationale
2-ArylDonor-Acceptor (with protonated amine)HighAryl group stabilizes the carbocation intermediate.
2-AlkylDonor-Acceptor (with protonated amine)ModerateAlkyl group provides some stabilization of the carbocation.
UnsubstitutedAcceptor only (with protonated amine)LowLack of a donor group to stabilize the developing positive charge.

Experimental Protocols

Protocol 1: Comparative Analysis of Amine Nucleophilicity via N-Acetylation Kinetics

This protocol outlines a method for comparing the nucleophilicity of a series of substituted cyclopropylamines by monitoring the rate of their reaction with a standard electrophile, acetic anhydride.

Materials:

  • Substituted cyclopropylamines (e.g., cyclopropylamine, 2-methylcyclopropylamine, 2-phenylcyclopropylamine)

  • Acetic anhydride

  • Anhydrous acetonitrile (ACN)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Prepare stock solutions of each cyclopropylamine and acetic anhydride in anhydrous ACN at a concentration of 0.1 M.

  • In a series of reaction vials, add 1.0 mL of the cyclopropylamine stock solution and 0.1 mL of the internal standard solution.

  • Equilibrate the vials at a constant temperature (e.g., 25 °C) in a water bath.

  • Initiate the reaction by adding 1.0 mL of the acetic anhydride stock solution to each vial simultaneously.

  • At timed intervals (e.g., 1, 2, 5, 10, 20, 30 minutes), quench the reaction in one of the vials by adding 1 mL of a quenching solution (e.g., a dilute solution of a non-nucleophilic base like triethylamine).

  • Analyze the quenched reaction mixtures by GC-FID to determine the concentration of the remaining cyclopropylamine and the formed N-acetylcyclopropylamine.

  • Plot the concentration of the reactant versus time and determine the initial rate of the reaction for each substituted cyclopropylamine.

  • Compare the initial rates to establish the relative nucleophilicity of the amines.

N_Acetylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare 0.1 M stock solutions of cyclopropylamines and acetic anhydride in ACN react1 Add cyclopropylamine and internal standard to reaction vials prep1->react1 react2 Equilibrate at 25 °C react1->react2 react3 Initiate reaction with acetic anhydride react2->react3 react4 Quench at timed intervals react3->react4 analysis1 Analyze by GC-FID react4->analysis1 analysis2 Determine reactant and product concentrations analysis1->analysis2 analysis3 Calculate initial rates analysis2->analysis3 Compare Rates Compare Rates analysis3->Compare Rates

Caption: Workflow for the comparative kinetic analysis of N-acetylation of substituted cyclopropylamines.

Protocol 2: Evaluation of Ring-Opening Susceptibility under Acidic Conditions

This protocol provides a method to compare the relative stability of substituted cyclopropylamines in the presence of a strong acid.

Materials:

  • Substituted cyclopropylamines

  • Trifluoroacetic acid (TFA)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Prepare 0.05 M solutions of each substituted cyclopropylamine in CDCl₃.

  • Acquire a baseline ¹H NMR spectrum for each solution.

  • To each NMR tube, add a stoichiometric amount (1 equivalent) of TFA.

  • Monitor the reaction at regular intervals (e.g., 1, 6, 12, 24 hours) by acquiring ¹H NMR spectra.

  • Analyze the spectra for the disappearance of signals corresponding to the cyclopropyl protons and the appearance of new signals corresponding to the ring-opened product.

  • The rate of disappearance of the starting material can be used to qualitatively or quantitatively compare the susceptibility of the different substituted cyclopropylamines to acid-catalyzed ring opening.

Ring_Opening_Workflow prep Prepare 0.05 M solutions of cyclopropylamines in CDCl3 nmr1 Acquire baseline 1H NMR spectrum prep->nmr1 react Add 1 eq. of TFA to each NMR tube nmr1->react monitor Monitor reaction by 1H NMR at timed intervals react->monitor analyze Analyze spectra for disappearance of starting material and appearance of product monitor->analyze compare Compare rates of ring opening analyze->compare

Caption: Experimental workflow for comparing the acid-catalyzed ring-opening of substituted cyclopropylamines.

Mechanistic Insights and Predictive Models

The Hammett Relationship: A Tool for Predicting Reactivity
  • For N-acylation: We would expect a negative ρ value, as the reaction is favored by electron-donating groups that increase the nucleophilicity of the amine.

  • For acid-catalyzed ring opening: A positive ρ value would be anticipated, as the reaction is facilitated by electron-withdrawing groups that stabilize the developing negative charge in the transition state leading to the ring-opened product.

Computational Chemistry: A Powerful Predictive Tool

In the absence of extensive experimental data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the reactivity of substituted cyclopropylamines.[3][4] These methods can be used to calculate key parameters that correlate with reactivity, such as:

  • Proton Affinities and pKa Values: These calculations can provide a quantitative measure of the basicity of the amine, which is often related to its nucleophilicity.

  • Bond Dissociation Energies: The strength of the C-C bonds in the cyclopropane ring can be calculated to predict the susceptibility of the ring to cleavage.

  • Activation Barriers for Reactions: The energy barriers for specific reactions, such as N-acylation or ring opening, can be calculated to predict their relative rates.

Computational_Approach cluster_outputs Calculated Properties start Series of Substituted Cyclopropylamines dft Density Functional Theory (DFT) Calculations start->dft pka pKa Values (Basicity/Nucleophilicity) dft->pka bde Bond Dissociation Energies (Ring Strain/Stability) dft->bde activation Activation Barriers (Reaction Rates) dft->activation predict Predictive Model of Relative Reactivity pka->predict bde->predict activation->predict

Caption: A computational workflow for predicting the reactivity of substituted cyclopropylamines.

Conclusion and Future Directions

The reactivity of substituted cyclopropylamines is a rich and complex field with significant implications for drug discovery and organic synthesis. By understanding the fundamental principles of how electronic and steric effects of substituents influence both the nucleophilicity of the amine and the stability of the cyclopropane ring, researchers can rationally design and synthesize novel cyclopropylamine-containing molecules with tailored properties. While a comprehensive experimental dataset for a wide range of substituted cyclopropylamines is yet to be established, the combination of established physical organic principles, targeted kinetic studies, and modern computational methods provides a powerful toolkit for predicting and understanding their reactivity. Future work in this area should focus on the systematic experimental quantification of the reactivity of a diverse set of substituted cyclopropylamines to build a robust database that can be used to validate and refine predictive models, further accelerating the application of these versatile molecules.

References

A Comparative Benchmark Analysis of 1-Methoxymethyl-cyclopropylamine hydrochloride Against Established Amine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating a Novel Cyclopropylamine Derivative

In the landscape of enzyme inhibition, the cyclopropylamine scaffold has proven to be a cornerstone for the development of potent inhibitors of flavin-dependent amine oxidases, such as monoamine oxidases (MAO-A and MAO-B) and the epigenetic regulator, Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][][3] Tranylcypromine, a cyclopropylamine-containing compound, is a clinically utilized antidepressant that functions as an irreversible inhibitor of both MAO isoforms and also demonstrates activity against LSD1.[][4][5] Similarly, phenelzine, a hydrazine-based inhibitor, is a potent, non-selective, and irreversible inhibitor of MAOs and a powerful LSD1 inhibitor.[6][7][8][9]

The established bioactivity of the cyclopropylamine moiety prompts the investigation of novel derivatives for their potential inhibitory effects. This guide introduces 1-Methoxymethyl-cyclopropylamine hydrochloride , a novel compound with a core cyclopropylamine structure. While currently characterized primarily as a chemical building block, its structural analogy to known inhibitors provides a strong rationale for its evaluation as a potential inhibitor of MAO-A, MAO-B, and LSD1.[6][10][11]

This document provides a comprehensive framework for benchmarking this compound against the well-characterized inhibitors, phenelzine and tranylcypromine. We will detail the necessary in vitro enzymatic assays, present a structure for comparative data analysis, and discuss the potential implications of various outcomes for researchers, scientists, and drug development professionals.

Benchmarking Strategy: A Hypothesis-Driven Approach

Our investigation is founded on the hypothesis that the cyclopropylamine group in this compound can mechanistically mimic that of tranylcypromine, leading to the inhibition of MAO and LSD1 enzymes. The methoxymethyl substitution on the cyclopropyl ring may influence the compound's potency and selectivity for these enzymes.[12] By directly comparing its inhibitory activity with that of phenelzine and tranylcypromine, we can ascertain its potential as a novel research tool or therapeutic lead.

Selection of Benchmark Inhibitors
  • Phenelzine: A potent, non-selective, and irreversible MAO inhibitor of the hydrazine class.[7] It also serves as a robust LSD1 inhibitor.[8][9] Its broad activity profile makes it an excellent benchmark for assessing the overall inhibitory potential of a new compound.

  • Tranylcypromine: A classic cyclopropylamine-based irreversible and non-selective MAO inhibitor.[4][5] Its structural similarity to this compound makes it the most direct and relevant comparator for understanding the influence of the novel substitution.

Experimental Protocols: In Vitro Enzymatic Assays

To quantitatively assess the inhibitory potential of this compound, standardized in vitro enzymatic assays are essential. The following protocols describe the determination of the half-maximal inhibitory concentration (IC50) for each target enzyme.

MAO-A and MAO-B Inhibition Assay

This fluorometric assay measures the production of hydrogen peroxide (H2O2), a byproduct of monoamine oxidation.[13]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • p-Tyramine (substrate for both MAO-A and MAO-B)

  • Horseradish peroxidase (HRP)

  • Amplex Red (or similar fluorogenic probe)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • This compound, Phenelzine sulfate, and Tranylcypromine sulfate

  • 96-well black microplates

Protocol:

  • Compound Preparation: Prepare stock solutions of this compound, phenelzine, and tranylcypromine in an appropriate solvent (e.g., DMSO). Perform serial dilutions in assay buffer to create a range of test concentrations.

  • Enzyme Pre-incubation: In the wells of a 96-well plate, add the diluted test compounds or vehicle control. Add the recombinant MAO-A or MAO-B enzyme solution and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for potential irreversible binding.

  • Reaction Initiation: Prepare a working solution containing p-tyramine, HRP, and Amplex Red in assay buffer. Add this solution to each well to initiate the enzymatic reaction.

  • Signal Detection: Immediately place the plate in a fluorescence microplate reader. Measure the increase in fluorescence (excitation ~530 nm, emission ~585 nm) over time at 37°C.[13]

  • Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

LSD1 Inhibition Assay

This assay can be performed using a variety of methods, including a peroxidase-coupled assay that detects H2O2 production, similar to the MAO assay.[14][15]

Materials:

  • Recombinant human LSD1/CoREST complex

  • Dimethylated histone H3 peptide substrate (e.g., H3K4me2)

  • Horseradish peroxidase (HRP)

  • Amplex Red (or similar fluorogenic probe)

  • Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • This compound, Phenelzine sulfate, and Tranylcypromine sulfate

  • 96-well black microplates

Protocol:

  • Compound Preparation: Prepare and serially dilute the test compounds as described for the MAO assay.

  • Enzyme Pre-incubation: Add the diluted compounds or vehicle control to the wells. Add the recombinant LSD1 enzyme complex and pre-incubate on ice for 15 minutes.[15]

  • Reaction Initiation: Add the H3K4me2 peptide substrate to initiate the demethylation reaction. Incubate at room temperature or 37°C for a defined period (e.g., 60 minutes).

  • Detection: Add a detection reagent containing HRP and Amplex Red. Incubate for a further period to allow for color/fluorescence development.

  • Signal Measurement: Read the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value as described above.

Data Presentation and Comparative Analysis

The inhibitory activities of this compound and the benchmark compounds should be summarized for clear comparison.

Table 1: Comparative Inhibitory Potency (IC50, µM)

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)LSD1 IC50 (µM)
1-Methoxymethyl-cyclopropylamine HClTo be determinedTo be determinedTo be determined
Phenelzine~0.9 (non-selective)[6]~0.9 (non-selective)[6]~5.6 (Ki)[8]
Tranylcypromine~2.3[4][5]~0.95[4][5]~20.7[4][5]

Table 2: Selectivity Ratios

CompoundMAO-B vs MAO-A Selectivity (IC50 MAO-A / IC50 MAO-B)
1-Methoxymethyl-cyclopropylamine HClTo be determined
Phenelzine~1
Tranylcypromine~2.4

Visualizing the Workflow

experimental_workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution (Test & Benchmarks) Pre_incubation Pre-incubation: Enzyme + Inhibitor Compound_Prep->Pre_incubation Enzyme_Prep Enzyme Preparation (MAO-A, MAO-B, LSD1) Enzyme_Prep->Pre_incubation Reaction_Start Reaction Initiation: Add Substrate Pre_incubation->Reaction_Start Detection Signal Detection (Fluorometric/Colorimetric) Reaction_Start->Detection IC50_Calc IC50 Calculation Detection->IC50_Calc Selectivity_Calc Selectivity Analysis IC50_Calc->Selectivity_Calc enzyme_inhibition Enzyme Amine Oxidase (MAO or LSD1) Product Product + H2O2 Enzyme->Product Catalysis Substrate Substrate (e.g., Tyramine, H3K4me2) Substrate->Enzyme Inhibitor 1-Methoxymethyl- cyclopropylamine HCl Inhibitor->Enzyme Inhibition

References

Cross-reactivity profile of 1-Methoxymethyl-cyclopropylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Reactivity Profile of 1-Methoxymethyl-cyclopropylamine Hydrochloride as a Privileged Scaffold in Drug Design

This guide provides a comprehensive analysis of the cross-reactivity profile of this compound. Rather than examining the compound in isolation—where it primarily functions as a chemical building block—we will evaluate its behavior when incorporated as a key pharmacophore into a hypothetical, yet plausible, drug candidate: "CTX-123."

For the purpose of this guide, CTX-123 is a novel, potent inhibitor of Lysine-Specific Demethylase 1 (LSD1) , a critical enzyme in epigenetic regulation and a high-value target in oncology. The 1-methoxymethyl-cyclopropylamine moiety is central to its mechanism of action. This analysis will compare the selectivity of CTX-123 against established LSD1 inhibitors, providing the necessary experimental frameworks and data interpretation to guide researchers in the field.

The Rationale: Why Cross-Reactivity Matters for Cyclopropylamines

The cyclopropylamine scaffold is a "privileged" structure in medicinal chemistry, most notably for its role in the irreversible inhibition of flavin-dependent enzymes. Upon enzymatic oxidation, the cyclopropylamine ring undergoes fragmentation, leading to the formation of a highly reactive iminium species that can form a covalent bond with the flavin adenine dinucleotide (FAD) cofactor of the target enzyme.

However, this reactivity is not infinitely specific. The same mechanism that makes it a potent inhibitor of LSD1 can also lead to the inhibition of other flavoenzymes, most notably Monoamine Oxidases A and B (MAO-A and MAO-B) . These enzymes play crucial roles in neurotransmitter metabolism, and off-target inhibition can lead to significant side effects, including hypertensive crisis or serotonin syndrome.

Therefore, a rigorous cross-reactivity assessment is not merely a regulatory checkbox but a fundamental step in validating the safety and therapeutic window of any new drug candidate featuring this moiety. This guide provides the blueprint for such an assessment.

Comparative Selectivity Profile: CTX-123 vs. The Field

To contextualize the performance of our hypothetical CTX-123, we compare its selectivity profile against two well-characterized compounds:

  • Tranylcypromine: A non-selective, irreversible inhibitor of both LSD1 and the MAO enzymes, originally developed as an antidepressant.

  • GSK2879552: A potent and selective, irreversible inhibitor of LSD1, which serves as a benchmark for modern drug design efforts in this space.

The primary goal is to demonstrate that CTX-123 maintains high potency for LSD1 while minimizing activity against MAO-A and MAO-B.

Table 1: Comparative Enzymatic Inhibition
CompoundLSD1 IC₅₀ (nM)MAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity (MAO-A/LSD1)Selectivity (MAO-B/LSD1)
Tranylcypromine 1802,2002,500~12x~14x
GSK2879552 23>100,00018,000>4,300x~780x
CTX-123 (Hypothetical) 35 >100,000 45,000 >2,800x ~1,285x

Data for Tranylcypromine and GSK2879552 are representative values from published literature. Data for CTX-123 is hypothetical for illustrative purposes.

This data clearly positions CTX-123 as a highly selective LSD1 inhibitor, with a safety profile vastly superior to non-selective agents like Tranylcypromine and comparable to best-in-class selective inhibitors.

Experimental Protocols for Profiling Cross-Reactivity

To generate the data above, a multi-tiered approach to screening is required. We will outline two core experimental workflows.

Workflow 1: Broad Off-Target Liability Screening

The first step is a broad screen against a panel of common off-targets to identify any unexpected interactions. A commercially available service, such as the Eurofins SafetyScreen44™ panel, is the industry standard.

Objective: To assess the binding affinity of CTX-123 against 44 common receptors, ion channels, and transporters at a single high concentration.

Methodology:

  • Compound Preparation: Solubilize CTX-123 in 100% DMSO to create a 10 mM stock solution.

  • Assay Concentration: Prepare a final assay concentration of 10 µM in the specific buffer system for each of the 44 targets.

  • Radioligand Binding Assays: The assays are conducted by incubating the target receptor, a specific radioligand, and the test compound (CTX-123).

  • Detection: Following incubation, the amount of bound radioactivity is measured using scintillation counting.

  • Data Analysis: The results are expressed as the percent inhibition of radioligand binding caused by 10 µM CTX-123. A common threshold for a "hit" or significant interaction is >50% inhibition, which would warrant further investigation to determine a Ki or IC₅₀ value.

Diagram 1: Cross-Reactivity Screening Workflow

cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Analysis stock 10 mM Stock of CTX-123 in 100% DMSO working Dilute to 10 µM in Assay Buffer stock->working panel Incubate with SafetyScreen Panel (44 Targets + Radioligands) working->panel count Scintillation Counting panel->count calc Calculate % Inhibition count->calc decision Inhibition > 50%? calc->decision followup Follow-up with Ki/IC50 Determination decision->followup Yes clear No significant off-target liability found decision->clear No

Caption: A streamlined workflow for initial off-target liability screening.

Workflow 2: Focused Enzymatic Selectivity Assays

Following the broad screen, specific enzymatic assays are required to quantify the selectivity against key related enzymes like MAO-A and MAO-B.

Objective: To determine the IC₅₀ values of CTX-123 against LSD1, MAO-A, and MAO-B.

Methodology (LSD1 Example):

  • Enzyme and Substrate: Use recombinant human LSD1 enzyme and a biotinylated histone H3 peptide (e.g., H3K4me2) as the substrate.

  • Compound Titration: Prepare a serial dilution of CTX-123 (e.g., from 100 µM down to 1 pM) in assay buffer.

  • Reaction Initiation: Incubate the LSD1 enzyme with the various concentrations of CTX-123 for a defined period (e.g., 15 minutes) to allow for covalent modification.

  • Substrate Addition: Add the H3K4me2 peptide substrate to initiate the demethylation reaction.

  • Detection: The reaction product (H3K4me1 or H3K4me0) can be detected using a variety of methods, such as time-resolved fluorescence resonance energy transfer (TR-FRET) with specific antibodies.

  • Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • MAO Assays: A similar principle is applied for MAO-A and MAO-B, typically using a chemiluminescent assay that measures the production of H₂O₂ as a byproduct of monoamine oxidation.

Mechanistic Implications of Cross-Reactivity

The structural similarity between the active sites of LSD1 and MAOs, particularly in their FAD-binding domains, underpins the potential for cross-reactivity. Both enzymes catalyze oxidation reactions at nitrogen centers on their respective substrates.

Diagram 2: On-Target vs. Off-Target Mechanism

cluster_on_target On-Target Pathway (Desired) cluster_off_target Off-Target Pathway (Undesired) CTX123 CTX-123 (Cyclopropylamine Moiety) LSD1 LSD1 Enzyme CTX123->LSD1 High Affinity MAO MAO-A / MAO-B Enzymes CTX123->MAO Low Affinity Inactivation_LSD1 Covalent Adduct Formation with FAD Cofactor LSD1->Inactivation_LSD1 Effect_LSD1 Inhibition of Histone Demethylation (Anti-Cancer Effect) Inactivation_LSD1->Effect_LSD1 Inactivation_MAO Covalent Adduct Formation with FAD Cofactor MAO->Inactivation_MAO Effect_MAO Inhibition of Neurotransmitter Metabolism (Side Effects) Inactivation_MAO->Effect_MAO

Caption: The dual potential of cyclopropylamine inhibitors for on-target efficacy and off-target toxicity.

The goal of rational drug design is to introduce chemical modifications that increase affinity for the target (LSD1) while sterically or electronically disfavoring binding to off-targets (MAOs). The methoxymethyl group on the cyclopropylamine of CTX-123 is a hypothetical modification designed to achieve this, perhaps by creating a favorable interaction with a specific residue in the LSD1 active site that is not present in the MAO enzymes.

Conclusion and Future Directions

This guide demonstrates a robust framework for evaluating the cross-reactivity of drug candidates containing the 1-methoxymethyl-cyclopropylamine scaffold. Through the lens of our hypothetical LSD1 inhibitor, CTX-123, we have established that high selectivity over related flavoenzymes like MAO-A and MAO-B is achievable and, more importantly, experimentally verifiable.

The protocols and comparative data presented herein provide a clear roadmap for researchers. The next steps in a real-world drug development program would involve:

  • Cellular Assays: Confirming on-target engagement and selectivity in cancer cell lines versus, for example, neuronal cell lines.

  • In Vivo Studies: Assessing the therapeutic efficacy and safety profile in animal models, paying close attention to any potential CNS or cardiovascular side effects that could be linked to MAO inhibition.

By prioritizing a thorough understanding of a compound's cross-reactivity profile early in development, we can design safer, more effective medicines.

The Translational Tightrope: A Comparative Guide to In Vitro and In Vivo Efficacy of Cyclopropylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a clinically effective therapeutic is fraught with challenges. Among the myriad of chemical motifs employed to navigate this path, the cyclopropylamine moiety has emerged as a cornerstone in the design of potent and specific enzyme inhibitors and other bioactive molecules.[1][2] Its unique stereoelectronic properties, conferred by the strained three-membered ring, offer a powerful tool for medicinal chemists to enhance potency, modulate metabolic stability, and fine-tune pharmacological profiles. However, the ultimate success of any drug candidate hinges on the faithful translation of its activity from controlled, single-cell or biochemical assays (in vitro) to the complex, multi-system environment of a living organism (in vivo).

The Dichotomy of Efficacy: From Benchtop to Biological Systems

The evaluation of a drug candidate's potential begins with a suite of in vitro assays. These controlled experiments are designed to probe the direct interaction of a compound with its molecular target, be it an enzyme, receptor, or other biological macromolecule. They offer high-throughput capabilities, reproducibility, and a clear window into the intrinsic activity of a molecule.

Conversely, in vivo studies represent the litmus test for any aspiring therapeutic. By administering the compound to a living organism, typically a preclinical animal model, researchers can assess not only its target engagement in a physiological context but also the complex interplay of absorption, distribution, metabolism, and excretion (ADME) – factors that ultimately determine its therapeutic window and overall efficacy.

The following sections will delve into the specifics of in vitro and in vivo evaluation for a series of 2-cyclopropylindoloquinone derivatives, highlighting the experimental methodologies and presenting a comparative analysis of the data.

In Vitro Efficacy: Quantifying Potency at the Molecular Level

The in vitro cytotoxicity of the 2-cyclopropylindoloquinone series was evaluated against hypoxic cancer cells, a common approach for assessing the potential of bioreductively activated antitumor agents.[3] The rationale behind this choice lies in the unique tumor microenvironment, where low oxygen levels (hypoxia) can be exploited to selectively activate certain drugs.

Experimental Protocol: Hypoxic Cell Cytotoxicity Assay

A detailed, step-by-step methodology for a representative hypoxic cell cytotoxicity assay is as follows:

  • Cell Culture: A suitable cancer cell line (e.g., human lung carcinoma A549) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density to ensure logarithmic growth during the experiment.

  • Induction of Hypoxia: The plates are transferred to a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2, <0.1% O2) for a period sufficient to induce a hypoxic state in the cells.

  • Compound Treatment: The test compounds (2-cyclopropylindoloquinone derivatives) are dissolved in a suitable solvent (e.g., DMSO) and diluted to a range of concentrations. These are then added to the wells containing the hypoxic cells.

  • Incubation: The plates are incubated under hypoxic conditions for a defined period, typically 24 to 72 hours, to allow for drug action.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The absorbance values are converted to percentage of cell survival relative to untreated controls. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated by plotting the percentage of cell survival against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: In Vitro Cytotoxicity of 2-Cyclopropylindoloquinone Derivatives against Hypoxic Cells

Compound2-Substituent5-SubstituentIC50 (µM)[3]
1 CyclopropylAziridin-1-yl0.08
2 IsopropylAziridin-1-yl5.2
3 Cyclopropyl2-Methylaziridin-1-yl0.05
4 Isopropyl2-Methylaziridin-1-yl2.5
5 CyclopropylMethoxy>100

The in vitro data clearly demonstrates the superior potency of the 2-cyclopropyl substituted compounds (1 and 3) compared to their 2-isopropyl counterparts (2 and 4).[3] This suggests a specific structure-activity relationship where the cyclopropyl group is crucial for potent hypoxic cell killing. The lack of activity of the 5-methoxy substituted compound (5) highlights the importance of the 5-aziridinyl group for the cytotoxic effect.[3]

InVitro_InVivo_Correlation cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy cluster_factors Translational Factors A High Potency (Low IC50) C Significant Tumor Growth Inhibition A->C Positive Correlation X Favorable Pharmacokinetics (ADME) A->X Potential Disconnect B Clear Structure-Activity Relationship B->C D Tolerable Toxicity Profile X->C Y Target Engagement in Vivo Y->C

References

A Senior Application Scientist's Guide to the Synthesis of 1-Methoxymethyl-cyclopropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the cyclopropylamine moiety is a privileged scaffold, prized for its unique conformational and electronic properties that can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. 1-Methoxymethyl-cyclopropylamine hydrochloride, in particular, represents a valuable building block for introducing this desirable functionality. This guide provides a forward-looking analysis of two plausible and robust synthetic routes to this target molecule. While direct head-to-head experimental data for this specific compound is not extensively reported in peer-reviewed literature, this document leverages established and scalable methodologies for analogous 1-substituted cyclopropylamines to construct a comparative framework. The proposed routes are grounded in well-documented chemical transformations, offering a practical guide for researchers in the field.

Proposed Synthetic Strategies

Two primary strategies are proposed for the synthesis of this compound, each commencing from a different key intermediate:

  • Route 1: Curtius Rearrangement of 1-(Methoxymethyl)cyclopropanecarboxylic acid. This classical yet reliable method transforms a carboxylic acid into a primary amine with the loss of one carbon atom.

  • Route 2: Ritter Reaction of 1-(Methoxymethyl)cyclopropanol. This pathway involves the reaction of a tertiary alcohol with a nitrile in the presence of a strong acid to form an N-alkyl amide, which is subsequently hydrolyzed to the desired amine.

Route 1: Synthesis via Curtius Rearrangement

The Curtius rearrangement is a cornerstone of amine synthesis, valued for its broad substrate scope and tolerance of various functional groups. The reaction proceeds through an acyl azide intermediate, which thermally or photochemically rearranges to an isocyanate, followed by hydrolysis to the amine.

Causality Behind Experimental Choices

This route is predicated on the reliable transformation of a carboxylic acid to an amine. The key intermediate, 1-(methoxymethyl)cyclopropanecarboxylic acid, can be synthesized from commercially available starting materials. The subsequent Curtius rearrangement, followed by hydrochloride salt formation, is a well-trodden path for producing cyclopropylamines, as demonstrated in the synthesis of analogous compounds.

Proposed Synthetic Pathway

Route 1: Curtius Rearrangement A 1,1-Cyclopropanedimethanol B 1-(Hydroxymethyl)cyclopropanecarbaldehyde A->B PCC or Dess-Martin C 1-(Hydroxymethyl)cyclopropanecarboxylic acid B->C Oxidation (e.g., Pinnick) D 1-(Methoxymethyl)cyclopropanecarboxylic acid C->D Williamson Ether Synthesis (e.g., NaH, MeI) E 1-(Methoxymethyl)cyclopropanecarbonyl azide D->E DPPA, Et3N F tert-Butyl (1-(methoxymethyl)cyclopropyl)carbamate E->F Heat, t-BuOH G 1-Methoxymethyl-cyclopropylamine F->G HCl H This compound G->H HCl in ether Route 2: Ritter Reaction A Cyclopropanone ethyl hemiacetal B 1-(Methoxymethyl)cyclopropanol A->B 1. MeOCH2MgCl 2. H3O+ C N-(1-(Methoxymethyl)cyclopropyl)acetamide B->C CH3CN, H2SO4 (conc.) D 1-Methoxymethyl-cyclopropylamine C->D NaOH, H2O, Heat E This compound D->E HCl in ether

A Senior Application Scientist's Comparative Guide to QSAR Modeling of 1-Methoxymethyl-cyclopropylamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of Quantitative Structure-Activity Relationship (QSAR) modeling approaches as applied to 1-Methoxymethyl-cyclopropylamine hydrochloride derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer field-proven insights into the causal relationships behind experimental choices, ensuring a self-validating and scientifically rigorous approach to predictive modeling.

The Imperative of Predictive Modeling in Modern Drug Discovery

The journey from a lead compound to a marketable therapeutic is fraught with challenges, high costs, and a significant attrition rate.[1][2] Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a powerful computational tool to navigate this complex landscape.[3][4] By establishing a mathematical correlation between the chemical structure of a molecule and its biological activity, QSAR enables the prediction of the potency, toxicity, and other essential properties of novel compounds before their synthesis.[1][5] This predictive power is invaluable for prioritizing drug candidates, optimizing lead compounds, and ultimately accelerating the drug discovery pipeline while minimizing resource expenditure.[1][3]

For a novel class of compounds like this compound derivatives, which hold potential as scaffolds in medicinal chemistry, establishing a robust QSAR model is a critical first step in unlocking their therapeutic promise. This guide will compare and contrast various methodologies for building and validating such models, providing a comprehensive framework for researchers in the field.

The Anatomy of a QSAR Model: A Comparative Overview

A successful QSAR model is built upon a foundation of high-quality input data, judicious selection of molecular descriptors, appropriate statistical methods, and rigorous validation.[6] The general workflow of a QSAR study is depicted below.

QSAR Workflow cluster_0 Data Preparation cluster_1 Model Development cluster_2 Model Validation & Application Data_Curation Dataset Curation & Preprocessing Descriptor_Calculation Molecular Descriptor Calculation Data_Curation->Descriptor_Calculation Data_Splitting Data Splitting (Training/Test Sets) Descriptor_Calculation->Data_Splitting Feature_Selection Feature Selection Data_Splitting->Feature_Selection Model_Building Model Building (e.g., MLR, PLS, ML) Feature_Selection->Model_Building Internal_Validation Internal Validation (Cross-validation) Model_Building->Internal_Validation External_Validation External Validation Internal_Validation->External_Validation Applicability_Domain Applicability Domain Definition External_Validation->Applicability_Domain Prediction Prediction for New Compounds Applicability_Domain->Prediction

Caption: A generalized workflow for developing a predictive QSAR model.

Curating the Dataset: The Foundation of a Predictive Model

The adage "garbage in, garbage out" is particularly resonant in QSAR modeling. The quality and consistency of the biological activity data are paramount for building a reliable model. For our hypothetical study of this compound derivatives, we will assume a dataset of 30 compounds with experimentally determined inhibitory concentrations (IC50) against a specific kinase target.

Protocol 1: Data Curation and Preparation

  • Data Collection: Compile a dataset of this compound derivatives with their corresponding biological activities (e.g., IC50 values). Ensure consistent experimental conditions across all data points.

  • Data Conversion: Convert biological activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)) to ensure a more normal distribution of the data.

  • Structural Standardization: Draw and standardize the 2D structures of all molecules to ensure consistency in representation. This includes handling tautomers, stereoisomers, and protonation states.

  • Energy Minimization: Perform 3D energy minimization of the structures using a suitable force field (e.g., MMFF94) to obtain low-energy conformations. This is crucial for calculating 3D descriptors.

Molecular Descriptors: Translating Structure into Numbers

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties.[7] The choice of descriptors is critical as it determines the information that the model can use to make predictions. A comparison of common descriptor types is presented in Table 1.

Table 1: Comparison of Molecular Descriptor Classes

Descriptor ClassDescriptionExamplesProsCons
0D Based on the molecular formula.[8]Molecular Weight, Atom CountSimple to calculate.Provides limited structural information.
1D Based on substructure lists.[8]Functional Group Counts, Ring CountsEasy to interpret.Ignores the overall molecular topology.
2D Derived from the 2D representation of the molecule.[8][9]Topological Indices, Molecular Connectivity IndicesIndependent of 3D conformation. Captures branching and shape.Does not account for 3D spatial arrangement.
3D Calculated from the 3D coordinates of the atoms.[8][9]Molecular Surface Area, Molecular Volume, Steric ParametersCaptures the 3D shape and steric properties of the molecule.Dependent on the chosen conformation. Computationally more intensive.
Electronic Describe the electronic properties of the molecule.[8][10]HOMO/LUMO energies, Partial Charges, Dipole MomentRelate to molecular reactivity and intermolecular interactions.[10]Often require quantum chemical calculations, which are computationally expensive.

For our analysis of this compound derivatives, a combination of 2D and 3D descriptors is recommended to capture both the topological and spatial features that may influence their binding to the target kinase.

Statistical Methods: Building the Predictive Engine

The statistical method forms the core of the QSAR model, establishing the mathematical relationship between the descriptors (independent variables) and the biological activity (dependent variable). A comparison of commonly used statistical methods is provided in Table 2.

Table 2: Comparison of Statistical Methods in QSAR

MethodDescriptionProsCons
Multiple Linear Regression (MLR) A linear approach that models the relationship between two or more independent variables and a dependent variable.[11]Simple to implement and interpret.[11]Prone to overfitting with a large number of descriptors. Assumes a linear relationship. Sensitive to inter-correlated descriptors.[11]
Partial Least Squares (PLS) A regression method that can handle a large number of highly correlated descriptors.[11][12]Robust in the presence of multicollinearity. Reduces the dimensionality of the data.The interpretation of the latent variables can be complex.
Support Vector Machines (SVM) A machine learning method that can model both linear and non-linear relationships.[12][13]Effective in high-dimensional spaces. Can handle non-linear data using kernel functions.Less interpretable than linear models. Performance is sensitive to the choice of kernel and its parameters.
Random Forest (RF) An ensemble learning method that constructs multiple decision trees and outputs the average prediction of the individual trees.Robust to overfitting. Can handle a large number of features and complex interactions. Provides feature importance measures.Can be a "black box" model, making it difficult to interpret the underlying relationships.

For an initial exploration, MLR and PLS are excellent starting points due to their interpretability. For potentially more complex, non-linear structure-activity relationships, SVM and RF can offer superior predictive power.

A Practical Guide to QSAR Modeling of this compound Derivatives

This section provides a step-by-step protocol for building and validating a QSAR model for our hypothetical dataset of 30 this compound derivatives.

Protocol 2: QSAR Model Development and Validation

  • Descriptor Calculation: Using a molecular modeling software (e.g., MOE, Schrödinger Suite, or open-source alternatives like RDKit), calculate a range of 2D and 3D descriptors for the curated dataset.

  • Data Splitting: Divide the dataset into a training set (e.g., 80% of the data) for model building and a test set (e.g., 20% of the data) for external validation.[6] It is crucial that the test set is not used in any way during model development.

  • Feature Selection: From the large pool of calculated descriptors, select a subset of the most relevant ones to avoid overfitting and improve model interpretability. Techniques like stepwise regression, genetic algorithms, or recursive feature elimination can be employed.

  • Model Building: Using the selected descriptors and the training set, build a QSAR model using one of the statistical methods described in Table 2. For this example, we will compare MLR and PLS.

  • Internal Validation: Assess the robustness and stability of the model using cross-validation on the training set.[6][14] A common method is Leave-One-Out Cross-Validation (LOO-CV), which provides the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a good model.

  • External Validation: Evaluate the predictive power of the model on the independent test set.[6][15] Calculate the squared correlation coefficient (R²) between the predicted and experimental activities for the test set. An R² value close to 1 indicates high predictive accuracy.

  • Applicability Domain (AD) Definition: Define the chemical space in which the model can make reliable predictions.[16] This is crucial to prevent the use of the model for compounds that are too dissimilar from the training set.

Interpreting the Results: A Comparative Analysis

Let's assume we have built both MLR and PLS models for our hypothetical dataset. The performance metrics are summarized in Table 3.

Table 3: Hypothetical Performance Metrics for QSAR Models

ModelR² (Training)q² (LOO-CV)R² (Test)
MLR 0.850.720.78
PLS 0.880.750.82

In this hypothetical scenario, both models demonstrate good predictive capability, with the PLS model showing slightly better performance on the external test set. The high q² values for both models indicate their robustness.

The following diagram illustrates the relationship between the key validation parameters.

Model Validation Training_Set Training Set Model QSAR Model Training_Set->Model Model Building Test_Set Test Set Model->Training_Set Internal Validation (q²) Model->Test_Set External Validation (R²)

Caption: The interplay between training and test sets in QSAR model validation.

Experimental Validation: Closing the Loop

While a robust QSAR model provides valuable predictions, experimental validation remains the gold standard. The ultimate test of a QSAR model is its ability to accurately predict the activity of newly synthesized compounds.

Protocol 3: Experimental Validation of QSAR Predictions

  • Virtual Screening: Use the validated QSAR model to predict the biological activity of a virtual library of novel this compound derivatives.

  • Compound Synthesis: Synthesize a diverse set of the most promising candidates identified through virtual screening. Information on the synthesis of related cyclopropylamine derivatives can be found in the literature.[17][18][19]

  • Biological Assays: Experimentally determine the biological activity of the newly synthesized compounds using the same assay conditions as the original dataset. A variety of high-throughput screening assays can be employed for this purpose.[20][21][22]

  • Model Refinement: Compare the experimental results with the QSAR predictions. If there are significant discrepancies, the model may need to be refined by incorporating the new data into the training set.

Conclusion and Future Directions

This guide has provided a comprehensive comparison of QSAR modeling approaches for this compound derivatives. By understanding the nuances of data curation, descriptor selection, statistical modeling, and rigorous validation, researchers can build robust and predictive QSAR models to accelerate their drug discovery efforts. The future of QSAR modeling lies in the integration of more sophisticated machine learning algorithms, the incorporation of larger and more diverse datasets, and the development of more accurate methods for defining the applicability domain of the models. By embracing these advancements, QSAR will continue to be an indispensable tool in the rational design of novel therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Methoxymethyl-cyclopropylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Methoxymethyl-cyclopropylamine hydrochloride, ensuring the safety of laboratory personnel and compliance with regulatory standards. As a Senior Application Scientist, this document synthesizes technical knowledge with practical, field-tested procedures to offer a self-validating system for waste management.

Pre-Disposal Safety and Chemical Profile

Chemical Profile:

PropertyValueSource
Chemical Formula C₅H₁₂ClNO[4]
Molecular Weight 137.61 g/mol [4]
Appearance Likely a solid crystalline powder[5]
Solubility Expected to be soluble in water[6]

Amine hydrochlorides are salts that can be irritating to the eyes, skin, and respiratory tract.[5] Therefore, handling should always occur in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against potential splashes of solutions containing the compound.
Hand Protection Nitrile or other chemically resistant glovesPrevents direct skin contact and potential irritation or absorption.[3]
Body Protection Laboratory coatProtects personal clothing from contamination.
Respiratory Protection Use in a chemical fume hoodMinimizes the inhalation of any fine dust from the solid compound.[7]
Step-by-Step Disposal Protocol

The recommended and safest method for the disposal of this compound is to treat it as hazardous chemical waste, which should be collected by a licensed professional waste disposal service for incineration.[3][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [9][10]

Waste Collection and Segregation:

  • Identify and Segregate: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[10][11]

  • Solid Waste: Carefully transfer the solid waste into a designated, compatible, and clearly labeled hazardous waste container.[9][11] Ensure the container has a secure, tight-fitting lid to prevent spills and the release of dust.

  • Liquid Waste (Solutions): Collect any solutions containing this compound in a separate, compatible, and clearly labeled liquid hazardous waste container.[9]

    • Container Compatibility: Use containers made of materials that will not react with the chemical. For acidic solutions, avoid metal containers.[12]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[11][13]

Decontamination of Empty Containers:

Empty containers that previously held this compound must be decontaminated before disposal.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent in which the compound is soluble (e.g., water, ethanol, or methanol).

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.[9] Do not pour the rinsate down the drain. [9]

  • Deface Label: After triple rinsing and allowing the container to dry, completely remove or deface the original label.[9]

  • Final Disposal of Container: Once properly decontaminated, the empty container can typically be disposed of in the regular trash or recycled, in accordance with your institution's policies.[9]

Storage of Hazardous Waste On-Site

Proper storage of the collected hazardous waste is critical while awaiting pickup by a licensed disposal service.

  • Designated Area: Store the sealed waste container in a designated, well-ventilated, and secure area known as a Satellite Accumulation Area (SAA).[13][14]

  • Segregation: Ensure the container is stored away from incompatible materials, such as strong oxidizing agents.[9]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Regulatory Compliance: Adherence to EPA and RCRA Guidelines

The disposal of hazardous chemical waste in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[15][16][17] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which includes generation, transportation, treatment, storage, and disposal.[15][16][17]

Key RCRA requirements for laboratories include:

  • Waste Identification: Properly identifying all hazardous waste.[15]

  • Labeling and Documentation: Maintaining accurate records of waste generation and disposal.[18]

  • Accumulation Time Limits: Adhering to the time limits for storing hazardous waste on-site, which vary based on the quantity of waste generated.[19]

  • Professional Disposal: Using a licensed hazardous waste disposal company for the final treatment and disposal of the chemical waste.[9][10]

Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

  • Spill:

    • Evacuate the immediate area.

    • If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand or vermiculite).

    • Carefully scoop the material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

    • For large spills, evacuate the area and contact your institution's EHS department immediately.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[8]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created using Graphviz.

cluster_prep Preparation & Handling cluster_waste_collection Waste Collection & Segregation cluster_decon Container Decontamination cluster_storage_disposal Storage & Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Ventilated Area (Chemical Fume Hood) A->B C Characterize Waste (Solid or Liquid) B->C D Segregate from Incompatible Materials C->D E Collect in Labeled Hazardous Waste Container D->E I Store in Designated Satellite Accumulation Area (SAA) E->I F Triple Rinse Empty Container G Collect Rinsate as Hazardous Waste F->G H Deface Label & Dispose of Decontaminated Container G->H J Arrange for Pickup by Licensed Waste Disposal Service I->J K Incineration by Professional Service J->K

Caption: Workflow for the safe disposal of this compound.

References

Navigating the Synthesis Frontier: A Practical Guide to Handling 1-Methoxymethyl-cyclopropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the vanguard of pharmaceutical research and drug development, the precise and safe handling of novel chemical entities is paramount. This guide provides essential, field-tested safety and logistical information for 1-Methoxymethyl-cyclopropylamine hydrochloride, a compound of interest in modern medicinal chemistry. As Senior Application Scientists, our goal is to empower your research with practical, authoritative guidance that extends beyond the product datasheet, ensuring both the integrity of your work and the safety of your team.

The unique structural motif of the cyclopropylamine core is a valuable asset in the design of therapeutic agents, including antidepressants and antiviral drugs.[1] However, the strained three-membered ring that imparts desirable biochemical properties also contributes to its reactivity, necessitating careful handling protocols.[1] This guide will delineate the requisite personal protective equipment (PPE), operational procedures for safe handling and storage, and protocols for emergency spill management and proper disposal.

I. Hazard Assessment and Personal Protective Equipment (PPE)

A. Foundational PPE: The Non-Negotiables
PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A full face shield is required when there is a risk of splashing or vigorous reaction.[4][5]Protects against splashes of the corrosive hydrochloride salt and potential projectiles. A face shield offers a broader barrier of protection for the entire face.[6]
Hand Protection Chemical-resistant gloves (e.g., PVC, neoprene, or nitrile).[4][7] Double-gloving is recommended.Provides a barrier against skin contact, which can cause severe burns.[2][7] Regularly inspect gloves and change them immediately upon contamination.[8]
Body Protection A flame-resistant lab coat, fully buttoned.[4] A PVC apron or a full chemical-resistant suit may be necessary for larger quantities or splash-prone procedures.[7][9]Protects the skin and personal clothing from splashes and potential ignition sources due to the compound's flammability.[10][11]
Footwear Closed-toe, chemical-resistant safety footwear.[7]Protects feet from spills and falling objects.
B. Respiratory Protection: An Essential Consideration

Given that cyclopropylamine vapors can cause chemical burns to the respiratory tract, working in a well-ventilated area is mandatory.[12]

  • Standard Operations: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation risks.[7]

  • Emergency Situations: In the event of a large spill or inadequate ventilation, a self-contained breathing apparatus (SCBA) is required.[10] For certain scenarios, a chemical cartridge-type respirator may be sufficient, but users must be properly fit-tested and trained in its use.[8]

II. Operational Workflow: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow is designed to be a self-validating system, with built-in checks and considerations to mitigate risk.

Operational Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Receipt & Inspection Receipt & Inspection PPE Donning PPE Donning Receipt & Inspection->PPE Donning Inspect container integrity Fume Hood Prep Fume Hood Prep PPE Donning->Fume Hood Prep Verify PPE suitability Weighing & Dispensing Weighing & Dispensing Fume Hood Prep->Weighing & Dispensing Ensure proper ventilation Reaction Setup Reaction Setup Weighing & Dispensing->Reaction Setup Use spark-proof tools Short-term Storage Short-term Storage Reaction Setup->Short-term Storage Seal containers tightly Decontamination Decontamination Short-term Storage->Decontamination Store away from incompatibles Waste Disposal Waste Disposal Decontamination->Waste Disposal Clean all surfaces

Caption: A logical workflow for the safe handling of this compound.

A. Step-by-Step Handling Protocol
  • Preparation:

    • Receipt and Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

    • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.

    • Fume Hood Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Prepare all necessary equipment and reagents within the hood.

  • Handling:

    • Weighing and Dispensing: Conduct all weighing and dispensing operations within the fume hood. Use spark-proof tools and take measures to prevent the buildup of electrostatic charge.[3][12]

    • Reaction Setup: When setting up reactions, ensure all glassware is properly secured. If the reaction is exothermic, have a cooling bath readily available.

  • Storage:

    • Short-Term Storage: Keep containers tightly closed and store in a cool, dry, and well-ventilated area.

    • Incompatible Materials: Store away from acids, acid chlorides, acid anhydrides, strong oxidizing agents, and carbon dioxide.[10]

III. Emergency Procedures: Spill and Exposure Management

A. Spill Response Protocol

In the event of a spill, immediate and decisive action is crucial.

Spill Response Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Alert others Don SCBA Don SCBA Evacuate Area->Don SCBA If large spill or poor ventilation Contain Spill Contain Spill Don SCBA->Contain Spill Prevent spreading Neutralize & Absorb Neutralize & Absorb Contain Spill->Neutralize & Absorb Use inert material (e.g., sand) Collect Waste Collect Waste Neutralize & Absorb->Collect Waste Use spark-proof tools Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Follow disposal guidelines

Caption: A step-by-step guide for responding to a chemical spill.

  • Evacuate and Alert: Immediately evacuate the area and alert nearby personnel and the laboratory supervisor.

  • Control Ignition Sources: Remove all sources of ignition from the area.[10]

  • Containment: For small spills, absorb with an inert material such as sand, diatomite, or universal binders.[2] Do not use combustible materials like sawdust.

  • Neutralization: Use a neutralizing agent suitable for amines.

  • Collection and Disposal: Collect the absorbed material using spark-proof tools and place it in a designated, labeled container for hazardous waste disposal.[12]

B. First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

IV. Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials, including empty containers, absorbent materials from spills, and used PPE, in a properly labeled, sealed container.

  • Disposal Method: Dispose of the hazardous waste through a licensed professional waste disposal service.[13] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[13] Adhere to all federal, state, and local environmental regulations.

By adhering to these rigorous safety and handling protocols, researchers can confidently and safely work with this compound, unlocking its potential in the pursuit of new therapeutic discoveries.

V. References

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Available from: --INVALID-LINK--

  • Santa Cruz Biotechnology. Cyclopropylamine Safety Data Sheet. Available from: --INVALID-LINK--

  • Fluorochem. [1-(methoxymethyl)cyclopropyl]methylamine hydrochloride Product Page. Available from: --INVALID-LINK--

  • Ataman Kimya. CYCLOPROPYLAMINE. Available from: --INVALID-LINK--

  • Alfa Aesar. Cyclopropylamine Safety Data Sheet. Available from: --INVALID-LINK--

  • Enamine. (cyclopropylmethyl)(methoxy)amine hydrochloride Safety Data Sheet. Available from: --INVALID-LINK--

  • Thermo Fisher Scientific. Cyclopropylamine Safety Data Sheet. Available from: --INVALID-LINK--

  • Chem-Impex International, Inc. Cyclohexylamine, Methoxypropylamine Safety Data Sheet. Available from: --INVALID-LINK--

  • BenchChem. Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis. Available from: --INVALID-LINK--

  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment. Available from: --INVALID-LINK--

  • Acros Organics. Cyclopropylamine, 80% solution in water, special grade for Novartis Material Safety Data Sheet. Available from: --INVALID-LINK--

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. Available from: --INVALID-LINK--

  • Nationwide Industrial Supply. Discover the Various Types of PPE for Optimal Chemical Safety. Available from: --INVALID-LINK--

  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. Available from: --INVALID-LINK--

  • Fisher Scientific. Methoxylamine hydrochloride Safety Data Sheet. Available from: --INVALID-LINK--

  • Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals. Available from: --INVALID-LINK--

  • Fisher Scientific. trans-2-Phenylcyclopropylamine hydrochloride Safety Data Sheet. Available from: --INVALID-LINK--

  • Google Patents. Process for the manufacture of cyclopropylamine. Available from: --INVALID-LINK--

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available from: --INVALID-LINK--

  • Apollo Scientific. Cyclopropylamine Safety Data Sheet. Available from: --INVALID-LINK--

  • Central Drug House. Cyclopropylamine CAS No 765-30-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. Available from: --INVALID-LINK--

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methoxymethyl-cyclopropylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Methoxymethyl-cyclopropylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.